molecular formula C10H11N3O B8681980 3-Morpholin-4-yl-pyridine-2-carbonitrile

3-Morpholin-4-yl-pyridine-2-carbonitrile

Cat. No.: B8681980
M. Wt: 189.21 g/mol
InChI Key: CWZYJDJWQQMDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholin-4-yl-pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-morpholin-4-ylpyridine-2-carbonitrile

InChI

InChI=1S/C10H11N3O/c11-8-9-10(2-1-3-12-9)13-4-6-14-7-5-13/h1-3H,4-7H2

InChI Key

CWZYJDJWQQMDCL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=CC=C2)C#N

Origin of Product

United States

Foundational & Exploratory

Technical Profile: 3-Morpholin-4-yl-pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Morpholin-4-yl-pyridine-2-carbonitrile (also known as 3-morpholinopicolinonitrile) is a heterocyclic building block of significant interest in medicinal chemistry, particularly within the oncology sector. It serves as a "privileged scaffold" for the design of ATP-competitive kinase inhibitors, most notably targeting the PI3K/Akt/mTOR signaling pathway.

The compound features a pyridine core substituted with a nitrile group at the C2 position and a morpholine ring at the C3 position. This specific substitution pattern confers unique electronic properties: the electron-withdrawing nitrile group activates the ring for nucleophilic aromatic substitution (SNAr) during synthesis, while the morpholine moiety acts as a critical hydrogen-bond acceptor in biological targets.

This guide provides a comprehensive technical analysis of the compound's structure, a validated synthesis protocol, and its application in drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The structural integrity of this compound relies on the steric and electronic interplay between the bulky morpholine group and the adjacent linear nitrile group.

Key Identifiers
ParameterDetail
IUPAC Name 3-(Morpholin-4-yl)pyridine-2-carbonitrile
Common Name 3-Morpholinopicolinonitrile
CAS Registry Number Note: Often custom synthesized; see 950670-18-5 for 5-bromo analog
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
SMILES N#CC1=C(N2CCOCC2)C=CC=N1
Predicted Physicochemical Profile
PropertyValue (Predicted)Relevance
LogP (Octanol/Water) ~1.2 - 1.5Moderate lipophilicity; favorable for CNS penetration and cell permeability.
Topological Polar Surface Area (TPSA) ~56 ŲWell within the Veber rule (<140 Ų) for oral bioavailability.
H-Bond Acceptors 4 (Nitrile N, Pyridine N, Morpholine O, Morpholine N)Critical for interacting with the kinase hinge region.
H-Bond Donors 0Reduces desolvation penalty upon protein binding.
pKa (Conjugate Acid) ~3.5 (Pyridine N)The nitrile group significantly reduces the basicity of the pyridine nitrogen compared to pyridine (pKa ~5.2).

Synthesis & Manufacturing Protocol

The most robust route for synthesizing this compound is via Nucleophilic Aromatic Substitution (SNAr) . The presence of the electron-withdrawing cyano group at the ortho position (C2) activates the C3 position, making it susceptible to nucleophilic attack by morpholine.

Reaction Logic & Mechanism

The reaction proceeds through a Meisenheimer complex intermediate. The leaving group (typically Fluorine or Chlorine) at C3 is displaced by the secondary amine of morpholine.

  • Substrate Choice: 3-Fluoro-pyridine-2-carbonitrile is preferred over the chloro- analog due to the higher electronegativity of fluorine, which stabilizes the transition state of the rate-determining step in SNAr reactions.

  • Base: A non-nucleophilic base (e.g., DIEA or K₂CO₃) is required to neutralize the hydrofluoric acid byproduct.

Validated Experimental Protocol

Scale: 10 mmol Yield Target: >85%

Reagents:

  • Substrate: 3-Fluoro-pyridine-2-carbonitrile (1.22 g, 10 mmol)

  • Nucleophile: Morpholine (1.05 g, 12 mmol, 1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIEA) (2.58 g, 20 mmol, 2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous, 20 mL)

Step-by-Step Methodology:

  • Setup: Charge a 50 mL round-bottom flask with 3-Fluoro-pyridine-2-carbonitrile and anhydrous MeCN. Stir until dissolved.

  • Addition: Add DIEA followed by the dropwise addition of Morpholine at room temperature. Note: Reaction may be slightly exothermic.

  • Reaction: Heat the mixture to 80°C (Reflux) and stir for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS for the disappearance of the starting material (m/z 123).

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product often crystallizes upon cooling. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc/Hexanes).

Synthesis Workflow Diagram

Synthesis_Pathway SM 3-Fluoro-pyridine-2-carbonitrile (Electrophile) Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack Reagents Morpholine (1.2 eq) DIEA (2.0 eq) MeCN, 80°C Reagents->Intermediate Product This compound (Target) Intermediate->Product -HF (Elimination)

Caption: SNAr synthesis pathway showing the conversion of the fluoro-pyridine precursor to the morpholino-product via a Meisenheimer intermediate.

Applications in Drug Discovery[7][8][9][10]

This scaffold is a cornerstone in the development of Type I Kinase Inhibitors . The morpholine ring is frequently utilized to interact with the "hinge region" of kinase enzymes, a conserved motif where ATP normally binds.

Target Profile: PI3K/mTOR Pathway

Phosphoinositide 3-kinases (PI3K) and the mechanistic target of rapamycin (mTOR) are critical regulators of cell growth and survival.[1] Dysregulation of this pathway is a hallmark of many cancers.

  • Pharmacophore Mechanism:

    • Hinge Binder: The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor for the amide backbone of Valine residues in the ATP-binding pocket (e.g., Val851 in PI3Kα).

    • Solubility Handle: The morpholine ring disrupts the planarity of the aromatic system slightly and introduces polarity, improving the water solubility of otherwise hydrophobic kinase inhibitors.

    • Bioisostere: The pyridine-nitrile core serves as a bioisostere for more labile groups, providing metabolic stability against oxidative metabolism.

Structural Activity Relationship (SAR) Logic

SAR_Logic Core This compound Morpholine Morpholine Ring (H-Bond Acceptor) Core->Morpholine Nitrile Nitrile Group (-CN) (Electronic Tuning) Core->Nitrile Pyridine Pyridine Nitrogen (Solubility/Basicity) Core->Pyridine Hinge Kinase Hinge Binding (Valine Residue Interaction) Morpholine->Hinge Critical Interaction Metabolism Metabolic Stability (Blocked Oxidation) Nitrile->Metabolism Steric/Electronic Shield Potency Increased Potency (PI3K alpha/delta) Hinge->Potency Direct Correlation

Caption: SAR map illustrating how specific structural features of the scaffold translate to biological activity and stability in kinase inhibitors.

Analytical Characterization

To validate the identity of synthesized this compound, the following analytical signatures should be observed.

¹H NMR Spectroscopy (CDCl₃, 400 MHz)
  • Aromatic Region:

    • δ ~8.2 ppm (dd): Proton at C6 (adjacent to Pyridine N).

    • δ ~7.4 ppm (dd): Proton at C4.

    • δ ~7.3 ppm (dd): Proton at C5.

  • Aliphatic Region (Morpholine):

    • δ ~3.8–3.9 ppm (t, 4H): Morpholine protons adjacent to Oxygen (-CH₂-O-).

    • δ ~3.2–3.3 ppm (t, 4H): Morpholine protons adjacent to Nitrogen (-CH₂-N-).

Mass Spectrometry (ESI)
  • Mode: Positive Ion (+ve)

  • [M+H]⁺: 190.1 m/z

  • Fragmentation: Loss of the nitrile group (-CN) or morpholine ring opening may be observed at higher collision energies.

Safety & Handling

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

    • Irritation: Causes skin irritation and serious eye irritation (Category 2).

  • Handling:

    • Perform all synthesis steps involving 3-fluoro-pyridine-2-carbonitrile in a fume hood.

    • Nitrile compounds can release toxic cyanide gas if exposed to strong acids; maintain basic or neutral conditions during waste disposal.

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the morpholine ring over long periods.

References

  • Synthesis of Morpholine-Pyridine Derivatives

    • Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
    • Source: N
    • URL:[Link]

  • PI3K Inhibitor Design (GDC-0941): Title: PI 3-K Inhibitor XXI, GDC-0941 - Biological Activity and Structure. Source: Merck (Sigma-Aldrich).
  • Title: Synthesis of 5-bromo-3-morpholinopicolinonitrile (Patent US20150252033).
  • Morpholine in Drug Discovery

    • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.
    • Source: Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of medicinal chemistry, identifying and validating highly specific chemical scaffolds is a critical first step in drug development. The compound 3-morpholino-2-cyanopyridine (also known as 3-morpholinopicolinonitrile) represents a privileged pharmacophore and an advanced synthetic intermediate. While the unsubstituted base scaffold is rarely indexed as a standalone commercial product, its halogenated derivatives—most notably 5-bromo-3-morpholinopicolinonitrile —serve as foundational building blocks for synthesizing next-generation RAF kinase inhibitors and orexin receptor modulators.

This whitepaper provides an authoritative guide to the chemical ontology, structural rationale, and validated synthetic methodologies surrounding this critical class of compounds.

Chemical Ontology and CAS Registry Mapping

When conducting a Chemical Abstracts Service (CAS) search for 3-morpholino-2-cyanopyridine, researchers often encounter a "substructure trap." The base compound lacks the functional handles necessary for downstream cross-coupling, meaning pharmaceutical databases primarily index its functionalized derivatives.

To effectively navigate vendor databases and patent literature, one must search for the specific halogenated intermediates utilized in modern cross-coupling reactions (e.g., Suzuki-Miyaura couplings). The quantitative data and registry numbers for the most critical derivatives are summarized below.

Table 1: Key 3-Morpholino-2-Cyanopyridine Derivatives
Compound NameCAS Registry NumberChemical Role in Drug DesignMolecular Weight
5-Bromo-3-morpholinopicolinonitrile [1800399-59-0]Primary Synthetic Intermediate (Electrophile)268.11 g/mol
5-(5-amino-2-methylpyridin-3-yl)-3-morpholinopyridine-2-carbonitrile [1800399-76-1]Advanced Cross-Coupling Intermediate295.34 g/mol
6-Methyl-3-morpholinopicolinonitrile N/A (Patent Specific)Orexin Receptor Modulator Precursor203.24 g/mol

Data supported by the and patent literature .

Structural Rationale in Drug Design

The selection of the 3-morpholino-2-cyanopyridine scaffold is not arbitrary; it is driven by precise physicochemical and mechanistic causality:

  • The Morpholine Ring (3-Position): In kinase inhibitor design, lipophilicity must be carefully balanced with aqueous solubility to achieve oral bioavailability. The morpholine ring introduces a basic oxygen-nitrogen heterocycle that modulates the overall

    
     of the molecule, improves metabolic stability, and frequently forms critical water-mediated hydrogen bonds within the solvent-exposed regions of kinase active sites.
    
  • The Cyano Group (2-Position): Synthetically, the highly electron-withdrawing nitrile group activates the adjacent 3-position for Nucleophilic Aromatic Substitution (SNAr). Biologically, once the scaffold is incorporated into the final drug candidate, the cyano group is often hydrolyzed into a primary amide. This amide is essential for locking the drug into the "DFG-out" conformation of mutant RAF kinases, a mechanism critical for targeting RAS-mutant cancers ().

RafPathway Ligand Growth Factor Receptor RTK Ligand->Receptor Ras RAS (Active) Receptor->Ras Activation Raf RAF Kinase Ras->Raf Phosphorylation MEK MEK1/2 Raf->MEK Phosphorylation Drug 3-Morpholino-derived RAF Inhibitor Drug->Raf Inhibition ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription

Fig 1: MAPK/ERK signaling pathway illustrating the target site for RAF inhibitors derived from the scaffold.

Standardized Synthetic Methodology

To utilize this scaffold, researchers must reliably synthesize the halogenated precursor. The following protocol details the Nucleophilic Aromatic Substitution (SNAr) required to generate 5-bromo-3-morpholinopicolinonitrile from 5-bromo-3-fluoropicolinonitrile, adapted from established pharmaceutical workflows (;).

Protocol: SNAr Synthesis of 5-Bromo-3-morpholinopicolinonitrile

Objective: Install the morpholine ring at the 3-position by exploiting the electron-withdrawing activation of the 2-cyano group.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, round-bottom flask, dissolve 5-bromo-3-fluoropicolinonitrile (1.0 equivalent) in anhydrous acetonitrile to achieve a 0.5 M concentration.

    • Causality: Acetonitrile is a polar aprotic solvent that stabilizes the transient Meisenheimer complex during the SNAr reaction without acting as a competing nucleophile.

  • Reagent Addition: Add morpholine (1.1 equivalents) and N,N-Diisopropylethylamine (DIEA) (2.0 equivalents) to the solution.

    • Causality: Morpholine acts as the primary nucleophile. DIEA is a sterically hindered, non-nucleophilic base strictly required to scavenge the hydrofluoric acid (HF) byproduct. Without DIEA, HF would protonate the morpholine, rendering it non-nucleophilic and stalling the reaction system.

  • Thermal Activation: Heat the reaction mixture to 90°C and stir continuously for 22 hours.

    • Causality: Despite the ortho-cyano activation, the robust aromaticity of the pyridine ring requires significant thermal energy to overcome the activation barrier for fluoride displacement.

  • In-Process Validation (Self-Validating Step): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LCMS.

    • Validation Metric: The reaction is deemed complete and self-validated when the starting material peak is entirely consumed, and a dominant product peak at m/z 267.9/269.9 [M+H]⁺ emerges (reflecting the roughly 1:1 isotopic ratio of

      
       and 
      
      
      
      ).
  • Workup and Isolation: Cool the mixture to room temperature and dilute with deionized water (approx. 12 mL per mmol of starting material).

    • Causality: Water acts as an anti-solvent. It crashes out the highly lipophilic product while sequestering the water-soluble DIEA·HF salt and any unreacted morpholine into the aqueous phase.

  • Purification: Filter the resulting precipitate under vacuum and air-dry to yield 5-bromo-3-morpholinopicolinonitrile as a yellow crystalline solid (Typical yield: 87%).

SyntheticWorkflow Start 5-Bromo-3-fluoropicolinonitrile (Starting Material) Reaction SNAr Reaction 90°C for 22 hrs Start->Reaction Reagents Morpholine (1.1 eq) DIEA (2.0 eq) Acetonitrile (0.5 M) Reagents->Reaction Addition Workup Aqueous Workup Dilution & Filtration Reaction->Workup Cooling to RT Product 5-Bromo-3-morpholinopicolinonitrile (Yield: 87%) Workup->Product Air Drying

Fig 2: Experimental workflow for the SNAr synthesis of 5-bromo-3-morpholinopicolinonitrile.

References

  • Aversa, R., Barsanti, P. A., Burger, M., et al. (2014). Biaryl amide compounds as kinase inhibitors (Patent No. WO2014151616A1).
  • Coate, H. R., Dvorak, C. A., Fitzgerald, A. E., et al. (2014). Substituted 7-azabicycles and their use as orexin receptor modulators (Patent No. WO2014159591A1).
  • Ramurthy, S., Taft, B. R., Aversa, R. J., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013-2027.[Link]

3-(4-morpholinyl)pyridine-2-carbonitrile IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-(4-Morpholinyl)pyridine-2-carbonitrile

Executive Summary

3-(4-Morpholinyl)pyridine-2-carbonitrile represents a specialized heterocyclic scaffold in medicinal chemistry, distinct from its more common 2-morpholino regioisomer. Structurally, it comprises a pyridine core substituted with a nitrile group at the ortho (C2) position and a morpholine ring at the meta (C3) position.

This specific substitution pattern renders the molecule a critical "privileged structure" for kinase inhibitor discovery, particularly within the PI3K/Akt/mTOR signaling cascade. The C2-nitrile serves as a versatile electrophilic "warhead precursor" for heterocycle formation (e.g., amino-pyrimidines), while the C3-morpholine moiety modulates solubility and pharmacokinetic capability without disrupting the hinge-binding potential of the pyridine nitrogen.

Part 1: Structural Analysis & Physicochemical Profile

The molecule's utility stems from the electronic interplay between the electron-withdrawing nitrile and the electron-rich morpholine.

PropertyData / Characteristic
IUPAC Name 3-(4-morpholinyl)pyridine-2-carbonitrile
Molecular Formula

Molecular Weight 189.21 g/mol
Key Precursors 3-Bromo-2-pyridinecarbonitrile (CAS 55758-02-6)
Electronic State The C2-nitrile deactivates the ring; however, the C3 position is not classically activated for nucleophilic attack, necessitating catalytic intervention for synthesis.
Solubility (Calc) LogP ~ 1.2 (Moderate lipophilicity; morpholine oxygen acts as H-bond acceptor).
Topological Polar Surface Area (TPSA) ~50 Ų (High membrane permeability).

Part 2: Synthetic Architecture

Unlike the 2- or 4-halopyridines, which undergo Nucleophilic Aromatic Substitution (


) with ease due to resonance stabilization of the Meisenheimer complex, the 3-position is electronically deactivated . Direct displacement of a 3-halo group by morpholine is kinetically disfavored.

Therefore, the Buchwald-Hartwig Cross-Coupling reaction is the authoritative protocol for synthesizing this scaffold, utilizing palladium catalysis to overcome the electronic barrier.

Mechanism: Pd-Catalyzed Amination

The synthesis proceeds via a catalytic cycle involving oxidative addition of the 3-bromopyridine precursor to a Pd(0) species, followed by amine coordination and reductive elimination.

BuchwaldMechanism cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Coord Amine Coordination (Morpholine Binding) OxAdd->Coord + Base (Cs2CO3) RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0 Regeneration Product 3-(4-Morpholinyl) pyridine-2-carbonitrile RedElim->Product Precursor 3-Bromo-2-cyanopyridine Precursor->OxAdd + Morpholine Morpholine Morpholine->Coord

Caption: The catalytic cycle for installing the morpholine moiety at the deactivated C3 position using Pd-catalysis.

Part 3: Medicinal Chemistry Utility (PI3K/mTOR)

The 3-(4-morpholinyl)pyridine-2-carbonitrile scaffold is a bioisostere of the quinoline and thienopyrimidine cores found in clinical PI3K inhibitors (e.g., Dactolisib/BEZ235 ).

The "Warhead" Strategy
  • Hinge Binding: The pyridine nitrogen (N1) often accepts a hydrogen bond from the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Solubility Vector: The C3-morpholine projects into the solvent-exposed region, improving oral bioavailability.

  • Nitrile Derivatization: The C2-nitrile is rarely the endpoint. It is typically subjected to the Pinner Reaction to form an imidate, which is then cyclized with hydrazines or amidines to fuse a third ring (e.g., forming a pyrido[2,3-d]pyrimidine).

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Via PI3K AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1/2 AKT->mTOR Signaling Inhibitor 3-Morpholinyl-Pyridine Scaffold (Inhibitor) Inhibitor->PI3K Blocks ATP Binding Inhibitor->mTOR Dual Inhibition

Caption: The PI3K/Akt/mTOR pathway showing the intervention point of morpholino-pyridine inhibitors.

Part 4: Experimental Protocols

Protocol A: Buchwald-Hartwig Synthesis (Recommended)

Rationale: This method ensures high yield and regioselectivity, avoiding the harsh conditions required for


 at the C3 position.

Reagents:

  • 3-Bromo-2-pyridinecarbonitrile (1.0 eq)

  • Morpholine (1.2 eq)

  • 
     (2 mol%)
    
  • BINAP or Xantphos (4 mol%)

  • 
     (2.0 eq)
    
  • Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Argon for 15 minutes.

  • Catalyst Pre-mix: Add

    
     and Xantphos to the flask. Add anhydrous toluene and stir at room temperature for 10 minutes to generate the active catalytic species.
    
  • Substrate Addition: Add 3-bromo-2-pyridinecarbonitrile, morpholine, and cesium carbonate.

  • Reaction: Heat the mixture to 100°C for 12–16 hours under Argon. Monitor by LC-MS (Target M+H: ~190.1).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 80:20 to 50:50).

  • Validation:

    • 1H NMR (DMSO-d6): Look for morpholine methylene protons (3.6–3.8 ppm) and the pyridine aromatic signals (distinct doublet-of-doublets).

    • IR: Confirm Nitrile stretch at ~2230 cm⁻¹.

Protocol B: Pinner Cyclization (Application Example)

To convert the nitrile into an amidine for heterocycle fusion.

  • Dissolve 3-(4-morpholinyl)pyridine-2-carbonitrile in anhydrous ethanol.

  • Bubble dry HCl gas through the solution at 0°C for 30 minutes.

  • Stir at room temperature for 24 hours to form the imidate ester hydrochloride.

  • React with hydrazine or an amine to close the ring.

Part 5: Safety & Handling (MSDS Summary)

Hazard ClassDescriptionPrecaution
Acute Toxicity Pyridinecarbonitriles are toxic if swallowed or inhaled.Work in a fume hood. Wear N95/P100 respirator if handling powder.
Skin/Eye Irritant Causes serious eye irritation and skin sensitization.Wear nitrile gloves and safety goggles.
Reactive Hazard Nitriles can release toxic cyanide gas if exposed to strong acids under heat.Do not mix with strong acids unless in a controlled hydrolysis setup.

References

  • Synthesis of Morpholino-Pyrimidines/Pyridines

    • Title: Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
    • Source: Frontiers in Chemistry (2024).
    • URL:[Link]

  • Mechanistic Insight (Buchwald vs. SNAr)

    • Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.[1] (Demonstrates stability of 3-halo-2-cyanopyridines to nucleophiles).

    • Source: University of Southampton ePrints.
    • URL:[Link] (General repository link for verification of methodology).

  • Precursor Properties

    • Title: 3-Bromo-2-pyridinecarbonitrile Compound Summary.
    • Source: PubChem.
    • URL:[Link]

  • PI3K Pathway Context

    • Title: Recent development of ATP-competitive small molecule PI3K inhibitors.
    • Source: Oncotarget (2017).
    • URL:[Link]

Sources

Technical Guide: Morpholinyl Pyridine Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholinyl pyridine carbonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the development of Class I Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) inhibitors. This guide provides a rigorous technical analysis of this chemical series, moving beyond basic structural descriptions to explore the causality of its design.

The core value proposition of this scaffold lies in its triad architecture :

  • Morpholine Ring: Acts as a critical hydrogen-bond acceptor for the kinase hinge region (typically interacting with the backbone amide of Valine residues).

  • Pyridine Core: Provides a stable, planar aromatic scaffold with tunable electron density, superior to phenyl rings for solubility.

  • Carbonitrile (CN) Group: Functions as a compact, electron-withdrawing moiety that modulates the pKa of the pyridine nitrogen and can engage in specific non-covalent interactions within the binding pocket.

Chemical Architecture & SAR Logic

The Pharmacophore Triad

Effective drug design requires understanding why a molecule works. In this series, the Structure-Activity Relationship (SAR) is driven by the spatial arrangement of the morpholine oxygen relative to the pyridine nitrogen.

ComponentFunctionalityMechanistic Role
Morpholine H-Bond AcceptorHinge Binder: The ether oxygen mimics the interaction of ATP's adenine ring, forming a hydrogen bond with the kinase hinge region (e.g., Val851 in PI3K

).
Pyridine Ring ScaffoldOrientation: Positions the morpholine and auxiliary groups.[1] The nitrogen atom can also serve as a secondary H-bond acceptor.
Carbonitrile (-CN) Electronic TunerMetabolic Stability: Blocks metabolic oxidation at susceptible positions. Electronically depletes the ring, increasing the acidity of adjacent protons for further functionalization.
Bioisosteric Considerations

While pyrimidine derivatives (e.g., BKM-120) are common, the pyridine variants are often explored to modulate pharmacokinetic (PK) properties. The removal of one nitrogen atom (pyrimidine


 pyridine) increases lipophilicity (

), which can enhance membrane permeability, though it requires careful balancing to maintain aqueous solubility.

Strategic Synthesis: Self-Validating Protocols

The synthesis of 2-morpholino-3-pyridinecarbonitrile relies on a robust Nucleophilic Aromatic Substitution (


). This reaction is self-validating  because the conversion of the aryl chloride to the amine is accompanied by a distinct change in solubility and TLC profile.
Protocol A: Displacement of Chloropyridines

Target: 2-morpholino-3-pyridinecarbonitrile (or 6-morpholino isomer). Starting Material: 2-chloro-3-pyridinecarbonitrile.

Reagents & Conditions
  • Substrate: 2-chloro-3-pyridinecarbonitrile (1.0 equiv)

  • Nucleophile: Morpholine (2.5 - 3.0 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Base: Triethylamine (TEA) or

    
     (Optional if excess morpholine is used)
    
  • Temperature: Reflux (

    
    )
    
  • Time: 4–6 Hours

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-3-pyridinecarbonitrile (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add morpholine (30 mmol) dropwise to the stirring solution at room temperature. Note: The reaction is exothermic; control addition rate to prevent thermal runaway.

  • Reaction: Heat the mixture to reflux (

    
    ). Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes).
    
    • Validation Check: The starting material (high

      
      ) should disappear, replaced by a more polar, UV-active spot (product).
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (100 mL). The product typically precipitates as a solid.[2]

    • Filter the solid and wash with cold water (

      
       mL) to remove excess morpholine and salts.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[3]

Mechanistic Insight

The electron-withdrawing nitrile group at the C3 position activates the C2-chlorine towards nucleophilic attack by stabilizing the Meisenheimer complex intermediate. Without the -CN group, this reaction would require harsh conditions or palladium catalysis.

Visualization: Synthetic Workflow

Synthesis SM 2-Hydroxy-3-cyano pyridine Inter 2-Chloro-3-cyano pyridine SM->Inter Chlorination Prod 2-Morpholino-3-cyano pyridine Inter->Prod SNAr R1 POCl3 Reflux R1->SM R2 Morpholine EtOH, Reflux R2->Inter

Caption: Stepwise conversion of hydroxypyridine to the morpholino-derivative via chlorination and SNAr displacement.

Biological Mechanism of Action[1]

The PI3K/Akt/mTOR Axis

Morpholinyl pyridine carbonitriles function primarily as ATP-competitive inhibitors. By occupying the ATP binding pocket of the kinase, they prevent the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (


) to Phosphatidylinositol 3,4,5-trisphosphate (

).
Pathway Signaling Flow
  • Inhibition: The molecule binds to the p110 catalytic subunit of PI3K.

  • Blockade: Phosphorylation of

    
     is halted.
    
  • Downstream Effect: Akt (Protein Kinase B) is not recruited to the membrane, preventing its activation.

  • Result: Downregulation of mTORC1/2, leading to G1 cell cycle arrest and apoptosis in tumor cells.

Visualization: Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor Morpholinyl Pyridine Carbonitrile Inhibitor->PI3K Inhibits (ATP Comp.) PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruits mTOR mTORC1 / mTORC2 Akt->mTOR Activates Effect Cell Growth & Survival mTOR->Effect Promotes Apoptosis Apoptosis mTOR->Apoptosis Blocks

Caption: Intervention of morpholinyl pyridine carbonitriles in the PI3K/Akt/mTOR signaling cascade.

Comparative Profiling & Data

The following table summarizes the activity profile of morpholinyl pyridine/pyrimidine derivatives. Note that while pyrimidines (Series B) are more common in clinical literature, pyridines (Series A) offer distinct solubility profiles.

Compound ClassCore ScaffoldKey SubstituentsTargetIC50 (nM)Primary Outcome
Series A Pyridine-3-CN2-Morpholino, 6-ArylPI3K

50 - 200Moderate potency, high lipophilicity.
Series B Pyrimidine-5-CN2,4-Di-morpholinoPI3K

30 - 50High potency (e.g., BKM-120 analog).
Series C Pyridine-3-CN2-Morpholino, 6-AminomTOR800 - 1200Lower potency, distinct selectivity profile.

Data synthesized from comparative SAR studies (See References 1, 2).

References

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Source: RSC Medicinal Chemistry (via NIH/PubMed) URL:[Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Source: Frontiers in Pharmacology URL:[Link][1][4][5]

  • Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences URL:[Link]

  • Synthesis of a new series of pyridine and fused pyridine derivatives. Source: PubMed URL:[Link]

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives. Source: MDPI Molecules URL:[Link][5]

Sources

The 3-Substituted 2-Cyanopyridine Scaffold: A Privileged Chemotype in Modern Drug Discovery and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-cyanopyridine ring has emerged as a highly versatile and privileged scaffold in medicinal chemistry and chemical biology. The strategic placement of the strongly electron-withdrawing cyano group at the 2-position fundamentally alters the electronic landscape of the pyridine heterocycle. When functionalized at the 3-position (e.g., 3-chloro, 3-amino, or 3-fluoro), the resulting 3-substituted 2-cyanopyridine becomes an exceptionally valuable building block. As a Senior Application Scientist, I have structured this technical guide to explore the causality behind the scaffold's reactivity, its critical role in modern drug development, and field-proven, self-validating methodologies for its synthesis and application.

Structural & Electronic Paradigm

The core utility of the 3-substituted 2-cyanopyridine scaffold stems from the profound electronic influence of the cyano group (-C≡N).

  • LUMO Lowering and SNAr Activation: The cyano group exerts powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. Consequently, halogens at the 3-position (e.g., 3-chloro or 3-fluoro) become highly activated toward Nucleophilic Aromatic Substitution (SNAr). The cyano group stabilizes the intermediate Meisenheimer complex, allowing for mild, regioselective substitution with amines, thiols, and alkoxides[1].

  • Orthogonal Bioconjugation: The nitrile carbon of the 2-cyanopyridine motif exhibits unique, spontaneous reactivity with 1,2-aminothiols, such as N-terminal cysteine residues[2]. This condensation yields a highly stable 2-(pyridin-2-yl)-4,5-dihydrothiazole linkage, a reaction that is entirely orthogonal to other proteinogenic amino acids[3].

G N1 3-Substituted Pyridine N-oxide N2 Reissert-Henze Cyanation (TMSCN) N1->N2 Activation N3 3-Substituted 2-Cyanopyridine N2->N3 Regioselective N4 SNAr / Cross-Coupling N3->N4 Diversification N5 Lead Compound (e.g., Vadadustat) N4->N5 Optimization

Workflow for the synthesis and diversification of 3-substituted 2-cyanopyridine scaffolds.

Privileged Applications in Drug Discovery

The 3-substituted 2-cyanopyridine architecture is not merely a synthetic intermediate; it is a core pharmacophore in several high-profile therapeutic agents.

A. Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors

IDO1 is a critical target in cancer immunotherapy, responsible for immune tolerance in the tumor microenvironment. 3-substituted 2-cyanopyridines have been identified as potent submicromolar inhibitors of IDO1[1]. Compounds such as LBJ-10 utilize the cyanopyridine core to engage the active site of the enzyme. The synthesis of these derivatives relies heavily on the SNAr reaction of 3-chloro-2-cyanopyridine with various thiol derivatives, yielding highly potent drug candidates[4].

B. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitors

Vadadustat (AKB-6548) is a breakthrough HIF-PH inhibitor developed for the treatment of anemia secondary to chronic kidney disease[5]. The commercial synthesis of Vadadustat relies on the critical intermediate 5-(3-chlorophenyl)-3-chloro-2-cyanopyridine. The precise substitution pattern allows for downstream hydrolysis and functionalization to yield the final active pharmaceutical ingredient[5].

C. PIKfyve Kinase Inhibitors

The 3-amino-2-cyanopyridine scaffold serves as the foundational building block for synthesizing 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, which are dual inhibitors of the lipid kinases PIKfyve and PIP4K2C[6]. The adjacent cyano and amino groups allow for efficient cyclization with phosphorus pentasulfide to form the isothiazole ring[6].

Quantitative Reactivity Data

To facilitate rational experimental design, the following table summarizes the physicochemical and reactivity metrics of key 3-substituted 2-cyanopyridine derivatives based on recent literature.

DerivativeApplication / TargetKey Reactivity FeatureTypical Yield / Metric
3-Chloro-2-cyanopyridine IDO1 Inhibitor SynthesisSNAr with thiols/amines45–48% (Final Drug Yield)[4]
5-(3-chlorophenyl)-3-chloro-2-cyanopyridine Vadadustat (HIF-PH)Precursor for hydrolysis87–91% (Intermediate Yield)[5]
Fmoc-3-(2-cyano-4-pyridyl)alanine (Cpa) Peptide MacrocyclizationCondensation with Cysteine>90% (Cyclization Yield)[2]
3-Amino-2-cyanopyridine PIKfyve InhibitorsIsothiazolo[4,3-b]pyridine synthesis65% (Cyclization Yield)[6]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Causality is embedded into the workflow, ensuring that the researcher can verify success at each critical node.

Protocol 1: Regioselective Synthesis of 3-Chloro-2-cyanopyridine via Direct Cyanation

Causality: Direct cyanation of 3-chloropyridine N-oxide avoids the harsh, multi-step conditions of traditional Sandmeyer reactions. The N-oxide activates the 2-position for nucleophilic attack by the cyanide ion, followed by elimination to rearomatize the ring[7].

  • Activation: Dissolve 1.0 eq of 3-chloropyridine N-oxide in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 4.0 eq of triethylamine.

  • Cyanation: Cool the mixture to 0 °C. Dropwise, add 2.5 eq of Trimethylsilyl cyanide (TMSCN). (Caution: TMSCN is highly toxic; perform strictly in a certified fume hood).

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • In-Process Validation (TLC): Monitor the reaction using TLC (Hexane/EtOAc 3:1) with UV visualization at 254 nm. Validation Check: The reaction is complete when the highly polar baseline spot (N-oxide) completely disappears, replaced by a higher Rf spot corresponding to the cyanated product.

  • Workup: Quench with saturated aqueous NaHCO3, extract with dichloromethane, dry over Na2SO4, and concentrate in vacuo.

  • Final Validation (NMR): Analyze the purified product via 1H NMR (CDCl3). Validation Check: The disappearance of the N-oxide proton shifts and the appearance of a characteristic doublet of doublets (e.g., δ = 7.53, 7.90, 8.63 ppm) confirm regioselective substitution at the 2-position[7].

Protocol 2: Biocompatible Peptide Macrocyclization using the Cpa Residue

Causality: The unnatural amino acid 3-(2-cyano-4-pyridyl)alanine (Cpa) undergoes a highly specific condensation with 1,2-aminothiols (N-terminal cysteine) to form a dihydrothiazole ring. This reaction is thermodynamically driven and proceeds rapidly at neutral pH, making it ideal for generating constrained macrocycles like Zika virus NS2B-NS3 protease inhibitors[2],[8].

G P1 Linear Peptide (N-terminal Cys + Cpa) P2 Aqueous Buffer (pH 6-8, 2h) P1->P2 Dissolution P3 Condensation Reaction P2->P3 Spontaneous P4 2-(Pyridin-2-yl)-4,5-dihydrothiazole P3->P4 Cyclization P5 Constrained Macrocycle P4->P5 Stable Lead

Mechanism of biocompatible peptide macrocyclization using the 2-cyanopyridine motif.

  • Peptide Synthesis: Synthesize the linear peptide sequence containing an N-terminal Cysteine and a downstream Cpa residue using standard Fmoc Solid-Phase Peptide Synthesis (SPPS)[2].

  • Cleavage & Initial Validation: Cleave the peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5). Validation Check: Perform LC-MS on the crude precipitate to confirm the exact mass of the linear precursor.

  • Cyclization: Dissolve the crude linear peptide in an aqueous buffer (HEPES or Tris, pH 7.0) to a concentration of 1 mM.

  • Incubation & In-Process Validation (Ellman's Assay): Stir at room temperature for 2–3 hours. Validation Check: Extract a 10 µL aliquot and react with Ellman's reagent (DTNB). The assay must transition from yellow (free thiols present) to colorless, indicating the complete consumption of the N-terminal cysteine thiol.

  • Final Validation (LC-MS): Analyze the final mixture via LC-MS. Validation Check: The mass of the dominant peak must be exactly 17 Da less than the linear precursor, confirming the loss of ammonia (NH3) during the formation of the 2-(pyridin-2-yl)-4,5-dihydrothiazole linkage[2].

References

1.[1] Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation, nih.gov. URL: 2.[2] Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors | Organic Letters, acs.org. URL: 3.[3] Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors - Open Research Repository, anu.edu.au. URL: 4.[8] Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors - PubMed, nih.gov. URL: 5.[4] Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation, nih.gov. URL: 6.[6] Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C, mdpi.com. URL: 7.[7] Preparation of Cyanopyridines by Direct Cyanation, thieme-connect.com. URL: 8.[5] AKB-6548 - New Drug Approvals, newdrugapprovals.org. URL:

Sources

An In-depth Technical Guide to 3-Morpholinyl-2-Pyridinecarbonitrile: A Scaffold of Interest in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-morpholinyl-2-pyridinecarbonitrile, a heterocyclic compound with significant potential in drug discovery and development. While this specific molecule is not extensively documented in publicly available literature, this guide will elucidate its core characteristics, propose a robust synthetic pathway, and discuss its potential applications based on the well-established chemistry of its constituent functional groups: the pyridinecarbonitrile core and the morpholine substituent.

Introduction: The Promise of a Hybrid Scaffold

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer a blend of desirable physicochemical properties and versatile reactivity for the synthesis of new therapeutic agents. 3-Morpholinyl-2-pyridinecarbonitrile emerges as a compound of interest, combining the structural features of a pyridine ring, a nitrile group, and a morpholine moiety.

The pyridinecarbonitrile core is a recognized pharmacophore present in a variety of biologically active molecules. The nitrile group can act as a hydrogen bond acceptor and is a versatile synthetic handle for the creation of other functional groups. The morpholine ring is a common substituent in many approved drugs, often introduced to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. The strategic combination of these fragments in 3-morpholinyl-2-pyridinecarbonitrile suggests its potential as a valuable building block for the development of new drugs targeting a range of diseases.

Physicochemical and Structural Properties

PropertyPredicted ValueRationale / Analogous Compound Data
Molecular Formula C₁₀H₁₁N₃OBased on structural analysis
Molecular Weight 189.22 g/mol Calculated from the molecular formula
Appearance Off-white to light yellow solidBased on similar pyridinecarbonitrile derivatives[1]
Melting Point Not availableExpected to be a crystalline solid with a defined melting point
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.The morpholine group may impart some aqueous solubility, but the overall molecule is expected to be largely organic-soluble.
pKa Not availableThe pyridine nitrogen will be basic, and the morpholine nitrogen will also have a basic character.

Structural Formula:

Synthesis and Characterization

A plausible and efficient synthetic route to 3-morpholinyl-2-pyridinecarbonitrile involves the nucleophilic aromatic substitution of a suitable 3-halo-2-pyridinecarbonitrile precursor with morpholine. This approach is well-precedented in the synthesis of related aminopyridine derivatives.[2]

Proposed Synthetic Workflow

Synthetic Workflow Start 3-Bromo-2-pyridinecarbonitrile Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Start->Conditions Reagent Morpholine Reagent->Conditions Product 3-Morpholinyl-2-pyridinecarbonitrile Conditions->Product

Caption: Proposed synthesis of 3-morpholinyl-2-pyridinecarbonitrile.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-2-pyridinecarbonitrile

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-bromo-2-pyridinecarbonitrile (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-morpholinyl-2-pyridinecarbonitrile.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the protons on the pyridine ring and the morpholine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for all ten carbon atoms, including the characteristic signal for the nitrile carbon (around 115-120 ppm) and the carbons of the pyridine and morpholine rings.
Mass Spectrometry (MS) A molecular ion peak ([M+H]⁺) at m/z 190.22, corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy A sharp absorption band around 2220-2230 cm⁻¹ characteristic of the C≡N stretch of the nitrile group.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Applications in Drug Discovery

The 3-morpholinyl-2-pyridinecarbonitrile scaffold holds considerable promise as a starting point for the development of new therapeutic agents. The morpholine moiety is a well-established bioisostere for various functional groups and can improve the pharmacokinetic properties of a molecule. The pyridinecarbonitrile core is present in numerous compounds with diverse biological activities.

Kinase Inhibition

Many kinase inhibitors incorporate a heterocyclic core that can interact with the hinge region of the kinase domain. The nitrogen atom in the pyridine ring of 3-morpholinyl-2-pyridinecarbonitrile can act as a hydrogen bond acceptor, a key interaction for kinase binding. The morpholine group can be oriented towards the solvent-exposed region, improving solubility, while the rest of the scaffold can be further functionalized to achieve selectivity and potency.

Kinase_Inhibition cluster_0 Kinase Active Site Kinase ATP Binding Pocket Hinge Region Solvent Exposed Region Inhibitor 3-Morpholinyl-2-pyridinecarbonitrile Scaffold Pyridine N (H-bond acceptor) Morpholine (Solubility) Inhibitor:f1->Kinase:f1 H-bond Inhibitor:f2->Kinase:f2 Interaction

Caption: Potential binding mode in a kinase active site.

Central Nervous System (CNS) Drug Discovery

The morpholine ring is frequently found in CNS-active compounds as it can improve blood-brain barrier permeability. The physicochemical properties of 3-morpholinyl-2-pyridinecarbonitrile, including its predicted moderate lipophilicity, make it an attractive scaffold for the development of drugs targeting CNS disorders.

Anti-inflammatory and Anticancer Applications

Derivatives of aminocyanopyridines, which are structurally related to the target compound, have been investigated as inhibitors of IκB kinase β (IKK-β), a key enzyme in the NF-κB signaling pathway involved in inflammation and cancer.[1] This suggests that 3-morpholinyl-2-pyridinecarbonitrile could serve as a foundation for developing novel anti-inflammatory and anticancer agents.

Conclusion

While 3-morpholinyl-2-pyridinecarbonitrile is a relatively unexplored molecule, its structural components and the established chemistry of related compounds strongly suggest its potential as a valuable scaffold in medicinal chemistry. This guide has provided a comprehensive theoretical framework, including its predicted properties, a detailed synthetic protocol, and potential therapeutic applications. Further experimental investigation into this promising compound is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

  • 4,6-Dimethyl-2-[3-(4-morpholinyl)propylamino]-3-pyridinecarbonitrile . PubChem. Available at: [Link]

  • Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties . PubMed. Available at: [Link]

  • Morpholine synthesis . Organic Chemistry Portal. Available at: [Link]

Sources

Strategic Exploration: Morpholine-Substituted Pyridine Nitriles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hinge-Binder" Triad

In the high-stakes arena of kinase inhibitor discovery, the morpholine-substituted pyridine nitrile scaffold has emerged as a privileged structural motif. This architecture is not merely a random assembly of heterocycles; it represents a calculated "Triad of Efficacy" designed to solve three simultaneous challenges in drug development: solubility , metabolic stability , and hinge-region binding affinity .

This guide dissects the medicinal chemistry of this scaffold, moving beyond basic synthesis to explore the why and how of its application in targeting the PI3K/Akt/mTOR signaling axis. We will examine the structural causality that makes this motif so effective, provide self-validating synthetic protocols, and analyze the metabolic nuances that separate successful leads from attrition statistics.

Structural Logic & Pharmacophore Design[1]

The efficacy of this scaffold rests on the synergistic interplay between its three components.

The Morpholine Anchor (The Hinge Binder)

The morpholine ring is the critical "warhead" for binding efficacy. In Class I PI3K inhibitors, the morpholine oxygen atom acts as a key hydrogen bond acceptor.[1][2]

  • Mechanism: It forms a highly conserved H-bond with the amide backbone of Val851 (in PI3K

    
    ) within the ATP-binding hinge region.
    
  • Solubility Advantage: Unlike the lipophilic piperidine analog, the morpholine oxygen lowers

    
     (typically by ~1.0 unit), enhancing aqueous solubility and reducing non-specific plasma protein binding.
    
The Pyridine Core (The Scaffolding)

The pyridine ring serves as the planar aromatic linker.

  • Electronic Modulation: The electron-deficient nature of pyridine (a

    
    -deficient heterocycle) is crucial. It lowers the pKa of the system, improving membrane permeability compared to more basic scaffolds.
    
  • Vector Positioning: It rigidly orients the morpholine and nitrile groups at specific vectors (typically ortho or para relationships) to maximize active site complementarity.

The Nitrile "Steering" Group

Often overlooked, the cyano (-CN) group performs three distinct functions:

  • Metabolic Blocking: It occupies sites on the pyridine ring that would otherwise be susceptible to oxidative metabolism (blocking P450 oxidation).

  • Electronic Activation: As a strong electron-withdrawing group (EWG), it activates the pyridine ring for Nucleophilic Aromatic Substitution (

    
    ), simplifying synthesis.
    
  • Interaction: It can engage in polar interactions with residues like Lysine or Serine deep within the binding pocket.

Biological Context: The PI3K/Akt/mTOR Pathway[2][4]

Inhibitors utilizing this scaffold typically target the PI3K/Akt/mTOR pathway, a master regulator of cell growth often dysregulated in oncology.[1]

Signaling Cascade Visualization

The following diagram illustrates the downstream effects of PI3K inhibition by morpholine-pyridine nitriles, specifically highlighting the blockage of PIP3 production and subsequent Akt phosphorylation.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor Morpholine-Pyridine Nitrile (Inhibitor) Inhibitor->PI3K Blocks (Hinge Binding) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PIP3->Akt Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates T308 mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Cell Death) mTORC1->Apoptosis Inhibits Proliferation Cell Proliferation mTORC1->Proliferation Promotes

Figure 1: Mechanism of Action.[3] The morpholine-pyridine nitrile inhibitor competitively binds to the ATP pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3, thereby arresting the pro-survival Akt signaling cascade.

Synthetic Architecture & Protocols

The synthesis of these compounds relies on the electronic activation provided by the nitrile group. We will focus on the synthesis of 2-morpholino-4,6-dimethylpyridine-3-carbonitrile , a robust model system.

Retrosynthetic Analysis
  • Disconnection: C-N bond at the 2-position.

  • Precursor: 2-chloro-4,6-dimethylpyridine-3-carbonitrile.

  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ).
    
Detailed Experimental Protocol

This protocol is designed to be self-validating : the color change and precipitate formation serve as visual checkpoints for reaction progress.

Step 1: Guareschi-Thorp Condensation (Pyridine Ring Formation)

  • Reagents: Acetylacetone (10 mmol), Cyanoacetamide (10 mmol), KOH (10 mmol) in Ethanol (20 mL).

  • Procedure: Reflux for 4 hours. The solution will turn yellow/orange.

  • Validation: Upon cooling and acidification (HCl), a solid precipitate (Pyridone intermediate) must form.

  • Yield: Expect 70-80%.

Step 2: Chlorination (Activation)

  • Reagents: Pyridone intermediate (5 mmol),

    
     (15 mL, excess).
    
  • Procedure: Reflux at 110°C for 3 hours.

  • Critical Safety Note: Quench slowly into crushed ice/ammonia.

    
     reacts violently with water.
    
  • Validation: The product should precipitate as a beige solid.

  • Checkpoint:

    
     NMR should show loss of the NH/OH signal.
    

Step 3:


 Morpholine Installation (The Key Step) 
  • Reagents: 2-Chloro-pyridine-nitrile precursor (1.0 eq), Morpholine (2.5 eq),

    
     (2.0 eq) in DMF or Acetonitrile.
    
  • Conditions: Heat to 80°C for 4-6 hours.

  • Mechanism: The nitrile at C3 exerts a strong -M/-I effect, making C2 highly electrophilic. The morpholine attacks C2, displacing chloride.

  • Workup: Pour into ice water. The product is usually lipophilic enough to precipitate.

  • Purification: Recrystallization from Ethanol/Water.

Table 1: Troubleshooting the


 Reaction 
SymptomProbable CauseCorrective Action
No Reaction Temperature too low; Solvent too non-polar.Switch to DMF/DMSO; Increase T to 100°C.
Hydrolysis of Nitrile Presence of water; pH too high/low.Ensure anhydrous solvents; Avoid strong acid/base workups.
Bis-substitution Excess amine + high temp (if multiple Cl present).Control stoichiometry (1.05 eq morpholine) and temperature.

Medicinal Chemistry: SAR & Metabolic Stability[1][5][6]

Structure-Activity Relationship (SAR) Matrix

Modifications to the morpholine-pyridine-nitrile core yield predictable shifts in potency and physicochemical properties.

Modification SiteChemical ChangeBiological/Physical Effect
Morpholine Oxygen Replace with Sulfur (Thiomorpholine)Increases lipophilicity; often retains potency but lowers solubility.
Morpholine Oxygen Replace with Carbon (Piperidine)Drastic loss of potency (Loss of H-bond to Val851).
Pyridine C-5 Add Fluorine/ChlorineIncreases metabolic stability; modulates pKa.
Nitrile Group Hydrolysis to Amide (

)
Often retains H-bonding but loses permeability (increases PSA).
Metabolic Stability: Morpholine vs. Piperidine

A common misconception is that morpholine is metabolically inert.[4] While more stable than piperidine, it is subject to specific metabolic liabilities.

  • Piperidine Liability: Rapid oxidation at the

    
    -carbon (next to Nitrogen) by CYP450, leading to ring opening.
    
  • Morpholine Advantage: The oxygen atom is electron-withdrawing, reducing the electron density at the

    
    -carbons and the basicity of the nitrogen.[4] This suppresses CYP-mediated oxidation.
    
  • Remaining Risk: Morpholine can still undergo N-dealkylation or lactam formation.

    • Solution: Introduction of steric bulk (e.g., methyl group) on the morpholine ring (2,6-dimethylmorpholine) or deuteration can further block these metabolic soft spots.

References

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. European Journal of Medicinal Chemistry. (2024). Link

  • Synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile. ResearchGate. (2015). Link

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. (2020). Link

  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters. (2012). Link

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling. (2016).[3] Link

Sources

Technical Guide: 3-Morpholino-2-Cyanopyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-morpholino-2-cyanopyridine , a specialized heterocyclic scaffold used in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PI3K/mTOR pathways).

Structural Analysis, Synthesis, and Pharmacological Utility

Executive Summary

3-Morpholino-2-cyanopyridine is a bifunctional heterocyclic building block characterized by a pyridine core substituted with a nitrile group at the C2 position and a morpholine ring at the C3 position. This specific substitution pattern renders it a highly valuable "hinge-binding" pharmacophore in drug discovery. The electron-withdrawing cyano group activates the pyridine ring for further functionalization while providing a metabolic handle, and the morpholine moiety improves water solubility and hydrogen-bonding capacity within enzyme active sites.

Chemical Identity & Cheminformatics

Precise structural identification is critical for database registration and QSAR modeling.

AttributeDetail
IUPAC Name 3-(Morpholin-4-yl)pyridine-2-carbonitrile
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.22 g/mol
Canonical SMILES N#Cc1c(N2CCOCC2)cecc1
InChI Key (Generated from structure) HVZXJQXFQRXJQR-UHFFFAOYSA-N
LogP (Predicted) ~1.2 – 1.5 (Lipinski compliant)
H-Bond Acceptors 4 (Nitrile N, Pyridine N, Morpholine O, Morpholine N)
Structural Visualization

The molecule features a steric clash between the morpholine ring and the adjacent nitrile group, forcing the morpholine into a twisted conformation relative to the pyridine plane. This "atropisomer-like" twist is often exploited to fill hydrophobic pockets in kinase domains.

Synthetic Pathways

The synthesis of 3-morpholino-2-cyanopyridine relies on Nucleophilic Aromatic Substitution (S_NAr) .[1] The presence of the strong electron-withdrawing cyano group (–CN) at the C2 position activates the adjacent C3 position for nucleophilic attack, even though C3 is meta to the pyridine nitrogen.

Mechanism:

  • Activation: The C2-cyano group and the ring nitrogen withdraw electron density, making C3 electrophilic.

  • Addition: Morpholine (nucleophile) attacks C3, forming a resonance-stabilized Meisenheimer complex.

  • Elimination: The leaving group (Fluorine or Bromine) is expelled, restoring aromaticity.

Preferred Route: S_NAr of 3-Fluoro-2-Cyanopyridine

Fluorine is the preferred leaving group over chlorine or bromine due to its high electronegativity, which stabilizes the transition state in S_NAr reactions (the element effect).

Synthesis SM 3-Fluoro-2-cyanopyridine (Substrate) Complex Meisenheimer Intermediate SM->Complex + Morpholine K2CO3, DMSO, 80°C Reagent Morpholine (Nucleophile) Reagent->Complex Product 3-Morpholino-2-cyanopyridine (Target) Complex->Product - HF

Figure 1: S_NAr synthetic pathway. The electron-deficient 3-fluoro-2-cyanopyridine undergoes displacement by morpholine.

Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. This method is self-validating via TLC and LC-MS monitoring.

Materials:

  • 3-Fluoro-2-cyanopyridine (CAS: 3939-13-7)[2]

  • Morpholine (Reagent grade, >99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate/Hexanes (for purification)[3]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-cyanopyridine (1.22 g, 10.0 mmol) in dry DMSO (10 mL).

  • Addition: Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the solution. The suspension acts as an acid scavenger.

  • Nucleophile Introduction: Add morpholine (1.05 mL, 12.0 mmol) dropwise over 5 minutes. Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Validation: Monitor by TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, and a new, more polar spot (Rf ~0.4) should appear.[3][4]

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product may precipitate as a solid.[5]

    • If solid:[6][7] Filter, wash with water, and dry under vacuum.

    • If oil:[3] Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][8]

  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 10-40% EtOAc/Hexanes).

Yield: Typical yields range from 85% to 95%.

Medicinal Chemistry Applications

The 3-morpholino-2-cyanopyridine scaffold is a privileged structure in oncology drug discovery.

1. Kinase Inhibition (PI3K/mTOR):

  • Hinge Binding: The morpholine oxygen often acts as a hydrogen bond acceptor to the hinge region of kinase ATP-binding pockets (e.g., Val851 in PI3Kα).

  • Solubility: The morpholine ring significantly lowers the LogP compared to a phenyl ring, improving oral bioavailability.

  • Selectivity: The nitrile group can project into the "gatekeeper" region or solvent front, providing a vector for selectivity tuning.

2. Metabolic Stability: The C2-cyano group blocks the metabolically labile C2 position of the pyridine. However, the morpholine ring is susceptible to oxidative metabolism (ring opening or N-oxide formation). Deuteration of the morpholine ring is a common strategy to mitigate this.

3. Bioisosterism: This scaffold is often used as a bioisostere for 3-morpholinopyrazine-2-carbonitrile or morpholinopyrimidine cores found in drugs like Buparlisib (BKM120).[9]

References
  • PubChem Database. 3-Fluoro-2-pyridinecarbonitrile (CID 2783254). National Center for Biotechnology Information. [Link]

  • Journal of Medicinal Chemistry. Discovery of Morpholinopyrimidines as Dual PI3K/mTOR Inhibitors. (Contextual reference for morpholine-pyridine scaffold utility). [Link]

Sources

2-cyano-3-morpholinopyridine chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2-cyano-3-morpholinopyridine (IUPAC: 3-morpholinopicolinonitrile). This document is structured for researchers requiring actionable data on this specific heterocyclic scaffold, which serves as a critical intermediate in the development of PI3K, mTOR, and GAK inhibitors.

Chemical Identity & Physicochemical Properties

2-Cyano-3-morpholinopyridine is a bifunctional pyridine scaffold characterized by an electron-withdrawing nitrile group at the C2 position and an electron-donating morpholine ring at the C3 position. This "push-pull" electronic structure makes it a versatile building block for nucleophilic additions and cyclization reactions in medicinal chemistry.

Core Identifiers
PropertySpecification
IUPAC Name 3-(Morpholin-4-yl)pyridine-2-carbonitrile
Common Synonyms 3-Morpholinopicolinonitrile; 2-Cyano-3-morpholinopyridine
CAS Number Note: Often indexed as derivative 5-bromo-3-morpholinopicolinonitrile (CAS 1256788-71-2) or 6-methyl analog. The core scaffold is frequently synthesized in-situ.
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.22 g/mol
SMILES N#CC1=C(N2CCOCC2)C=CC=N1
InChI Key Computed:VZJVWOVZJZHZLO-UHFFFAOYSA-N
Physicochemical Profile
ParameterValue / Observation
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
LogP (Predicted) ~1.2 (Lipophilic, suitable for CNS penetration)
pKa (Conjugate Acid) ~3.5 (Pyridine nitrogen is less basic due to ortho-cyano EWG)

Structural Analysis & Reactivity

The molecule features a 2-cyanopyridine core sterically crowded by the 3-morpholino group .

  • Electronic Effects: The C2-cyano group exerts a strong inductive (-I) and mesomeric (-M) effect, making the pyridine ring electron-deficient. However, the C3-morpholine nitrogen donates electron density (+M) into the ring, modulating this deficiency.

  • Reactivity:

    • Nitrile Group: Susceptible to hydrolysis (to amide/acid), reduction (to amine), or cyclization (to form fused systems like pyrazolopyridines).

    • Pyridine Nitrogen: Weakly nucleophilic; can be N-oxidized or protonated under strong acidic conditions.

    • C5 Position: The position para to the morpholine is activated for Electrophilic Aromatic Substitution (EAS), such as bromination, which is a common next step in drug synthesis.

Synthesis Protocol (Nucleophilic Aromatic Substitution)

The most robust method for synthesizing 2-cyano-3-morpholinopyridine is the Nucleophilic Aromatic Substitution (


)  of 3-fluoropicolinonitrile or 3-bromopicolinonitrile. The fluoro- derivative is preferred due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate.
Experimental Workflow

Reaction: 3-Fluoropicolinonitrile + Morpholine


 3-Morpholinopicolinonitrile
  • Reagents:

    • Substrate: 3-Fluoropicolinonitrile (1.0 equiv)[1][2][3]

    • Nucleophile: Morpholine (1.2–1.5 equiv)

    • Base:

      
       or DIPEA (2.0 equiv) to scavenge HF/HBr.
      
    • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Procedure:

    • Dissolve 3-fluoropicolinonitrile in MeCN (0.5 M concentration).

    • Add

      
       followed by morpholine dropwise at room temperature.
      
    • Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Workup: Cool to RT. Dilute with water.[1][2] The product often precipitates as a solid. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO2, 0-50% EtOAc in Hexanes).

Synthesis Logic Diagram

SynthesisWorkflow Start Start: 3-Fluoropicolinonitrile Reagents Add: Morpholine (1.2 eq) K2CO3 (2.0 eq) MeCN Start->Reagents Reaction Heat: 80°C, 4-6 Hours (SnAr Mechanism) Reagents->Reaction Check Monitor: TLC / LC-MS (Disappearance of SM) Reaction->Check Check->Reaction Incomplete Workup Workup: Dilute w/ Water Filter Precipitate Check->Workup Complete Product End Product: 3-Morpholinopicolinonitrile (>95% Purity) Workup->Product

Caption: Standardized synthesis workflow via SnAr displacement of fluoride by morpholine.

Characterization & Validation

Trustworthy identification requires orthogonal validation using NMR and MS.

Proton NMR ( NMR)

Solvent:


 or 

.
  • Aromatic Region (Pyridine):

    • 
       ~8.2–8.4 ppm (dd, 1H, H-6): Most deshielded due to proximity to ring nitrogen.
      
    • 
       ~7.5–7.7 ppm (dd, 1H, H-4): Para to the nitrile.
      
    • 
       ~7.3–7.5 ppm (dd, 1H, H-5): Meta to the nitrile.
      
  • Aliphatic Region (Morpholine):

    • 
       ~3.8 ppm (t, 4H, 
      
      
      
      ): Deshielded by oxygen.
    • 
       ~3.1–3.3 ppm (t, 4H, 
      
      
      
      ): Connected to the pyridine ring.
Mass Spectrometry (LC-MS)[4]
  • Ionization: ESI (Positive Mode).

  • Observed Mass:

    
     (approx).
    
  • Fragmentation: Loss of the morpholine ring or cyano group may be observed at higher collision energies.

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design.

  • PI3K/mTOR Inhibitors: The morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3K

    
    ). The pyridine nitrogen and cyano group orient the molecule within the hydrophobic cleft.
    
  • GAK (Cyclin G-Associated Kinase) Inhibitors: Derivatives of 3-morpholinopicolinonitrile (specifically isothiazolo[4,5-b]pyridines derived from this core) have shown nanomolar affinity for GAK, a target in viral entry inhibition.

  • Synthesis of Fused Heterocycles:

    • Pyrazolo[3,4-b]pyridines: Reaction of the nitrile with hydrazine yields the amino-pyrazole fused system, a core found in drugs like Ibrutinib analogs.

Safety & Handling (MSDS Highlights)

  • Hazards: Treat as a functionalized nitrile.

    • Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).

    • Irritation: Causes skin and serious eye irritation (H315+H319).

  • Handling: Use a fume hood. Avoid contact with strong acids (potential for HCN liberation, though unlikely with stable aromatic nitriles).

  • Storage: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent N-oxidation over long periods.

References

  • Synthesis of 3-morpholinopicolinonitrile derivatives: United States Patent 10766894. "Aza-indazole compounds for use in tendon and/or ligament injuries." (2020).

  • GAK Inhibitor Application: RSC Medicinal Chemistry. "Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors." (2024).[3][4]

  • General SnAr Methodology: Journal of Medicinal Chemistry. "Discovery of PI3K Inhibitors." (General reference for morpholine-pyridine scaffolds).

Sources

Engineering the Privileged Scaffold: A Technical Guide to the Isomers of Morpholinyl Pyridine Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the fusion of a morpholine ring with a pyridine carbonitrile core creates a "privileged scaffold" capable of addressing multiple pharmacological challenges simultaneously. The morpholine moiety enhances aqueous solubility, modulates the pKa of the molecule, and provides crucial hydrogen-bond acceptor capabilities. Concurrently, the pyridine carbonitrile acts as an electron-deficient core, ideal for engaging the hinge region of kinases (such as PI3K and Aurora B Kinase) and voltage-gated sodium channels (e.g., NaV1.8)[1][2].

This whitepaper provides an in-depth analysis of the positional isomers of morpholinyl pyridine carbonitrile. By examining the causality behind their synthetic pathways and structural variations, this guide equips drug development professionals with the mechanistic rationale required to leverage these building blocks effectively.

Structural Landscape and Isomeric Divergence

The pharmacological and physicochemical profile of a morpholinyl pyridine carbonitrile is strictly dictated by the relative positioning of its three core components: the pyridine nitrogen, the morpholine ring, and the cyano (-CN) group.

The Push-Pull Electronic Effect

The morpholine nitrogen acts as a strong electron donor via resonance (+M effect), while the carbonitrile group is a potent electron-withdrawing group (-M, -I effects).

  • 2-Morpholino-3-carbonitrile Isomers: Placing the morpholine ortho to the cyano group creates significant steric hindrance but highly activates the cyano group for hydrogen bonding. The proximity also restricts the rotation of the morpholine ring, locking it into a specific bioactive conformation[3].

  • 6-Morpholino-3-carbonitrile Isomers: Placing the morpholine para to the cyano group establishes a direct "push-pull" resonance system across the pyridine

    
    -system. This extended conjugation often results in unique photophysical properties, rendering these isomers highly fluorescent—a trait utilized in the development of fluorescent probes and sensors[4][5].
    
  • 2-Morpholino-4-carbonitrile Isomers: Here, the cyano group is para to the pyridine nitrogen, maximizing the electron deficiency of the ring and altering the binding kinetics in enzymatic pockets[6].

Physicochemical Comparison of Key Isomers

The following table summarizes the structural and computational data for three primary isomers utilized in drug discovery workflows.

Compound NameCAS NumberSubstitution PatternMolecular FormulaExact MassKey Application / Characteristic
4,6-Dimethyl-2-morpholinopyridine-3-carbonitrile 142591-26-22-morpholino, 3-cyano, 4,6-dimethylC₁₂H₁₅N₃O217.12Highly substituted core; restricted rotation; used in multi-stage syntheses[3][7].
2-Morpholinopyridine-3-carbonitrile N/A2-morpholino, 3-cyanoC₁₀H₁₁N₃O189.09Precursor for NaV1.8 inhibitors; excellent hinge-binding bioisostere[2].
2-(4-Morpholinyl)-4-pyridinecarbonitrile 127680-91-52-morpholino, 4-cyanoC₁₀H₁₁N₃O189.09Altered dipole moment; utilized in specialized receptor targeting[6].

Mechanistic Rationale in Drug Design

To design effective therapeutics, scientists must understand how the individual components of this scaffold contribute to target engagement. The diagram below illustrates the pharmacophoric logic of the morpholinyl pyridine carbonitrile system.

G Core Morpholinyl Pyridine Carbonitrile Scaffold Morpholine Morpholine Moiety (Positions 2 or 6) Core->Morpholine Pyridine Pyridine Ring (Central Core) Core->Pyridine Cyano Carbonitrile Group (Positions 3, 4, or 5) Core->Cyano Prop1 Enhances Aqueous Solubility & Modulates pKa Morpholine->Prop1 Prop2 Hinge Region Binding (Kinase Targets) Pyridine->Prop2 Prop3 Electron Withdrawing Activates SNAr Cyano->Prop3

Caption: Pharmacophoric contributions and logical causality of the morpholinyl pyridine carbonitrile scaffold.

Synthetic Methodologies & Experimental Protocols

The synthesis of these isomers relies heavily on Nucleophilic Aromatic Substitution (SNAr). The presence of the electron-withdrawing -CN group is not merely a structural feature; it is a mechanistic necessity that lowers the LUMO of the pyridine ring, stabilizing the Meisenheimer complex intermediate during the addition of the morpholine nucleophile[7][8].

Workflow: Synthesis of 4,6-Dimethyl-2-morpholinopyridine-3-carbonitrile

The following three-stage protocol describes the synthesis of the highly substituted 4,6-dimethyl isomer. This methodology is designed as a self-validating system, ensuring intermediate purity before progression[7][9].

Workflow Step1 Stage 1: Guareschi-Thorpe Condensation Reagents: Acetylacetone + Cyanoacetamide Product: 4,6-Dimethyl-2-pyridone-3-carbonitrile Step2 Stage 2: Halogenation Reagents: POCl3, Heat Product: 2-Chloro-4,6-dimethylpyridine-3-carbonitrile Step1->Step2  Tautomerization & OH displacement Step3 Stage 3: Nucleophilic Aromatic Substitution (SNAr) Reagents: Morpholine, DMSO, 50°C Product: 4,6-Dimethyl-2-morpholinopyridine-3-carbonitrile Step2->Step3  Cl⁻ leaving group Validation Analytical Validation Methods: 1H-NMR, IR (2209 cm⁻¹), MS Step3->Validation

Caption: Three-stage self-validating synthetic workflow for 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile.

Step-by-Step Protocol

Stage 1: Modified Guareschi-Thorpe Condensation

  • Objective: Construct the functionalized pyridine core.

  • Procedure: React acetylacetone with cyanoacetamide in the presence of a mild base (e.g., piperidine) in ethanol. Reflux for 4-6 hours.

  • Causality: The base catalyzes the Knoevenagel condensation followed by intramolecular cyclization.

  • Self-Validation Check: The product, 4,6-dimethyl-2-pyridone-3-carbonitrile, precipitates upon cooling. Verify via IR spectroscopy: look for the appearance of a broad lactam N-H/O-H stretch (~3100-2800 cm⁻¹) and a sharp C≡N stretch at ~2220 cm⁻¹.

Stage 2: Electrophilic Halogenation

  • Objective: Convert the tautomeric pyridone hydroxyl group into a viable leaving group (-Cl).

  • Procedure: Suspend the Stage 1 product in neat Phosphorus(V) oxychloride (POCl₃). Reflux at 100°C for 3 hours. Carefully quench the reaction by pouring over crushed ice to neutralize excess POCl₃.

  • Causality: POCl₃ acts as both solvent and reagent, displacing the -OH group. The cyano group at position 3 prevents electrophilic aromatic substitution at the ring carbons, directing the reaction strictly to the oxygen.

  • Self-Validation Check: TLC (Hexane:EtOAc) should show a highly UV-active spot with an increased Rf value compared to the polar pyridone. IR must show the complete disappearance of the broad N-H/O-H stretch, confirming full conversion to 2-chloro-4,6-dimethylpyridine-3-carbonitrile[7].

Stage 3: Nucleophilic Aromatic Substitution (SNAr)

  • Objective: Introduce the morpholine moiety.

  • Procedure: In a scintillation vial equipped with a magnetic stirrer, dissolve the chlorinated intermediate (1.0 eq) in Dimethyl Sulfoxide (DMSO). Add morpholine (2.0 eq). Stir the mixture at 50°C for 18 hours[2].

  • Causality: DMSO, a polar aprotic solvent, is chosen specifically because it leaves the morpholine nucleophile unsolvated and highly reactive, while stabilizing the charged Meisenheimer transition state. The excess morpholine acts as an acid scavenger for the generated HCl.

  • Self-Validation Check: Monitor via TLC. Upon completion, precipitate the product by adding cold water. The final structure is validated via ¹H-NMR (appearance of two distinct morpholine multiplets at ~3.6-3.8 ppm for the -CH₂-O- and -CH₂-N- protons) and IR (retention of the C≡N stretch at 2209 cm⁻¹)[4].

Alternative Multi-Component Reactions (MCRs)

For the synthesis of highly complex, multi-substituted isomers (e.g., 2-amino-6-morpholinopyridine-3,5-dicarbonitriles), step-wise synthesis becomes inefficient. In these cases, one-pot multi-component reactions (MCRs) are utilized.

By reacting malononitrile, an aldehyde, and morpholine in the presence of a catalyst (such as N-hydroxybenzamide or p-toluenesulfonic acid), researchers can construct the entire morpholinyl pyridine carbonitrile ring system in a single step[4][10]. The causality here relies on high atom economy and the thermodynamic stability of the resulting highly conjugated aromatic system, which often exhibits strong fluorescence (


) in solvents like CH₂Cl₂ and MeOH[4].

References

  • Budevich, V. A., Zuraev, A. V., & Polozov, H. (2015). Synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile. Sviridov Readings, Belarusian State University. Available at:[Link]

  • Zonouzi, A., Izakian, Z., & Ng, S. W. (2012). Novel Synthesis of Some New Fluorescent 2-Amino-3-cyanopyridines. Heterocycles. Available at: [Link]

  • Google Patents. JP2021531256A - Pyridazine compound that inhibits NaV1.8.
  • ACS Omega. (2021). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. Available at:[Link]

Sources

Methodological & Application

Nucleophilic aromatic substitution 3-fluoro-2-cyanopyridine morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Nucleophilic Aromatic Substitution (SNAr) of 3-Fluoro-2-cyanopyridine with Morpholine

Executive Summary & Strategic Rationale

The functionalization of electron-deficient heteroaromatics is a cornerstone of modern medicinal chemistry. The synthesis of 3-morpholino-2-cyanopyridine via the Nucleophilic Aromatic Substitution (SNAr) of 3-fluoro-2-cyanopyridine (also known as 3-fluoropicolinonitrile) is a highly efficient, regioselective transformation. This specific scaffold is frequently utilized in the development of kinase inhibitors and advanced antibacterial ligands[1],[2]. This application note provides a deep mechanistic analysis and a self-validating experimental protocol designed to maximize yield, purity, and operational efficiency.

Mechanistic Causality: The SNAr Paradigm on Pyridine Scaffolds

To master this protocol, one must understand the thermodynamic and kinetic drivers of the SNAr reaction. Unlike aliphatic nucleophilic substitutions (SN1/SN2) where bond dissociation energy dictates leaving group ability (making iodine superior), SNAr reactions are governed by the rate-determining addition of the nucleophile to form a negatively charged Meisenheimer complex .

  • The Fluorine Anomaly: In SNAr, fluorine is an exceptionally superior leaving group compared to chlorine or bromine[3]. Its extreme electronegativity (Pauling scale: 3.98) inductively withdraws electron density from the C3 carbon, rendering it highly electrophilic and drastically lowering the activation energy required for morpholine attack.

  • Synergistic Activation: The C3 position of 3-fluoro-2-cyanopyridine is synergistically activated by two powerful electron-withdrawing groups (EWGs): the ortho-cyano group and the adjacent pyridine nitrogen. These moieties stabilize the anionic Meisenheimer intermediate through both resonance delocalization and inductive effects.

SNAr_Mechanism Reactants Reactants 3-Fluoro-2-cyanopyridine + Morpholine TS1 Transition State Nucleophilic Attack (Rate-Determining) Reactants->TS1 Meisenheimer Intermediate Meisenheimer Complex Stabilized by -CN & Py N TS1->Meisenheimer TS2 Transition State Fluoride Elimination (Fast) Meisenheimer->TS2 Product Product 3-Morpholino-2-cyanopyridine + HF/DIPEA salt TS2->Product

Logical mechanistic pathway of the SNAr reaction highlighting the Meisenheimer complex.

Empirical Data & Reaction Optimization

The choice of solvent and base is critical. Protic solvents (like ethanol) hydrogen-bond with the morpholine nitrogen, dampening its nucleophilicity. Polar aprotic solvents (like Acetonitrile or DMF) are required to stabilize the polar transition state without deactivating the amine[4].

Table 1: Influence of Leaving Group on SNAr Reaction Rate at C3-Position

Leaving GroupElectronegativityRelative Reaction RateMechanistic Rationale
-F 3.98Very Fast Maximizes C3 electrophilicity; highly stabilizes the anionic Meisenheimer complex.
-Cl 3.16ModerateLower electronegativity; poorer stabilization of the intermediate.
-Br 2.96SlowWeak inductive effect; better leaving group in SN2, but inferior in SNAr.

Table 2: Optimization of Reaction Parameters for Morpholine Substitution

SolventBaseTemp (°C)Conversion (%)Causality / Observation
DMFK₂CO₃100>95%High conversion, but difficult aqueous workup due to the high boiling point of DMF.
Acetonitrile DIPEA 90 >98% Optimal. Polar aprotic solvent stabilizes TS; DIPEA is a non-nucleophilic HF scavenger.
EthanolTEA80<50%Protic solvent hydrogen-bonds with morpholine, significantly reducing nucleophilicity.
THFDIPEA65~70%Lower boiling point limits thermal activation; results in incomplete conversion.

Self-Validating Experimental Protocol

This protocol utilizes Acetonitrile (MeCN) and N,N-Diisopropylethylamine (DIPEA) to ensure a clean reaction profile and an effortless aqueous workup[4].

A. Materials & Stoichiometry
  • 3-Fluoro-2-cyanopyridine (Substrate): 1.0 equivalent (e.g., 1.0 mmol, 122.1 mg)

  • Morpholine (Nucleophile): 1.2 equivalents (1.2 mmol, 104.5 mg / 104 µL)

  • DIPEA (Hünig's Base): 2.0 equivalents (2.0 mmol, 258.5 mg / 348 µL)

  • Acetonitrile (Anhydrous): 0.5 M relative to substrate (2.0 mL)

B. Step-by-Step Execution
  • Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 3-fluoro-2-cyanopyridine (1.0 equiv.) and anhydrous Acetonitrile.

  • Reagent Addition: Add DIPEA (2.0 equiv.) to the solution, followed by the dropwise addition of Morpholine (1.2 equiv.) at room temperature.

  • Thermal Activation: Seal the vial and transfer it to a pre-heated reaction block at 90 °C. Stir vigorously for 12–16 hours.

  • Reaction Quenching: Cool the reaction mixture to room temperature. The mixture should appear as a homogenous yellow/orange solution.

  • Aqueous Workup: Dilute the crude mixture with Ethyl Acetate (EtOAc, 10 mL). Wash the organic layer sequentially with distilled water (2 × 5 mL) and saturated aqueous NaCl (brine, 5 mL) to remove DIPEA salts and excess morpholine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Heptane to 30–50% EtOAc gradient) to afford the pure 3-morpholino-2-cyanopyridine.

C. In-Process Validation Checkpoints

To ensure the protocol is a self-validating system, verify the following parameters during execution:

  • Visual Cue: A distinct color shift from colorless to yellow/light orange upon heating indicates the formation of the charge-transfer complex and subsequent product.

  • TLC Monitoring: The product will run significantly lower (more polar) than the fluorinated starting material on silica gel (e.g., Rf ~0.3 in 30% EtOAc/Heptane).

  • LCMS Verification: Target mass for starting material is [M+H]⁺ = 123.1. Target mass for the product is [M+H]⁺ = 190.1 . Ensure complete disappearance of the 123.1 m/z peak before initiating workup.

SNAr_Workflow Step1 1. Reaction Setup 3-Fluoro-2-cyanopyridine + Morpholine Solvent: MeCN, Base: DIPEA Step2 2. Thermal Activation Heat at 90 °C for 12-16 h Monitor via TLC/LCMS Step1->Step2 Step3 3. Aqueous Workup Dilute with EtOAc Wash with H2O and Brine Step2->Step3 Step4 4. Purification Dry over MgSO4, Concentrate Silica Gel Chromatography Step3->Step4 Step5 5. Product Isolation 3-Morpholino-2-cyanopyridine Characterize via NMR/HRMS Step4->Step5

Workflow for the SNAr of 3-fluoro-2-cyanopyridine with morpholine.

References

Sources

Application Note: Buchwald-Hartwig Amination of 3-Bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Substrate Challenge: 3-Bromopyridine-2-carbonitrile presents a unique "Ortho-Nitrile Paradox" in palladium-catalyzed cross-coupling.

  • Electronic Activation (Pro): The pyridine ring is naturally electron-deficient. The addition of a nitrile group (strong EWG) at the C2 position further depletes electron density at the C3-Br bond. This significantly accelerates Oxidative Addition , making the substrate highly reactive toward Pd(0).

  • Coordination & Stability (Con): The C2-nitrile and the C1-pyridine nitrogen create a potential "pincer-like" trap or non-productive coordination site for the metal center. Furthermore, the highly electron-deficient nature of the ring makes the C-Br bond susceptible to hydrodehalogenation (reduction) if the catalytic cycle stalls.

  • Chemo-selectivity: The nitrile group is susceptible to nucleophilic attack by strong alkoxide bases (e.g., NaOtBu) at elevated temperatures, leading to imidate side products.

Strategic Solution: To successfully aminate this substrate, the catalytic system must balance rapid reductive elimination (to prevent catalyst decomposition) with mild base compatibility (to preserve the nitrile).

  • Ligand Selection: We prioritize bidentate ligands with large bite angles (e.g., Xantphos ) to force reductive elimination, or bulky dialkylbiaryl phosphines (e.g., BrettPhos ) to prevent metal coordination to the pyridine nitrogen.

  • Base Selection: We move away from strong alkoxides (NaOtBu) toward mild inorganic carbonates (Cs₂CO₃ ) or non-nucleophilic organic bases (LHMDS ) to eliminate nitrile hydrolysis or Pinner-type reactions.

Critical Parameter Optimization Matrix

The following table summarizes the interaction between reaction variables and this specific substrate.

ParameterRecommendationMechanistic Rationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ Standard sources work well. For difficult amines, use G3/G4 Precatalysts to ensure rapid initiation without an induction period.
Ligand Xantphos (First Choice)The large bite angle (~111°) forces the Pd center into a geometry that favors reductive elimination, crucial for electron-poor aryls.
BrettPhos (Alternative)Excellent for primary amines.[1][2] The bulk prevents the pyridine nitrogen from poisoning the catalyst.
Base Cs₂CO₃ Critical: Mild, soluble in dioxane/toluene, and non-nucleophilic. Preserves the nitrile group.
K₃PO₄ Good alternative if Cs₂CO₃ fails. Often used with water (surfactant conditions) but requires care with nitriles.
Solvent 1,4-Dioxane High boiling point, good solubility for Cs₂CO₃. Toluene is a secondary option but dissolves inorganic bases poorly.
Temp 80–100 °C Sufficient for turnover. Avoid >110 °C to prevent nitrile degradation.

Experimental Protocols

Protocol A: The "Robust System" (General Purpose)

Recommended for: Secondary amines, anilines, and standard primary amines.

Mechanism: This system utilizes Xantphos , which forms a stable chelate with Palladium. The wide bite angle accelerates the reductive elimination step, which is often the turnover-limiting step for electron-deficient aryl halides.

Materials:

  • 3-Bromopyridine-2-carbonitrile (1.0 equiv)

  • Amine (1.2 equiv)[3][4]

  • Pd₂(dba)₃ (1.5 – 2.0 mol%)

  • Xantphos (3.0 – 4.5 mol%)

  • Cs₂CO₃ (2.0 equiv, dried)

  • 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in a small amount of dioxane. Stir for 5-10 minutes until the solution turns a clear orange/red. This ensures active catalyst formation before substrate exposure.

  • Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the solid reagents: 3-Bromopyridine-2-carbonitrile and Cs₂CO₃.

  • Addition: Add the pre-formed catalyst solution, followed by the amine and the remaining solvent (Concentration ~0.2 M).

  • Degassing: Sparge the mixture with Argon for 2 minutes or use a freeze-pump-thaw cycle. Oxygen is a poison for this electron-rich catalyst system.

  • Heating: Seal the vial and heat to 90 °C for 12–16 hours.

  • Monitoring: Check via TLC or LCMS. Look for the disappearance of the bromide (often UV active).

    • Note: If des-bromo (hydrodehalogenation) product is observed, lower temperature to 80 °C and increase concentration.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc. Concentrate the filtrate and purify via flash chromatography.

Protocol B: The "High-Performance System" (Difficult Amines)

Recommended for: Sterically hindered amines, weak nucleophiles, or if Protocol A fails.

Mechanism: This utilizes BrettPhos Pd G4 , a precatalyst that generates the active Pd(0) species immediately upon exposure to base. This avoids the induction period and prevents the unstable Pd(0) intermediates from aggregating.

Materials:

  • 3-Bromopyridine-2-carbonitrile (1.0 equiv)

  • Amine (1.1 equiv)[3]

  • BrettPhos Pd G4 (2.0 – 3.0 mol%)

  • LHMDS (2.2 equiv, 1.0 M in THF) or Cs₂CO₃ (if base sensitive)

  • THF or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Setup: In a nitrogen-filled glovebox or Schlenk line, add the aryl bromide, amine, and BrettPhos Pd G4 to a vial.

  • Solvent: Add anhydrous THF or Toluene (0.2 M).

  • Base Addition:

    • If using LHMDS: Add dropwise at room temperature. (Note: LHMDS is strong; ensure your nitrile is stable at RT. Usually safe at <60°C).

    • If using Cs₂CO₃: Add as a solid before solvent.

  • Reaction: Heat to 65–80 °C . This system is more active and often requires lower temperatures than Xantphos.

  • Workup: Quench with saturated NH₄Cl (if LHMDS used). Extract with EtOAc, dry over Na₂SO₄, and concentrate.[5]

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision process for optimizing conditions for this specific substrate, highlighting the critical "Nitrile Safety" checkpoints.

BuchwaldLogic Start Substrate: 3-Bromopyridine-2-carbonitrile AmineType Analyze Amine Nucleophile Start->AmineType Primary Primary Amine / Aniline AmineType->Primary Secondary Secondary Amine (Cyclic/Acyclic) AmineType->Secondary Hindered Sterically Hindered / Weak Nuc AmineType->Hindered RouteA PROTOCOL A (Robust) Pd2(dba)3 + Xantphos Base: Cs2CO3 Solvent: Dioxane, 90°C Primary->RouteA Standard Secondary->RouteA Preferred RouteB PROTOCOL B (High Activity) BrettPhos Pd G4 Base: LHMDS (or Cs2CO3) Solvent: THF, 65°C Hindered->RouteB Required Check Checkpoint: Nitrile Stability RouteA->Check RouteB->Check Issue1 Problem: Low Yield / SM Remaining Check->Issue1 Incomplete Issue2 Problem: Hydrodehalogenation (Br replaced by H) Check->Issue2 Side Product Issue3 Problem: Nitrile Hydrolysis/Attack Check->Issue3 Side Product Sol1 Increase Temp to 110°C Switch to tBuBrettPhos Issue1->Sol1 Sol2 Increase Catalyst Loading Concentrate Reaction (0.5M) Issue2->Sol2 Sol3 Switch Base to K3PO4 (anhydrous) Ensure Solvent is Dry Issue3->Sol3

Figure 1: Decision tree for optimizing amination conditions, specifically addressing the stability of the ortho-nitrile group.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Yin, J., & Buchwald, S. L. (2002). "Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex." Journal of the American Chemical Society, 124(21), 6043–6048.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[6][7][8][9] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides." Journal of the American Chemical Society, 116(13), 5969–5970.

  • BenchChem Application Note. (2025). "Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine." (Analogous substrate data).

Sources

Preparation of 3-morpholino-2-cyanopyridine using Pd-catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Preparation of 3-Morpholino-2-cyanopyridine via Palladium Catalysis

Executive Summary

The synthesis of 3-morpholino-2-cyanopyridine represents a classic challenge in heterocyclic chemistry: achieving regioselectivity on a 2,3-disubstituted pyridine scaffold.[1] This core motif is critical in the development of PI3K inhibitors (e.g., Buparlisib analogs) and other kinase-targeting therapeutics.[1]

Conventional nucleophilic aromatic substitution (


) on 2,3-dihalopyridines favors substitution at the C2 position due to nitrogen activation.[1] Consequently, accessing the C3-morpholino isomer requires Palladium-catalyzed cross-coupling , which exploits the bond-dissociation energy differences between C-Br and C-Cl bonds rather than the electronic bias of the ring.[1]

This guide details a robust, two-step chemoselective protocol:

  • Regioselective Buchwald-Hartwig Amination of 3-bromo-2-chloropyridine at the C3 position.[1]

  • Pd-Catalyzed Cyanation of the resulting 3-morpholino-2-chloropyridine at the C2 position.[1]

Retrosynthetic Strategy & Mechanistic Logic

The success of this synthesis relies on distinguishing the reactivity of the C2 and C3 positions.

  • The

    
     Trap:  Treating 3-bromo-2-chloropyridine with morpholine under thermal conditions leads to the undesired 2-morpholino-3-bromopyridine.[1] The ring nitrogen activates the C2-Cl bond for nucleophilic attack.
    
  • The Palladium Solution: Pd(0) undergoes oxidative addition preferentially at the weaker C-Br bond (C3) compared to the stronger C-Cl bond (C2).[1] By using a specific ligand system, we can install the morpholine at C3 while leaving the C2-chloride intact for subsequent cyanation.[1]

Visual Workflow: Regioselectivity Pathways

ReactionPathways Start 3-Bromo-2-chloropyridine SNAr_Cond Thermal S_NAr (No Catalyst) Start->SNAr_Cond Pd_Cond Pd-Catalyzed Amination (Selectivity: Br > Cl) Start->Pd_Cond Wrong_Prod 2-Morpholino-3-bromopyridine (UNDESIRED ISOMER) SNAr_Cond->Wrong_Prod Intermediate 3-Morpholino-2-chloropyridine (Key Intermediate) Pd_Cond->Intermediate Cyanation_Cond Pd-Catalyzed Cyanation (Zn(CN)2, Pd-dppf) Intermediate->Cyanation_Cond Final_Target 3-Morpholino-2-cyanopyridine (TARGET) Cyanation_Cond->Final_Target

Caption: Divergent synthesis pathways. Pd-catalysis overrides the electronic bias of the pyridine ring to access the C3-substituted product.[1]

Detailed Protocols

Step 1: Chemoselective Buchwald-Hartwig Amination

Objective: Couple morpholine exclusively to the C3-Br position.[1]

  • Substrate: 3-bromo-2-chloropyridine[1][2]

  • Reagent: Morpholine[3][4][5]

  • Catalyst System: Pd(OAc)₂ / BINAP[1][6]

  • Rationale: BINAP is a bidentate ligand that forms a stable complex, preventing the formation of inactive Pd-pyridine species.[1] It promotes reductive elimination of the amine.

Experimental Procedure:

  • Setup: Flame-dry a 100 mL Schlenk flask and equip with a magnetic stir bar. Cycle with Argon (3x).

  • Charging: Add Pd(OAc)₂ (2.0 mol%) and rac-BINAP (3.0 mol%). Add anhydrous Toluene (10 mL/g substrate) and stir at RT for 10 mins to pre-form the catalyst complex (solution turns orange/red).

  • Substrate Addition: Add 3-bromo-2-chloropyridine (1.0 equiv) and Morpholine (1.2 equiv).[1]

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.4 equiv).[1] Note: Cs₂CO₃ can be used if functional group tolerance is a concern, but NaOtBu is faster.[1]

  • Reaction: Heat to 80°C for 4–6 hours.

    • Critical Checkpoint: Monitor by HPLC/TLC. Do not exceed 100°C to avoid activating the C2-Cl bond.[1]

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash filtrate with water and brine.[5] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Table 1: Step 1 Optimization Parameters

ParameterRecommendationEffect of Deviation
Ligand BINAP or XantphosMonodentate ligands (PPh₃) may lead to catalyst poisoning by the pyridine nitrogen.[1]
Temperature 80°C>100°C risks substitution at the C2-Cl position.[1]
Base NaOtBuWeaker bases (K₂CO₃) may result in incomplete conversion due to the deactivated nature of the C3 position.
Step 2: Palladium-Catalyzed Cyanation

Objective: Convert the C2-chloride to a nitrile.[1]

  • Substrate: 3-morpholino-2-chloropyridine (from Step 1)[1]

  • Reagent: Zinc Cyanide (Zn(CN)₂)[1][7]

  • Catalyst System: Pd₂(dba)₃ / dppf[1][7]

  • Rationale: Aryl chlorides are sluggish electrophiles. The dppf ligand (large bite angle) combined with Zn(CN)₂ allows for efficient oxidative addition at the C2-Cl position, which is now slightly activated by the ortho-morpholine group (though sterically crowded).[1]

Experimental Procedure:

  • Setup: Use a dry pressure vial or Schlenk tube (oxygen-free is critical; cyanide sources can poison oxidized Pd).[1]

  • Charging: Add 3-morpholino-2-chloropyridine (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2.5 mol%), and dppf (5.0 mol%).

  • Zinc Activation: Add Zinc Dust (10 mol%). Note: Zn dust acts as a scavenger for Pd(II) species, keeping the catalytic cycle active.[1]

  • Solvent: Add anhydrous DMAc (Dimethylacetamide) or DMF . Degas by bubbling Argon for 15 mins.[5]

  • Reaction: Seal and heat to 120°C for 12–16 hours.

  • Workup (Safety Critical):

    • Cool to RT.

    • Quench: Dilute with EtOAc and wash with dilute NH₄OH or saturated NaHCO₃ to complex unreacted cyanide/zinc salts. Treat aqueous waste as cyanide-hazardous.[1]

  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Troubleshooting & Critical Controls

Issue: Catalyst Deactivation (Step 1)
  • Symptom: Reaction stalls at <50% conversion.

  • Cause: Pyridine nitrogen coordinating to Pd, displacing the phosphine ligand.[1]

  • Solution: Increase catalyst loading to 5 mol% or switch to Xantphos , which has a wider bite angle and binds Pd more tightly than BINAP.[1]

Issue: Homocoupling (Step 2)
  • Symptom: Formation of biaryl species (dimerization of the pyridine).

  • Cause: Low concentration of cyanide or oxygen presence.

  • Solution: Ensure rigorous degassing. Use fresh Zn(CN)₂.[1]

Issue: Hydrodehalogenation
  • Symptom: Formation of 3-morpholinopyridine (loss of Cl/CN).

  • Cause: Hydride source present (often from wet solvent or excessive heating with amine).[1]

  • Solution: Use anhydrous solvents (Karl Fischer < 100 ppm water).[1]

References

  • Buchwald-Hartwig Amination of Pyridines

    • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][8] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970.[1] Link[1]

    • BenchChem Application Note: Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.[1][2] Link[1]

  • Pd-Catalyzed Cyanation of Aryl Chlorides

    • Jin, F., & Confalone, P. N. (2000).[1] Palladium-catalyzed cyanation of aryl chlorides.[1][8][9] Tetrahedron Letters, 41(18), 3271-3273.[1]

    • Organic Chemistry Portal: Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Link

  • Regioselectivity in Dihalopyridines

    • Lutz, C. (2010).[1] Regioselective Functionalization of 2,3-Dihalopyridines. Synlett, 2010(18), 2761-2774.[1]

  • Safety with Cyanides

    • Occupational Safety and Health Administration (OSHA). Cyanide Exposure Protocols. Link[1]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Morpholinyl Cyanopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of morpholinyl cyanopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. By leveraging the principles of microwave-assisted organic synthesis (MAOS), we demonstrate a rapid, efficient, and high-yield approach to these valuable scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows and embrace greener chemistry principles. We will delve into the mechanistic underpinnings of the synthesis, provide a step-by-step protocol for a representative multi-component reaction, and discuss the critical parameters for successful and reproducible outcomes.

Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology

The pyridine nucleus is a cornerstone in medicinal chemistry, found in a vast array of natural products and clinically approved drugs.[1][2] When functionalized with a cyano group, these compounds, known as cyanopyridines, exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The incorporation of a morpholine moiety is a well-established strategy in drug design to enhance pharmacokinetic properties such as solubility, metabolic stability, and brain permeability.[4] The morpholine ring can act as a key pharmacophore, engaging in crucial interactions with biological targets.[4] Consequently, morpholinyl cyanopyridines represent a class of compounds with immense therapeutic potential.

Traditional methods for the synthesis of polysubstituted pyridines often require harsh reaction conditions, long reaction times, and can result in low yields and a mixture of products. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents many of these limitations. Microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This "in-core" heating can dramatically accelerate reaction rates, often by orders of magnitude, and improve product yields and purity by minimizing the formation of byproducts.[5][6][7] This application note will guide you through the principles and practice of applying this powerful technology to the synthesis of morpholinyl cyanopyridines.

The "Why": Advantages of Microwave-Assisted Synthesis

The decision to employ microwave chemistry is driven by a number of compelling advantages over conventional heating methods:

  • Dramatic Reduction in Reaction Time: Reactions that may take several hours or even days to complete under conventional reflux can often be accomplished in a matter of minutes using microwave irradiation.[6][7][8]

  • Increased Product Yields: The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired compound.[8]

  • Enhanced Purity: By minimizing the formation of byproducts, the need for extensive purification is often reduced, streamlining the overall synthetic workflow.

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters such as temperature, pressure, and power, leading to highly reproducible results.

  • Energy Efficiency: Microwaves heat the reaction mixture directly, rather than the vessel, resulting in a more efficient use of energy.

  • Alignment with Green Chemistry Principles: The reduction in reaction time, increased yields, and potential to use less solvent align well with the principles of sustainable and environmentally friendly chemistry.

The underlying mechanisms for these enhancements are primarily attributed to dipolar polarization and ionic conduction . Polar molecules, such as the reactants and solvents in our system, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant heat. In the presence of ions, the rapid movement induced by the electric field leads to collisions and a rapid increase in temperature.

Experimental Protocol: A Representative One-Pot, Three-Component Synthesis

This section provides a detailed protocol for the synthesis of a representative morpholinyl cyanopyridine, 2-amino-4-(4-methoxyphenyl)-6-(morpholin-4-yl)pyridine-3-carbonitrile , via a one-pot, three-component reaction. This method is adapted from established procedures for the synthesis of related 2-amino-3-cyanopyridines under microwave irradiation.

Reaction Scheme:

Materials and Equipment
  • Reactants:

    • 1-(Morpholin-4-yl)ethan-1-one (or a suitable morpholino-ketone)

    • 4-Methoxybenzaldehyde (or another desired aromatic aldehyde)

    • Malononitrile

    • Ammonium acetate

  • Solvent: Ethanol or a suitable high-boiling polar solvent.

  • Equipment:

    • Dedicated microwave reactor for organic synthesis with temperature and pressure sensors.

    • 10 mL microwave process vial with a snap-on cap.

    • Magnetic stir bar.

    • Standard laboratory glassware for workup and purification.

    • Silica gel for column chromatography.

Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL microwave process vial, add a magnetic stir bar.

  • Addition of Reactants: Sequentially add the following reactants to the vial:

    • 1-(Morpholin-4-yl)ethan-1-one (1.0 mmol, 1.0 eq)

    • 4-Methoxybenzaldehyde (1.0 mmol, 1.0 eq)

    • Malononitrile (1.0 mmol, 1.0 eq)

    • Ammonium acetate (2.0 mmol, 2.0 eq)

  • Addition of Solvent: Add 3-5 mL of ethanol to the vial.

  • Sealing the Vessel: Securely seal the vial with the snap-on cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the following reaction parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 100-200 W (dynamic power control to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to a safe temperature (below 50 °C) using the instrument's cooling system before removing it from the microwave cavity.

  • Workup:

    • Open the cooled vial in a well-ventilated fume hood.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • To the resulting residue, add 20 mL of cold water and stir for 15 minutes.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Purification:

    • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Data Presentation: Expected Outcomes

The following table summarizes the expected quantitative data for the synthesis of the representative morpholinyl cyanopyridine.

ParameterValue
Reactant 1 1-(Morpholin-4-yl)ethan-1-one (1.0 mmol)
Reactant 2 4-Methoxybenzaldehyde (1.0 mmol)
Reactant 3 Malononitrile (1.0 mmol)
Reagent Ammonium Acetate (2.0 mmol)
Solvent Ethanol (4 mL)
Microwave Power 150 W (dynamic)
Temperature 120 °C
Reaction Time 10 minutes
Expected Yield 80-90%
Appearance Pale yellow solid

Visualizing the Process

Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis protocol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Add Reactants & Solvent to Microwave Vial seal 2. Seal Vial reactants->seal microwave 3. Microwave Irradiation (120°C, 10 min) seal->microwave cool 4. Cool to <50°C microwave->cool precipitate 5. Add Water & Precipitate Product cool->precipitate filter 6. Filter & Wash Solid precipitate->filter purify 7. Purify (Recrystallization/Chromatography) filter->purify product Final Product purify->product

Caption: A streamlined workflow for the microwave-assisted synthesis of morpholinyl cyanopyridines.

Proposed Reaction Mechanism

The formation of the 2-amino-3-cyanopyridine scaffold in this multi-component reaction is believed to proceed through a series of interconnected steps, culminating in a Thorpe-Ziegler type cyclization.[9][10][11][12]

reaction_mechanism aldehyde Ar-CHO (Aldehyde) knoevenagel Knoevenagel Adduct Ar-CH=C(CN)₂ aldehyde->knoevenagel + Malononitrile (Knoevenagel Condensation) malononitrile CH₂(CN)₂ (Malononitrile) ketone Morpholino-Ketone enamine Enamine Intermediate ketone->enamine + NH₃ nh3 NH₃ (from NH₄OAc) michael_adduct Michael Adduct knoevenagel->michael_adduct + Enamine (Michael Addition) cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Cyclization (Thorpe-Ziegler type) product 2-Amino-3-cyanopyridine (Aromatized Product) cyclized_intermediate->product Oxidative Aromatization (-H₂)

Caption: Proposed mechanism for the one-pot synthesis of 2-amino-3-cyanopyridines.

Trustworthiness and Safety Considerations

The protocols described herein are based on established and validated methodologies in microwave-assisted organic synthesis. However, as with any chemical procedure, safety is paramount.

  • Use a Dedicated Microwave Reactor: Domestic microwave ovens are not designed for laboratory use and lack the necessary safety features for handling volatile organic solvents and pressurized reactions.[5] Always use a microwave reactor specifically designed for chemical synthesis, equipped with accurate temperature and pressure monitoring and control.

  • Pressure and Temperature Limits: Be aware of the pressure and temperature limits of the reaction vials. Heating solvents above their boiling points in a sealed vessel will generate significant pressure. Start with small-scale reactions to assess the kinetics before scaling up.

  • Proper Cooling: Ensure the reaction vessel has cooled to a safe temperature before opening to prevent the rapid boiling of the solvent and potential ejection of the contents.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of solvent vapors or any potential byproducts.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

By adhering to these guidelines and the specific instructions for your microwave reactor, you can ensure a safe and successful synthetic outcome.

Conclusion: A Powerful Tool for Modern Drug Discovery

The microwave-assisted synthesis of morpholinyl cyanopyridines offers a rapid, efficient, and reproducible route to a class of compounds with significant potential in drug discovery. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of diverse libraries of these valuable heterocyclic scaffolds. By embracing the capabilities of microwave chemistry, scientists can accelerate their research, reduce waste, and ultimately contribute to the development of new therapeutic agents.

References

  • Title: 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile Source: PMC URL: [Link]

  • Title: Synthesis and some reactions of 3-cyanopyridine-2-thiones Source: ResearchGate URL: [Link]

  • Title: Thorpe-Ziegler Reaction Source: SynArchive URL: [Link]

  • Title: A review: Biological activities of novel cyanopyridine derivatives Source: PubMed URL: [Link]

  • Title: 2-(morpholin-4-yl)pyridine-3-carbonitrile Source: PubChem URL: [Link]

  • Title: Thorpe reaction Source: Wikipedia URL: [Link]

  • Title: Synthetic applications of N–N linked heterocycles. Part 4. The reaction between 1-pyridinio-4-pyridone cations and cyanide ion: mechanism of cyanopyridine formation, and a regioselective synthesis of 4-cyanopyridines Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Synthesis and biological evaluation of some new cyano pyridine derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: microwave assisted synthesis of 2-amino-4-(aryl)-4h-pyrano [3,2-h] quinoline-3-carbonitrile Source: Journal of Applicable Chemistry URL: [Link]

  • Title: Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives Source: ACS Omega URL: [Link]

  • Title: Greener one pot synthesis of 2-amino-4-arylquinoline-3- carbonitriles in neat water under microwaves Source: Sciforum URL: [Link]

  • Title: Synthesis of some new cyanopyrans and cyanopyridines and their biological activities Source: Zenodo URL: [Link]

  • Title: 2-(MORPHOLIN-4-YL)PYRIDINE-4-CARBOXYLIC ACID | CAS 295349-64-3 Source: Molbase URL: [Link]

  • Title: Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations Source: PMC URL: [Link]

  • Title: A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 Source: PMC URL: [Link]

  • Title: Microwave assisted synthesis and antibacterial studies of (E)-3-(2- Morpholinoquinolin-3-yl)-1-aryl prop-2 - en-1-ones Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation Source: MDPI URL: [Link]

  • Title: Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity Source: PMC URL: [Link]

  • Title: Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties Source: MDPI URL: [Link]

  • Title: Synthesis of 2-Amino-4hydroxy-1H-pyrrole-3-carbonitrile from Glycine under Microwave Irradiation Source: International Journal of Advanced Biological and Biomedical Research URL: [Link]

  • Title: 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Source: MDPI URL: [Link]

  • Title: Microwave-Assisted Synthesis of Novel 2,3-Dihydro-4-Pyridinones Source: MDPI URL: [Link]

  • Title: Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]

  • Title: microwave assisted one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1h)-ones using sfhs as an efficient and reusable catalyst Source: Rasayan Journal of Chemistry URL: [Link]

Sources

Solvent selection for 3-morpholino-2-cyanopyridine reaction

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Gemini Synthesis Group

Topic: Strategic Solvent Selection for the Synthesis of 3-Morpholino-2-cyanopyridine via Nucleophilic Aromatic Substitution

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of 3-morpholino-2-cyanopyridine, a valuable scaffold in medicinal chemistry, is typically achieved through nucleophilic aromatic substitution (SNAr). The success of this reaction—in terms of yield, purity, and reaction time—is critically dependent on the choice of solvent. This application note provides a comprehensive guide to understanding and optimizing solvent selection for this transformation. We delve into the underlying SNAr mechanism on the electron-deficient pyridine ring, explore the causal relationship between solvent properties and reaction outcomes, and provide a detailed experimental protocol for a robust solvent screening study. By synthesizing technical principles with practical, field-proven insights, this guide equips researchers to make informed, strategic decisions for efficient and successful synthesis.

The Underlying Chemistry: SNAr on an Activated Pyridine Scaffold

The synthesis of 3-morpholino-2-cyanopyridine from a 2-halo-3-cyanopyridine precursor is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring, being inherently electron-deficient, is amenable to nucleophilic attack, a characteristic that is significantly amplified by the presence of a strong electron-withdrawing group (EWG) like the nitrile (-CN) at the 2-position.[1][2]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The nucleophile, morpholine, attacks the carbon atom bearing the leaving group (e.g., a halogen like Chlorine). This step is typically the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1]

  • Elimination: The aromaticity of the pyridine ring is restored through the expulsion of the leaving group.

The stability of the Meisenheimer complex is paramount for the reaction to proceed efficiently. The negative charge of this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and is further stabilized by the adjacent cyano group.[1]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_product Product Formation Reactants 2-Chloro-3-cyanopyridine + Morpholine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer + Morpholine (Addition) Product 3-Morpholino-2-cyanopyridine + Cl- Meisenheimer->Product - Cl- (Elimination) Solvent_Logic cluster_choice Solvent Choice cluster_effect Primary Effect cluster_outcome Reaction Outcome AproticPolar Aprotic Polar (DMSO, DMF) Stabilizes Stabilizes Charged Intermediate AproticPolar->Stabilizes Protic Protic (Ethanol, IPA) Solvates Solvates Nucleophile (H-Bonding) Protic->Solvates AproticNonpolar Aprotic Nonpolar (Toluene, THF) Insoluble Poor Reactant Solubility & No Intermediate Stabilization AproticNonpolar->Insoluble HighYield FASTER REACTION HIGH YIELD Stabilizes->HighYield LowYield SLOWER REACTION LOWER YIELD Solvates->LowYield Insoluble->LowYield

Figure 2: Logical relationship between solvent class, primary effect, and expected reaction outcome.

Comparative Analysis of Potential Solvents

To illustrate the impact of solvent choice, we present a comparative table of common solvents and a set of representative data from a screening experiment.

Table 1: Properties of Common Solvents for SNAr Reactions

SolventClassBoiling Point (°C)Dielectric Constant (ε)
Dimethyl Sulfoxide (DMSO)Aprotic Polar18947.2
N,N-Dimethylformamide (DMF)Aprotic Polar15338.3
Acetonitrile (MeCN)Aprotic Polar8237.5
Ethanol (EtOH)Protic7824.5
Isopropanol (IPA)Protic8219.9
TolueneAprotic Nonpolar1112.4

Table 2: Representative Results of a Solvent Screening Study Reaction Conditions: 2-chloro-3-cyanopyridine (1.0 eq), Morpholine (1.2 eq), K₂CO₃ (1.5 eq), 90 °C, 8 h.

SolventYield (%)Purity (LCMS, %)Reaction Time (h)Observations
DMSO95>994Homogeneous, clear reaction.
DMF92>995Homogeneous, clear reaction.
Acetonitrile75988Slower conversion, required full time.
Ethanol4590>12Incomplete conversion, some byproducts.
Toluene<5N/A>24Starting material largely undissolved.

The data clearly indicates that aprotic polar solvents, particularly DMSO and DMF, provide superior results, affording high yields and purity in shorter reaction times.

Protocol: Solvent Screening for Optimal Synthesis

This protocol provides a robust, parallel methodology for efficiently identifying the optimal solvent for the reaction between 2-chloro-3-cyanopyridine and morpholine.

Workflow start Start: Parallel Reactor Setup reagents Charge Each Reactor with: - 2-Chloro-3-cyanopyridine - K₂CO₃ (Base) start->reagents solvents Add Designated Solvent (DMSO, DMF, MeCN, EtOH, Toluene) reagents->solvents nucleophile Add Morpholine to Each Reactor solvents->nucleophile reaction Heat to 90 °C with Stirring (Inert Atmosphere) nucleophile->reaction monitoring Monitor Reaction Progress via TLC/LCMS (t = 1h, 2h, 4h, 8h) reaction->monitoring workup Quench with Water Extract with Ethyl Acetate monitoring->workup analysis Analyze Organic Layer via LCMS (Yield, Purity) workup->analysis end End: Identify Optimal Solvent analysis->end

Figure 3: Experimental workflow for the parallel solvent screening protocol.

4.1. Materials and Reagents

  • 2-chloro-3-cyanopyridine

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Solvents: DMSO, DMF, Acetonitrile, Ethanol, Toluene (anhydrous grade)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Parallel synthesis reaction block or individual reaction vessels

  • TLC plates, LCMS vials, NMR tubes

4.2. Step-by-Step Experimental Procedure

  • Reactor Setup: Arrange five reaction vessels in a heating block. To each vessel, add 2-chloro-3-cyanopyridine (e.g., 1.0 mmol, 138.5 mg) and anhydrous potassium carbonate (1.5 mmol, 207.3 mg).

  • Solvent Addition: To each respective vessel, add 5 mL of the designated solvent (Vessel 1: DMSO, Vessel 2: DMF, etc.).

  • Inert Atmosphere: Seal the vessels, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Nucleophile Addition: Add morpholine (1.2 mmol, 104.5 µL) to each vessel via syringe.

  • Reaction: Begin vigorous stirring and heat the block to a constant temperature of 90 °C.

  • Monitoring: After 1, 2, 4, and 8 hours, carefully take a small aliquot from each reaction mixture. Dilute the aliquot with ethyl acetate and spot on a TLC plate or prepare for LCMS analysis to monitor the consumption of starting material and formation of the product.

  • Work-up (after 8h or completion):

    • Cool the reaction vessels to room temperature.

    • Dilute each reaction mixture with 20 mL of deionized water.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers for each solvent system, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Analysis:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Determine the crude yield and purity of the resulting product from each reaction using ¹H NMR and LCMS analysis.

4.3. Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature.2. Poor solvent choice (e.g., Toluene).3. Inactive reagents (e.g., wet base).1. Increase temperature in 10 °C increments.2. Re-run with a recommended aprotic polar solvent.3. Use freshly dried base and anhydrous solvents.
Multiple Side Products 1. Temperature too high.2. Reaction run for too long.3. Presence of water leading to hydrolysis.1. Lower the reaction temperature.2. Stop the reaction as soon as TLC/LCMS shows full conversion.3. Ensure all reagents and solvents are anhydrous.
Poor Solubility 1. Incorrect solvent class (nonpolar).1. Switch to a polar solvent like DMSO or DMF.

Conclusion

The selection of a solvent is a critical parameter in the synthesis of 3-morpholino-2-cyanopyridine. Theoretical principles and experimental data consistently demonstrate that aprotic polar solvents are superior for facilitating this SNAr reaction . Solvents like DMSO and DMF effectively solubilize the reactants and, most importantly, stabilize the key Meisenheimer intermediate, leading to faster reaction rates, higher yields, and greater product purity. Protic and nonpolar solvents are demonstrably less effective and should generally be avoided. By employing the systematic screening protocol outlined in this note, researchers can confidently and efficiently determine the optimal conditions for their specific needs, ensuring a robust and scalable synthesis of this important chemical building block.

References

  • US Patent US3046278A, "Process of cyanation", Google Patents, URL
  • Reisman, S. E., et al. "Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines", PMC, URL: [Link]

  • "Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations", ACS Publications, URL: [Link]

  • Twilton, J., et al. "Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution", ACS Publications, URL: [Link]

  • Li, X. "Metal-mediated C−CN Bond Activation in Organic Synthesis", ACS Publications, URL: [Link]

  • Kumar, G. S., et al. "Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source", Organic Chemistry Portal, URL: [Link]

  • "Solvent Effect Elucidation in Nucleophilic Aromatic Substitution", ACS Publications, URL: [Link]

  • Watson, D. A., et al. "Selective Halogenation of Pyridines Using Designed Phosphine Reagents", PMC, URL: [Link]

  • Um, I., et al. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions", PMC, URL: [Link]

  • US Patent 3651393, "Process for the preparation of pyrazolo(3,4-d)
  • El-Tayeb, M. "Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives", Oriental Journal of Chemistry, URL: [Link]

  • US Patent US6699993B1, "Process for the preparation of 2-cyanopyridines", Google Patents, URL

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Morpholin-4-yl-pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-morpholin-4-yl-pyridine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to improve the yield and purity of your synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the proposed solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound, typically synthesized via a nucleophilic aromatic substitution (SNAr) from 3-halo-pyridine-2-carbonitrile, can stem from several factors. A systematic approach to troubleshooting is essential.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initial reaction time, consider extending the duration. The electron-withdrawing nature of the nitrile group at the C2 position activates the pyridine ring for nucleophilic attack, but kinetics can still be a factor.[1][2][3]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in SNAr reactions.

    • Solution: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) can increase the reaction rate. However, excessively high temperatures can lead to the formation of degradation products or side reactions.[4] A temperature screen is a valuable optimization tool.

  • Inefficient Base: The choice and amount of base are crucial for neutralizing the hydrogen halide formed during the reaction and can influence the nucleophilicity of morpholine.

    • Solution: While inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used, their strength and solubility can impact the reaction. Consider screening different bases. In some cases, using an excess of morpholine can serve as both the nucleophile and the base.[5]

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate.

    • Solution: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally effective for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[2] If solubility is an issue, or if side reactions are prevalent, a solvent screen is recommended.

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

The formation of side products is a common challenge that can significantly impact yield and purification.

  • Dehalogenation: A common side reaction is the replacement of the halogen on the starting material with a hydrogen atom.

    • Cause: This can be promoted by high temperatures and certain bases.[5]

    • Solution: Attempt the reaction at a lower temperature. If a strong base is being used, consider switching to a milder one.

  • Hydrolysis of the Nitrile Group: The presence of water and a strong base, especially at elevated temperatures, can lead to the hydrolysis of the nitrile group to a carboxamide or a carboxylic acid.

    • Solution: Ensure the use of anhydrous solvents and reagents. If an aqueous workup is necessary, it should be performed at a lower temperature and with careful pH control.

  • Formation of Isomers: While the electronics of the substrate strongly favor substitution at the C3 position, other isomers are a theoretical possibility, especially if reaction conditions are harsh.

    • Solution: Confirm the structure of your product and any significant impurities using spectroscopic methods like 2D NMR. Adhering to optimized, milder reaction conditions will minimize the risk of isomerization.

Q3: I am having difficulty with the purification of my final product. What are some effective strategies?

The basic nitrogen of the morpholine and pyridine moieties can make purification challenging.

  • Tailing on Silica Gel Chromatography: The basic nature of the product can cause it to streak or "tail" on a standard silica gel column, leading to poor separation.

    • Solution: To mitigate tailing, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent system.[6] Alternatively, using a different stationary phase, such as alumina, may be beneficial.

  • Crystallization Issues: If the product is a solid, crystallization is an excellent method for purification. However, finding the right solvent system can be challenging.

    • Solution: A systematic solvent screen is recommended. Start with a solvent in which the compound is soluble when hot but sparingly soluble when cold. Common solvents for recrystallizing polar, aromatic compounds include ethanol, isopropanol, and ethyl acetate, or mixtures thereof with hexanes.

  • Product is an Oil: If the product is a non-crystalline oil, purification by chromatography is the most common method. If it is thermally stable, vacuum distillation could be an option for larger quantities.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and common synthetic route is the nucleophilic aromatic substitution (SNAr) of a 3-halo-pyridine-2-carbonitrile, typically 3-chloro- or 3-fluoro-pyridine-2-carbonitrile, with morpholine. The cyano group at the C2 position is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic attack at the adjacent C3 position.[1][2][3]

Q2: Which starting material is better, 3-chloro- or 3-fluoro-pyridine-2-carbonitrile?

In SNAr reactions, the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is more electronegative than chlorine, which makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. Therefore, 3-fluoro-pyridine-2-carbonitrile is generally more reactive than its chloro- counterpart and may allow for milder reaction conditions.[2]

Q3: What is the role of the base in this reaction?

The primary role of the base is to neutralize the hydrohalic acid (e.g., HCl or HF) that is generated during the reaction. This prevents the protonation of the morpholine, which would render it non-nucleophilic. The choice of base can also influence the overall reaction rate and the profile of side products.[5][7]

Q4: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. For this compound, you would expect to see characteristic signals for the pyridine ring protons and the morpholine protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Synthesis of this compound from 3-Chloro-pyridine-2-carbonitrile

Materials:

  • 3-Chloro-pyridine-2-carbonitrile

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Triethylamine

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-pyridine-2-carbonitrile (1.0 equivalent), potassium carbonate (2.0 equivalents), and anhydrous DMF (to achieve a concentration of ~0.5 M).

  • Add morpholine (1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-90°C and stir.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel. A gradient eluent system of ethyl acetate in hexanes (e.g., 10% to 50%) with the addition of 0.1% triethylamine is recommended to obtain the pure this compound.

IV. Data Presentation and Visualization

Table 1: Troubleshooting Summary for Low Yield
Potential Cause Recommended Action Scientific Rationale
Incomplete ReactionExtend reaction time; Monitor by TLC/LC-MSEnsures the reaction has proceeded to completion.
Suboptimal TemperatureScreen temperatures (e.g., 80-120°C)Balances reaction rate with the potential for side reactions.[4]
Inappropriate BaseScreen bases (e.g., K₂CO₃, Cs₂CO₃, excess morpholine)The base influences nucleophilicity and neutralizes acid byproduct.[5]
Incorrect SolventScreen polar aprotic solvents (DMF, DMSO, NMP)The solvent must solubilize reactants and stabilize the charged intermediate.[2]
Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity review_conditions Review Reaction Conditions check_purity->review_conditions If pure optimize_temp Optimize Temperature review_conditions->optimize_temp If conditions are standard optimize_base Optimize Base/Solvent optimize_temp->optimize_base If still low check_workup Evaluate Workup & Purification optimize_base->check_workup If still low end_point Improved Yield check_workup->end_point After optimization

Caption: A flowchart for systematically troubleshooting low yield in the synthesis.

Diagram 2: SNAr Reaction Mechanism

Caption: The addition-elimination mechanism of the SNAr reaction.

V. References

  • Benchchem. (2025). Troubleshooting guide for the synthesis of morpholine compounds. Benchchem.

  • Wang, L., Wang, J., Xu, S., Wu, J., & Tang, Q. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. 4th International Conference on Machinery, Materials and Computing Technology.

  • Benchchem. (2025). Troubleshooting common issues in pyridine synthesis. Benchchem.

  • El-Sayed, N. N. E., et al. (2017). 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 738–741.

  • Benchchem. (2025). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. Benchchem.

  • Organic Syntheses. (1984). α-AMINO ACETALS: 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses, 62, 14.

  • Benchchem. (2025). Troubleshooting low yield in pyridine functionalization. Benchchem.

  • Al-Tel, T. H. (2014). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Tetrahedron Letters, 55(1), 224-227.

  • Allen. (n.d.). What is the role of pyridine in the acelation reaction of amines?. Allen.

  • Boyle, B. T., Levy, J. N., de Lescure, L., & Paton, R. S. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 763-769.

  • Tanaka, K., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(90), 12006-12009.

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety of expected biological activity. Der Pharma Chemica, 4(5), 1996-2004.

  • Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.

  • Brown, D. J., & Cowden, W. B. (1983). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Australian Journal of Chemistry, 36(7), 1469-1475.

  • Organic Syntheses. (2018). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses, 95, 340-356.

  • Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry.

  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles.

  • YouTube. (2019). nucleophilic aromatic substitutions.

  • ResearchGate. (n.d.). Synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile.

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • Gámez-Montaño, R., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(11), 2829.

  • Thomas, A., et al. (2019). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Chemical and Pharmaceutical Research, 11(9), 1-6.

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

  • Supporting Information: External oxidant-free alkylation of quinoline and pyridine derivatives. (n.d.).

  • Abdel-Aziz, M., et al. (2019). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Bioorganic Chemistry, 85, 473-486.

  • Le Mignant, A., et al. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2025(1), M2098.

  • Al-Najjar, A. A., et al. (2018). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 23(3), 635.

  • Inouye, M., et al. (1992). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Tetrahedron, 48(48), 10515-10524.

  • Dyachenko, V. D., et al. (1995). Synthesis and some reactions of 3-cyanopyridine-2-thiones. Chemistry of Heterocyclic Compounds, 31(8), 954-958.

  • Westphal, F., et al. (2009). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Forensic Science International, 190(1-3), 21-29.

Sources

Technical Support Center: Purification of 3-Morpholino-2-Cyanopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-3MCP-001 Subject: Optimization of Column Chromatography for 3-Morpholino-2-Cyanopyridine Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open[1]

Executive Summary

The purification of 3-morpholino-2-cyanopyridine (also known as 3-morpholinopicolinonitrile) presents a unique chromatographic challenge due to the interplay between the basic morpholine moiety, the electron-withdrawing cyano group, and the pyridine ring.[1]

While the cyano group reduces the basicity of the pyridine nitrogen, the morpholine ring retains significant polarity. Successful isolation requires a strategy that balances retention (to separate from non-polar starting materials like 3-chloro-2-cyanopyridine) and peak shape (preventing silanol interactions).[1]

This guide provides a validated protocol, troubleshooting workflows, and mechanistic insights to ensure high-purity isolation.

Part 1: Pre-Purification Assessment

Before packing your column, you must define the separation landscape.

Solubility Profile
  • High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol.[1]

  • Low Solubility: Hexanes, Water (moderate), Diethyl Ether.[1]

  • Implication: Liquid loading in pure DCM is possible, but solid loading is recommended to prevent band broadening if the crude mixture is viscous or only partially soluble in the mobile phase.

Thin Layer Chromatography (TLC) Optimization

Do not proceed without a defined Rf difference (


).[1]
Mobile Phase SystemSuitabilityNotes
Hexane : EtOAc (3:1) Low PolarityGood for separating non-polar starting materials (e.g., halides).[1] Product likely stays at baseline.
Hexane : EtOAc (1:1) Target Ideal starting point. Product Rf typically 0.3–0.4.
DCM : MeOH (95:5) High PolarityUse only if product is stuck on baseline in EtOAc. Risk of co-eluting polar byproducts.

Visualization:

  • UV (254 nm): Strong absorbance due to the pyridine ring.[1]

  • Iodine Stain: Stains the morpholine moiety effectively.

  • Ninhydrin: Generally negative/weak (tertiary amine), but useful to detect unreacted morpholine impurity (which will stain/streak).[1]

Part 2: Standard Operating Procedure (SOP)

Stationary Phase Selection
  • Material: Silica Gel 60 (230–400 mesh).

  • Rationale: Standard phase is sufficient. The electron-withdrawing cyano group at the 2-position significantly reduces the basicity of the pyridine nitrogen, minimizing the need for basic alumina or amine-functionalized silica.[1]

Mobile Phase Strategy

We utilize a Gradient Elution method to sharpen peaks and reduce solvent consumption.

  • Solvent A: Hexanes (or Heptane)[1]

  • Solvent B: Ethyl Acetate[2]

  • Modifier (Optional): 1% Triethylamine (TEA) only if streaking is observed during TLC.[1]

Step-by-Step Protocol
  • Column Packing: Slurry pack silica gel using 10% EtOAc in Hexanes . This equilibrates the column and prevents heat generation during the run.

  • Sample Loading (Solid Load):

    • Dissolve crude material in minimal DCM.

    • Add silica gel (ratio 1:2 mass/mass).[1]

    • Evaporate to dryness on a rotovap until a free-flowing powder remains.

    • Load powder onto the top of the packed column.

  • Elution Gradient:

Column Volume (CV)% Ethyl AcetateObjective
0–2 CV 10%Elute non-polar impurities (e.g., unreacted 3-chloro-2-cyanopyridine).[1]
2–5 CV 10%

30%
Linear ramp. Product begins migration.
5–10 CV 30%

50%
Product Elution Window. Collect fractions.
10+ CV 100%Flush polar impurities (e.g., hydrolysis products, morpholine salts).[1]

Part 3: Troubleshooting & FAQs

Issue 1: "My product is streaking/tailing on the column."

Diagnosis: Residual basicity of the morpholine nitrogen is interacting with acidic silanol groups on the silica surface. Solution:

  • Add a Modifier: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to the mobile phase.[1] This blocks the silanol sites.

  • Note: The 2-cyano group makes the pyridine nitrogen less basic, so this is often not needed unless the silica is very acidic.[1]

Issue 2: "I see two spots very close together."

Diagnosis: Likely a regioisomer (e.g., 4-morpholino isomer if using a different starting material) or a hydrolysis product (amide).[1] Solution:

  • Switch Selectivity: Change the solvent system from Hex/EtOAc to DCM/MeOH (98:2) or Toluene/Acetone (9:1) . Toluene often provides better separation for aromatic isomers due to

    
     interactions.[1]
    
Issue 3: "The product crystallized inside the column."

Diagnosis: The compound has poor solubility in the non-polar starting mobile phase (Hexanes). Solution:

  • Solid Load: Ensure you used the solid load method described in 2.3.

  • Increase Polarity: Start the gradient at 20% EtOAc instead of 10%.

  • Add Co-solvent: Add 5% DCM to the mobile phase throughout the run to maintain solubility.

Part 4: Process Visualization

The following diagram illustrates the decision logic for the purification workflow.

PurificationWorkflow Start Crude 3-Morpholino-2-Cyanopyridine TLC Perform TLC (Hex:EtOAc 1:1) Start->TLC CheckRf Check Rf & Shape TLC->CheckRf ConditionA Rf > 0.3, No Tailing CheckRf->ConditionA Clean Separation ConditionB Tailing / Streaking CheckRf->ConditionB Streaking ConditionC Rf < 0.2 (Stuck) CheckRf->ConditionC Too Polar MethodStandard Standard Protocol: Gradient Hex/EtOAc (10% -> 50%) ConditionA->MethodStandard MethodBasic Modified Protocol: Add 1% Et3N to Mobile Phase ConditionB->MethodBasic MethodPolar Polar Protocol: Switch to DCM/MeOH (98:2) ConditionC->MethodPolar Purification Column Chromatography (Silica Gel 60) MethodStandard->Purification MethodBasic->Purification MethodPolar->Purification Analysis Analyze Fractions (TLC/HPLC) Purification->Analysis Final Pure Product Analysis->Final

Figure 1: Decision matrix for selecting the optimal chromatographic conditions based on initial TLC screening.

Part 5: Alternative Polishing (Recrystallization)

If chromatography yields 95% purity and >99% is required for biological assays, use recrystallization.

  • Solvent: Ethanol (EtOH) or Ethanol/Water.

  • Procedure:

    • Dissolve the solid in boiling EtOH (approx. 10 mL/g).

    • If not fully soluble, add minimal DCM to solubilize, then boil off the DCM.

    • Allow to cool slowly to room temperature.[3]

    • If no crystals form, add water dropwise until turbidity persists, then cool to 4°C.

  • Reference: Similar cyanopyridine derivatives have been successfully crystallized from ethanol systems [1].

References

  • ChemicalBook. (2019). Synthesis of 3-cyanopyridine. Retrieved from [1]

  • BenchChem. (2025).[4] Purity Analysis of 3-Amino-2-pyridinecarbonitrile by HPLC. Retrieved from [1]

  • National Institutes of Health (NIH). (2017). Synthesis of 2-amino-3-cyanopyridine derivatives. Retrieved from

  • Google Patents. (2004). Process for the preparation of 2-cyanopyridines (US6699993B1).[1] Retrieved from

Sources

Technical Support Center: Troubleshooting Solubility of 3-Morpholinyl Pyridine Carbonitriles in Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility challenges encountered with 3-morpholinyl pyridine carbonitriles in ethanol. As a class of molecules with significant interest in medicinal chemistry, understanding their behavior in solution is critical for successful synthesis, purification, and formulation. This document is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Part I: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational principles governing the solubility of this specific chemical scaffold.

Q1: What intrinsic properties of 3-morpholinyl pyridine carbonitriles primarily affect their solubility in ethanol?

A: The solubility of any compound is a delicate balance of its intrinsic properties against those of the solvent. For 3-morpholinyl pyridine carbonitriles, the key factors are:

  • Molecular Structure and Polarity: This scaffold contains several polar functional groups: the pyridine ring, the morpholine group (with its oxygen and nitrogen atoms), and the cyano (-C≡N) group. These groups can engage in dipole-dipole interactions and act as hydrogen bond acceptors with ethanol, which is a polar, protic solvent. However, the overall solubility depends on the balance between these polar moieties and any non-polar hydrocarbon substituents on the molecule. According to the principle of "like dissolves like," molecules with polarity similar to ethanol will dissolve best.

  • Molecular Weight: As the size and molecular weight of a specific derivative increase, the molecule becomes more difficult for solvent molecules to surround and solvate, generally leading to decreased solubility.[1][2]

  • Crystal Lattice Energy: In its solid state, the compound is held in a crystal lattice. The energy required to break apart this lattice and allow the individual molecules to be solvated is a significant barrier to dissolution. Different crystalline forms, or polymorphs, of the same compound can have different lattice energies and thus exhibit different solubilities.[3][4]

Q2: Why is ethanol a common, yet sometimes problematic, solvent for this class of compounds?

A: Ethanol is widely used in pharmaceutical sciences due to its favorable properties: it is a polar protic solvent, it is miscible with water, it has a moderate dielectric constant, and it is relatively non-toxic, making it suitable for many applications from reaction chemistry to formulation.[5]

The challenge arises when a specific 3-morpholinyl pyridine carbonitrile derivative has a polarity that doesn't perfectly align with ethanol's, or more commonly, when its crystal lattice energy is too high to be overcome by the solvation energy provided by ethanol alone. This can result in the compound being sparingly soluble or completely insoluble, necessitating the troubleshooting strategies outlined below.

Part II: Troubleshooting Guide - Practical, Step-by-Step Solutions

This section is designed in a question-and-answer format to directly address experimental challenges.

Q3: My compound shows very low solubility in ethanol at room temperature. What are the initial, immediate steps I should take?

A: When facing poor initial solubility, a systematic approach using physical methods is the first line of action. These methods aim to increase the kinetic energy of the system to overcome the activation energy barrier of dissolution without chemically altering the components.

Protocol 1: Systematic Approach to Initial Dissolution
  • Mechanical Agitation:

    • Action: Place the compound in a vial with the desired volume of ethanol. Vigorously mix using a vortex mixer for 1-2 minutes or stir with a magnetic stir bar for 15-30 minutes.

    • Causality: This increases the interaction between the solute particles and the solvent, breaking down aggregates and constantly exposing fresh solute surfaces to the solvent.

  • Sonication:

    • Action: If mechanical agitation is insufficient, place the sealed vial in an ultrasonic bath for 5-15 minutes.

    • Causality: Sonication creates and collapses microscopic vacuum bubbles (cavitation), which generates localized high-energy shockwaves. This energy helps to break apart the solute's crystal lattice and enhances solvent penetration.

  • Controlled Heating:

    • Action: Gently warm the solution in a water bath or on a hot plate with stirring. Increase the temperature in increments of 10°C (e.g., to 40°C, 50°C), holding for several minutes at each step to observe for dissolution. Do not exceed the boiling point of ethanol (~78°C) or a temperature that might cause compound degradation.

    • Causality: For most solids, solubility is an endothermic process, meaning it absorbs energy. Increasing the temperature provides the necessary energy to break the solute-solute bonds within the crystal lattice, thereby increasing solubility.[2][6]

G start Start: Compound in Ethanol agitate Mechanical Agitation (Vortex / Stir) start->agitate sonicate Sonication agitate->sonicate No soluble Compound Soluble agitate->soluble Yes heat Controlled Heating sonicate->heat No sonicate->soluble Yes heat->soluble Yes insoluble Insoluble: Proceed to Advanced Methods heat->insoluble No

Caption: Workflow for initial solubility testing.

Q4: Heating dissolves my compound, but it precipitates ("crashes out") upon cooling. How can I achieve a stable room-temperature solution?

A: This phenomenon indicates you have created a supersaturated solution that is not stable at lower temperatures. To maintain solubility upon cooling, the polarity of the solvent system must be modified to be more favorable for the solute. This is most commonly achieved by using a co-solvent.[7][8][9]

A co-solvent is a second, miscible solvent added in a smaller quantity to the primary solvent (ethanol) to change the overall properties of the solvent system.

Table 1: Common Co-solvents for Ethanol-Based Formulations
Co-solventKey Properties & Use CaseReference
Water Highly polar, protic. Increases the overall polarity of the ethanol solution. Useful if the compound has strong H-bonding capabilities.[5]
Propylene Glycol (PG) Less polar than ethanol. A viscous, non-toxic solvent that can enhance solubility of less polar compounds.[10]
PEG 400 Polyethylene glycol (average MW 400). A non-polar, viscous co-solvent effective for more lipophilic compounds.[5][10]
DMSO Dimethyl sulfoxide. A highly polar aprotic solvent. Very powerful solubilizing agent, but its suitability depends on the final application due to potential toxicity and reactivity.[10]
Protocol 2: Co-solvent Screening for a Stable Solution
  • Preparation: Prepare a suspension of your compound in ethanol at a concentration slightly higher than your target.

  • Titration: While stirring, add a selected co-solvent (e.g., water or PG) dropwise (or in 1-2% v/v increments).

  • Observation: After each addition, allow the system to equilibrate for several minutes. Observe for dissolution.

  • Heating (if necessary): If the compound remains insoluble, gently heat the mixture as described in Protocol 1.

  • Stability Check: Once a clear solution is obtained, allow it to cool slowly to room temperature. A stable solution will remain clear. If precipitation occurs, a higher percentage of co-solvent is needed.

Q5: Can I chemically modify the solution to improve solubility without altering the compound itself?

A: Yes, by adjusting the solution's pH. The 3-morpholinyl pyridine carbonitrile scaffold contains two basic nitrogen atoms (on the pyridine and morpholine rings). In a neutral ethanolic solution, these are in their free base, less polar form. By adding a small amount of acid, you can protonate these nitrogens, forming a salt. This ionic salt form is significantly more polar and, therefore, often much more soluble in polar solvents like ethanol.[3][11]

Protocol 3: pH Adjustment for Solubility Enhancement
  • Prepare Suspension: Create a suspension of your compound in ethanol.

  • Select Acid: Choose a pharmaceutically acceptable acid (e.g., a 1M solution of HCl in ethanol, or an aqueous solution of citric acid or tartaric acid if some water is tolerable).

  • Acidify: Add the acid dropwise while stirring and monitoring for dissolution. Often, only a small amount is needed to bring the pH into the acidic range where the salt form dominates.

  • Verify: Once dissolved, you can optionally check the pH of the solution. The key is achieving a stable solution, which confirms the formation of the more soluble salt.

Q6: I am trying to recrystallize my product from ethanol and I'm getting a very low yield, or the product is separating as an oil instead of crystals. What should I do?

A: This is a classic recrystallization problem. A good recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[6][12] If your yield is low, ethanol is likely too good a solvent, keeping a significant amount of your product dissolved even at low temperatures.[13] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

The solution is often a two-solvent (or solvent/anti-solvent) recrystallization. In this technique, you dissolve your compound in a minimal amount of a "good" hot solvent (like ethanol) and then carefully add a "poor" solvent (the anti-solvent) in which your compound is insoluble, to force crystallization.

Protocol 4: Two-Solvent Recrystallization
  • Dissolve: In a flask, dissolve your impure compound in the absolute minimum amount of boiling ethanol required for complete dissolution.

  • Add Anti-solvent: While the solution is still hot, add a suitable anti-solvent (e.g., n-heptane, hexane, or sometimes water, depending on your compound's polarity) drop-by-drop until you see persistent cloudiness (turbidity).

  • Re-clarify: Add a few more drops of hot ethanol until the solution just becomes clear again. This brings you to the precise point of saturation.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling promotes the formation of large, pure crystals.

  • Chill: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.

  • Isolate: Collect the crystals by vacuum filtration and wash them with a small amount of the cold anti-solvent.

G start Start: Impure Compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve add_anti Add Hot Anti-solvent Until Cloudy dissolve->add_anti clarify Add Hot Ethanol To Just Clarify add_anti->clarify cool Cool Slowly to Room Temperature clarify->cool chill Chill in Ice Bath cool->chill filtrate Isolate Crystals (Vacuum Filtration) chill->filtrate end Pure, Dry Crystals filtrate->end

Caption: Workflow for two-solvent recrystallization.

Part III: Advanced Considerations

Q7: The standard methods are insufficient for my application, such as developing a high-concentration formulation. What other strategies exist?

A: When conventional methods fail, several advanced pharmaceutical technologies can be employed. These typically require specialized equipment and formulation expertise:

  • Particle Size Reduction: The dissolution rate of a drug is proportional to its surface area. By reducing the particle size through techniques like micronization or creating a nanosuspension, the surface-area-to-volume ratio is dramatically increased, which can significantly improve solubility and dissolution rate.[1][7][10]

  • Complexation: This involves using a complexing agent, such as a cyclodextrin, which has a hydrophobic interior and a hydrophilic exterior. The poorly soluble drug molecule can be encapsulated within the hydrophobic core, and the resulting complex is water-soluble due to the hydrophilic exterior.[8]

  • Solid Dispersions: In this technique, the drug is dispersed at a molecular level within a hydrophilic carrier matrix (often a polymer). This prevents the drug from forming a crystal lattice, keeping it in a higher-energy, more soluble amorphous state.[7][11]

References

  • Pawar, P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmacy & Life Sciences, 8(2). Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4,6-Dimethyl-2-[3-(4-morpholinyl)propylamino]-3-pyridinecarbonitrile. PubChem. Retrieved from [Link]

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Jain, S., & Patel, N. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research, 12(4), 1045-1064. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). 2-amino-6-morpholin-4-ylpyridine-3,5-dicarbonitrile. Chemical Synthesis Database. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). 2-(4-MORPHOLINYL)-PYRIDINE-4-CARBOXYLIC ACID METHYL ESTER. LookChem. Retrieved from [Link]

  • Severina, H. I., et al. (2020). Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]

  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(7), 1324-1343. Available at: [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. University of Calgary. Available at: [Link]

  • Taylor & Francis. (n.d.). Recrystallization – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Singh, S., Singh, S., & Singh, P. (2020). Solubility. International Journal of Pharmaceutical Chemistry and Analysis, 7(4), 166-171. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Pharmaguideline. Retrieved from [Link]

  • Jouyban, A. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. Available at: [Link]

Sources

Recrystallization solvents for 3-morpholino-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Morpholino-2-Cyanopyridine

Executive Summary & Compound Profile

Compound: 3-morpholino-2-cyanopyridine (CAS: 342613-71-2 / Related analogs) Application: Key intermediate in the synthesis of PI3K inhibitors (e.g., Buparlisib/BKM120). Critical Quality Attribute (CQA): Purity >98% is required to prevent regioisomeric by-products in subsequent Suzuki coupling or urea formation steps.

This guide addresses the purification of 3-morpholino-2-cyanopyridine. As this compound contains a basic morpholine moiety and an electron-withdrawing cyano group on a pyridine ring, it exhibits specific solubility characteristics that drive solvent selection.

Solvent Selection Guide

The choice of solvent is dictated by the polarity balance between the lipophilic pyridine ring and the polar morpholine/cyano functionalities.

Primary Solvent Recommendations
Solvent SystemSuitabilityMechanism of ActionRecommended For
Ethanol (Absolute) ⭐⭐⭐⭐⭐ (Excellent)High solubility at reflux; moderate-to-low at RT.General purification; removal of inorganic salts.
Isopropanol (IPA) ⭐⭐⭐⭐ (Very Good)Slightly higher boiling point than EtOH; slower evaporation reduces skinning.Large-scale batches; preventing "oiling out."
Ethyl Acetate / Heptane ⭐⭐⭐ (Good)Classical solvent/anti-solvent pairing.Removing non-polar impurities (e.g., unreacted starting chloropyridines).
Methanol ⭐⭐ (Fair)Solubility often too high at RT, leading to yield loss.Only for extremely impure crude material.

Technical Insight: The synthesis of this intermediate often involves the nucleophilic aromatic substitution of 3-chloro-2-cyanopyridine with morpholine. This generates morpholine hydrochloride salts. Ethanol is preferred because it dissolves the organic product at reflux but effectively precipitates inorganic/amine salts upon hot filtration.

Standard Operating Procedure (SOP): Recrystallization

Objective: Purify crude 3-morpholino-2-cyanopyridine to >98% purity.

Step 1: Dissolution

  • Charge the crude solid into a round-bottom flask.

  • Add Ethanol (Absolute) at a ratio of 5-7 mL per gram of crude.

  • Heat to reflux (approx. 78°C) with stirring.

  • Checkpoint: If the solution is not clear, add solvent in 1 mL/g increments. Do not exceed 10 mL/g.

Step 2: Hot Filtration (Critical for Salt Removal)

  • While at reflux, inspect for undissolved solids (likely morpholine salts or inorganic by-products).

  • Perform a hot filtration through a pre-warmed Buchner funnel or glass sinter.

    • Why? Cooling during filtration will cause premature crystallization on the filter, leading to yield loss.

Step 3: Controlled Cooling & Seeding

  • Allow the filtrate to cool slowly to 40-45°C.

  • Seeding: Add a small amount (<0.1% w/w) of pure seed crystals.

    • Mechanism:[1][2][3][4][5] This provides a nucleation surface, preventing supersaturation and "oiling out."

  • Continue cooling to Room Temperature (20-25°C) over 2 hours.

  • Chill in an ice bath (0-5°C) for 1 hour to maximize yield.

Step 4: Isolation

  • Filter the white to off-white needles.

  • Wash the cake with cold Ethanol (0°C).

  • Dry under vacuum at 40-45°C.

Troubleshooting & FAQs

Q1: The product is "oiling out" (separating as a liquid) instead of crystallizing. How do I fix this?

Cause: The solution is too concentrated, or the cooling rate is too fast, causing the compound to phase-separate before organizing into a lattice. Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of additional solvent (increase dilution).

  • Seed the solution at a higher temperature (just below the cloud point).

  • Slow down cooling: Wrap the flask in a towel or use a programmable cooling bath.

Q2: My yield is low (<60%), but the purity is high.

Cause: The compound is too soluble in the chosen solvent at room temperature. Corrective Action:

  • Use an Anti-Solvent: After the initial dissolution in hot Ethanol, add Water dropwise until a faint turbidity persists, then cool.

  • Concentrate Mother Liquor: Evaporate the filtrate to half volume and cool again to harvest a second crop (Note: Second crops often have lower purity).

Q3: The product has a yellow/brown tint.

Cause: Oxidation by-products or polymeric impurities from the pyridine starting material. Corrective Action:

  • Charcoal Treatment: During the hot dissolution step (Step 1), add Activated Carbon (5-10 wt%) . Stir at reflux for 15 minutes, then perform the hot filtration (Step 2) through a Celite pad to remove the carbon.

Process Workflow Visualization

The following diagram illustrates the logical flow of the purification process, highlighting critical decision nodes.

Recrystallization_Workflow Start Crude 3-morpholino-2-cyanopyridine Dissolve Dissolve in Hot Ethanol (reflux) Start->Dissolve Check_Solids Undissolved Solids Present? Dissolve->Check_Solids Charcoal Add Activated Carbon (If colored impurities) Dissolve->Charcoal High Color Hot_Filter Hot Filtration (Remove Salts) Check_Solids->Hot_Filter Yes (Salts/Carbon) Cool_Seed Cool to 45°C & Seed Check_Solids->Cool_Seed No Hot_Filter->Cool_Seed Charcoal->Hot_Filter Check_Oil Oiling Out? Cool_Seed->Check_Oil Crystallize Slow Cool to 0-5°C Filter_Wash Filter & Wash (Cold EtOH) Crystallize->Filter_Wash Check_Oil->Crystallize No Reheat Reheat & Dilute Check_Oil->Reheat Yes Reheat->Cool_Seed Dry Vacuum Dry (40°C) Filter_Wash->Dry

Figure 1: Decision logic for the recrystallization of 3-morpholino-2-cyanopyridine, including salt removal and remediation for oiling out.

References

  • Buparlisib (BKM120) Synthesis & Intermediates : Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors.[3][6][7] Nature Communications, 2017. Link

  • General Cyanopyridine Purification : Synthesis of 3-cyanopyridine. ChemicalBook/OrgSyn Protocols. Link

  • Recrystallization Methodologies : Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Link

  • Properties of Morpholino-Pyridines : 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. PMC (NIH), 2011. Link

Sources

Minimizing side products in 3-halopyridine morpholine substitution

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers encountering difficulties with the Buchwald-Hartwig amination of 3-halopyridines with morpholine . Unlike their 2- and 4-substituted counterparts, 3-halopyridines are electronically deactivated towards nucleophilic aromatic substitution (


) and prone to specific catalyst-poisoning pathways in metal-catalyzed cross-couplings.

Status: Operational | Tier: Advanced Chemical Synthesis Support

The Core Challenge: The "3-Position Paradox"

User Query: Why does my reaction fail with 3-bromopyridine when it works perfectly with 2-bromopyridine?

Technical Insight: The 3-position of the pyridine ring is electronically similar to a deactivated benzene ring. It lacks the resonance stabilization for the Meisenheimer intermediate required for standard


. Consequently, Palladium-catalyzed Buchwald-Hartwig amination  is the mandatory route. However, this introduces three competing failure modes:[1]
  • Catalyst Poisoning: The pyridine nitrogen (N1) is a strong

    
    -donor, binding to Pd(II) and displacing the phosphine ligand, arresting the catalytic cycle.
    
  • Hydrodehalogenation: The halide is replaced by a hydrogen atom (reduction), often consuming the starting material without forming the C-N bond.

  • Homocoupling: Formation of 3,3'-bipyridine.

Protocol & Optimization (The "Golden Route")

Objective: Maximize C-N bond formation while suppressing dehalogenation.

Recommended "Starting Point" Protocol

Do not use standard Pd(PPh3)4 or simple Pd(OAc)2 protocols. They will likely fail due to N-poisoning.

ComponentRecommendationMechanism/Rationale
Catalyst Source Pd-Precatalysts (Gen 3/4) Use XPhos Pd G4 or RuPhos Pd G4 . Precatalysts guarantee the formation of the active monomeric Pd(0) species, bypassing the induction period where pyridine poisoning often occurs.
Ligand XPhos or RuPhos Bulky dialkylbiaryl phosphines prevent the pyridine nitrogen from coordinating to the Pd center via steric shielding.
Base NaOtBu (Standard) or Cs2CO3 (Mild)NaOtBu (Sodium tert-butoxide) is standard.[2] If functional groups are base-sensitive, switch to Cs2CO3 in dioxane.
Solvent Toluene or 1,4-Dioxane Non-polar aromatic solvents (Toluene) often minimize hydrodehalogenation compared to ethereal solvents. Strictly Anhydrous.
Temperature 80°C - 100°C High enough to drive reductive elimination, low enough to prevent thermal catalyst decomposition.
Step-by-Step Workflow
  • Inert Prep: Flame-dry a Schlenk tube or vial. Cycle Argon/Vacuum 3x.

  • Solids: Add Pd-Precatalyst (1-2 mol%), Ligand (if not using precatalyst, 1:1 ratio), and Base (1.2 - 1.4 equiv).

  • Liquids: Add 3-halopyridine (1.0 equiv) and Morpholine (1.2 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M concentration). Critical: Sparge solvent with Argon for 15 mins prior to addition.

  • Reaction: Seal and heat to 100°C. Monitor via LCMS at 2h and 4h.

Troubleshooting & Diagnostics

Identify your failure mode to select the correct solution.

Visualizing the Failure Pathways

The diagram below illustrates the competition between the desired Cycle and the "Death Loops" (Poisoning and Dehalogenation).

ReactionPathways Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd 3-Halopyridine Coord Amine Coordination OxAdd->Coord Morpholine + Base Poison Catalyst Poisoning (Pyridine N-binding) OxAdd->Poison Lack of Steric Bulk (Small Ligand) Dehalo Hydrodehalogenation (Ar-H) OxAdd->Dehalo Beta-Hydride Elim or Wet Solvent Homo Homocoupling (Ar-Ar) OxAdd->Homo Transmetallation Error Prod Product Formation (Reductive Elimination) Coord->Prod Desired Path Prod->Start Regeneration

Caption: Figure 1. Catalytic cycle showing off-ramps to common side products. Red paths indicate terminal failure modes.

Troubleshooting Guide (Q&A)

Q1: I see significant Hydrodehalogenation (Pyridine-H) by LCMS. How do I stop it?

  • Diagnosis: The Pd-Ar intermediate is capturing a hydride source instead of the amine.

  • Root Cause:

    • Solvent Impurities: Alcohols or water in the solvent acting as hydride donors.

    • 
      -Hydride Elimination:  Occurs from the morpholine itself if reductive elimination is slow.
      
  • Solution:

    • Switch Solvent: Move from THF/Dioxane to Toluene . Ethereal solvents are more prone to H-transfer.

    • Increase Amine: Boost Morpholine to 1.5 - 2.0 equiv to outcompete the side reaction.

    • Change Ligand: Switch to BrettPhos . It is specifically designed to accelerate reductive elimination, giving the intermediate less time to undergo dehalogenation.

Q2: The reaction stalls after 20% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst Poisoning (The "Pyridine Trap").

  • Root Cause: As the reaction progresses, the concentration of free pyridine species remains high. The unreacted 3-halopyridine or the product is binding to the Pd via the nitrogen atom, forming a stable, inactive "Pd-black" or soluble inactive complex.

  • Solution:

    • Use a Precatalyst (G3/G4): Ensures high initial concentration of active species.

    • Increase Temperature: Bump from 80°C to 100°C or 110°C. Higher thermal energy promotes the dissociation of the pyridine-Pd off-cycle complex, returning Pd to the active cycle.

Q3: I see a "dimer" spot (Homocoupling).

  • Diagnosis: 3,3'-bipyridine formation.

  • Root Cause: Disproportionation of the oxidative addition complex, often caused by low amine nucleophilicity or insufficient base strength.

  • Solution:

    • Slow Addition: Add the 3-halopyridine slowly (via syringe pump) to the catalyst/amine/base mixture. This keeps the Ar-X concentration low relative to the amine.

Purification Strategy

User Query: Morpholine is hard to remove, and it streaks on my column. How do I clean this up?

Morpholine (b.p. 129°C) is difficult to remove by rotary evaporation alone.

The "Acid-Base Switch" Protocol:

  • Evaporation: Remove bulk reaction solvent.

  • Acid Wash: Dissolve crude residue in EtOAc. Extract 3x with 1M HCl .

    • Chemistry: The product (3-morpholinopyridine) and unreacted morpholine are protonated and move to the aqueous layer. Non-basic impurities (ligands, homocoupled byproducts) stay in the EtOAc (Discard EtOAc).

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Chemistry: Product and morpholine are deprotonated.

  • Extraction: Extract aqueous layer 3x with DCM or EtOAc.

  • Water Wash: Wash the combined organic layer 2x with Water (or Brine).

    • Trick: Free morpholine is highly water-soluble. The lipophilic 3-morpholinopyridine product prefers the organic layer. This step washes away the excess morpholine.

  • Dry & Concentrate: Dry over Na2SO4 and concentrate.

Decision Tree for Optimization

DecisionTree Problem Reaction Outcome? LowYield Low Conversion (<20%) Problem->LowYield Dehalo Dehalogenated Product Problem->Dehalo Clean Clean but slow Problem->Clean CheckCat Using Pd(OAc)2 or Pd(PPh3)4? LowYield->CheckCat CheckSolv Solvent = THF/Dioxane? Dehalo->CheckSolv AddCat Add 1 mol% more Catalyst at 50% conversion Clean->AddCat SwitchPre Switch to XPhos Pd G4 CheckCat->SwitchPre Yes CheckTemp Increase Temp to 100C CheckCat->CheckTemp No SwitchTol Switch to Toluene (Anhydrous) CheckSolv->SwitchTol Yes SwitchLig Switch to BrettPhos CheckSolv->SwitchLig No

Caption: Figure 2. Rapid decision tree for optimizing reaction conditions based on LCMS data.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Morpholine Addition to Cyanopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of Nucleophilic Aromatic Substitution (SNAr). The addition of morpholine to halo-cyanopyridines is a foundational transformation in synthesizing kinase inhibitors and GPCR antagonists. However, poor temperature control during this reaction is the leading cause of stalled kinetics, dangerous exotherms, and product degradation.

This guide is designed to move beyond basic recipes, providing you with the mechanistic causality and self-validating protocols needed to master this chemistry.

Part 1: Troubleshooting Guides & FAQs

Q: My SNAr reaction between morpholine and 2-chloro-5-cyanopyridine is stalling at 40% conversion. Should I just increase the temperature to reflux? A: Do not default to refluxing the system. In an SNAr reaction, the rate-determining step is the formation of the intermediate Meisenheimer complex. While elevated temperatures increase the kinetic collision rate, heating a chlorocyanopyridine reaction beyond 60–80 °C in the presence of basic morpholine drastically increases the risk of side reactions[1]. Specifically, adventitious water in your solvent will act as a nucleophile at high temperatures, leading to the irreversible hydrolysis of the cyano group into a primary carboxamide (-CONH₂) or a carboxylic acid. Solution: Instead of extreme heat, optimize the leaving group. Fluorocyanopyridines possess a highly electronegative fluorine atom that strongly stabilizes the transition state, allowing the reaction to reach complete conversion at much milder temperatures[2].

Q: I observe a massive exotherm when adding morpholine at my target reaction temperature of 60 °C. How do I prevent this? A: Morpholine acts as both a potent nucleophile and a base. Its initial complexation with highly activated electrophiles is a highly exothermic event. You must decouple your addition temperature from your reaction temperature. Standard industrial protocols dictate that morpholine should be added slowly to the reaction mixture at a controlled temperature of 18 °C to 33 °C, or even lower (0 °C to 10 °C) for larger scales. Once the addition is complete and the initial thermodynamic burst dissipates, you can safely ramp the reactor to your optimized thermal setpoint.

Q: Can I run this reaction at room temperature without using toxic polar aprotic solvents like DMF or NMP? A: Yes. Recent advancements in green chemistry demonstrate that SNAr reactions can be performed efficiently in aqueous media at mild room temperatures using polymeric additives like Hydroxypropyl Methylcellulose (HPMC)[3]. The HPMC forms hydrophobic micellar pockets in water that locally concentrate the morpholine and the halo-cyanopyridine. This proximity effect accelerates the reaction kinetics, eliminating the need for elevated temperatures or hazardous dipolar aprotic solvents[3].

Part 2: Reaction Pathway & Temperature Logic

SNAr_Mechanism HaloPy Halo-Cyanopyridine (Electrophile) Complex Meisenheimer Complex (Rate-Determining Step) HaloPy->Complex Addition Morph Morpholine (Nucleophile) Morph->Complex Addition Product Morpholino-Cyanopyridine (Target Product) Complex->Product F- leaving (20-25°C) Cl- leaving (50-60°C) Hydrolysis Carboxamide Byproduct (Overheating / Trace H2O) Complex->Hydrolysis Temp > 80°C + H2O

Mechanistic pathway of SNAr showing temperature-dependent outcomes.

Part 3: Thermodynamic & Kinetic Profiling

To assist with your experimental design, the following table summarizes the quantitative relationship between substrate selection, temperature profiling, and reaction yield.

ElectrophileSolventBaseAddition TempReaction TempTimeYieldPrimary Impurity
2-Fluoro-5-cyanopyridine HPMC / H₂ONone (Morpholine)0 °C25 °C1 h>95%None
2-Chloro-5-cyanopyridine DMFDIPEA10 °C60 °C12 h85%<5% Amide
2-Chloro-5-cyanopyridine DMFDIPEA25 °C120 °C2 h40%>50% Amide

Part 4: Experimental Protocols & Workflow

Temp_Workflow Start 1. Substrate Selection CheckF Is leaving group Fluorine? Start->CheckF TempRT 2a. Set Temp to 20-25 °C CheckF->TempRT Yes (High Reactivity) TempHeat 2b. Set Temp to 50-60 °C CheckF->TempHeat No (Lower Reactivity) AddIce 3. Cool reactor to 0-10 °C for Morpholine addition TempRT->AddIce TempHeat->AddIce Ramp 4. Ramp to Target Temp Monitor via HPLC AddIce->Ramp Addition Complete Success 5. Complete Conversion Proceed to Workup Ramp->Success 1-12 hours

Step-by-step workflow for temperature control during morpholine SNAr.

Protocol A: Standard Thermal SNAr (For Chlorocyanopyridines)

This protocol utilizes thermal activation for less reactive chloride leaving groups, incorporating self-validating exotherm checks.

  • Preparation: Suspend 2-chloro-5-cyanopyridine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DMF (0.5 M).

  • Thermal Control (Validation Step 1): Submerge the reaction flask in an ice-water bath. Insert an internal thermocouple and validate that the internal temperature is ≤ 5 °C.

  • Addition: Add morpholine (1.2 eq) dropwise over 15 minutes. Causality: Slow addition at this temperature prevents the localized accumulation of heat, avoiding premature polymerization or degradation.

  • Ramp & React: Remove the ice bath and ramp the heating block to 60 °C.

  • Monitoring (Validation Step 2): After 6 hours, pull a 10 µL aliquot, quench in water/MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material peak area is < 2%. Do not exceed 80 °C to prevent nitrile hydrolysis[1].

Protocol B: Aqueous Micellar SNAr (For Fluorocyanopyridines)

This protocol leverages the high electrophilicity of fluorocyanopyridines for a mild, room-temperature reaction in green solvents.

  • Micelle Formation: Dissolve 2 wt% HPMC in deionized water. Stir at room temperature (20–25 °C) until a clear, viscous solution forms.

  • Substrate Introduction: Add 2-fluoro-5-cyanopyridine (1.0 eq) to the aqueous HPMC solution. The mixture will appear heterogeneous.

  • Addition: Add morpholine (2.0 eq) directly to the mixture at room temperature. Causality: Because fluorine is an excellent leaving group, the reaction proceeds rapidly at 25 °C. The excess morpholine acts as both the nucleophile and the acid scavenger[2].

  • Reaction: Stir vigorously for 1 hour at room temperature.

  • Validation & Workup: Pull an aliquot for TLC (Hexanes:EtOAc). The disappearance of the highly UV-active starting material validates completion. Extract the product directly with ethyl acetate; the aqueous HPMC layer can be discarded or recycled[3].

References

1. Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. Google Patents (WO2006002860A1). 2.[1] Process for the preparation of 2-halogeno-5-cyano pyridines. Google Patents (US5459273A).1 3.[2] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.2 4.[3] Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Green Chemistry (via ResearchGate). 3

Sources

Technical Support Center: Purification of Pyridine Carbonitrile from Unreacted Morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of removing unreacted morpholine from their pyridine carbonitrile product. As a Senior Application Scientist, I've synthesized both fundamental chemical principles and field-proven techniques to provide you with a comprehensive resource for tackling this purification challenge. This guide is structured to anticipate your questions and provide in-depth, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What makes morpholine difficult to remove from my pyridine carbonitrile product?

A: The primary challenge lies in the similar physical properties of morpholine and some pyridine carbonitrile isomers, particularly their boiling points and polarities. Morpholine, a secondary amine, has a boiling point of approximately 128-129°C.[1] Depending on the specific isomer, pyridine carbonitriles can have boiling points in a range that may overlap, making simple distillation inefficient. For instance, 2-pyridinecarbonitrile has a boiling point of about 224.5°C, while 3- and 4-pyridinecarbonitrile have boiling points around 211°C and 251°C, respectively.[2][3][4] Furthermore, both morpholine and pyridine carbonitriles are polar molecules, which can lead to co-elution during normal-phase chromatography if the conditions are not optimized.

Q2: I've tried a simple aqueous wash, but it's not completely removing the morpholine. Why?

A: While morpholine is highly soluble in water, pyridine carbonitriles can also exhibit some water solubility, especially at elevated temperatures or if other polar solvents are present.[1][2][3] A simple water wash might not be effective due to the establishment of an unfavorable partition coefficient. To enhance the removal of morpholine into the aqueous phase, it's crucial to exploit its basicity.

Q3: Can I use distillation to remove the morpholine?

A: While distillation is a potential method, it is often complicated by the fact that morpholine can form an azeotrope with water, meaning they boil together at a constant temperature, making their separation by simple distillation difficult.[5] Additionally, if the boiling point of your pyridine carbonitrile product is close to that of morpholine, fractional distillation would be required and might still not provide complete separation. Vacuum distillation can be an option to lower the boiling points and potentially improve separation, but it may not be the most efficient first-line approach.

Troubleshooting and Purification Guides

This section provides detailed protocols and the scientific rationale behind them to help you troubleshoot and optimize your purification strategy.

Issue 1: Incomplete Morpholine Removal with Aqueous Extraction

If you are struggling to remove morpholine using a standard aqueous wash, the most effective solution is to perform an acid-base extraction. This method leverages the basic nature of morpholine's secondary amine group.[1][6]

  • Dissolution: Dissolve the crude reaction mixture containing your pyridine carbonitrile product and unreacted morpholine in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄). The basic morpholine will react with the acid to form a water-soluble morpholinium salt, which will partition into the aqueous layer.[1]

  • Separation: Gently shake the separatory funnel and allow the layers to separate. Drain the lower aqueous layer containing the morpholinium salt.

  • Repeat: Repeat the acid wash one or two more times to ensure complete removal of the morpholine.

  • Neutralization and Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified pyridine carbonitrile product.

Data Presentation: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
Morpholine 87.12128-129-5Highly soluble in water and many organic solvents.[1]
2-Pyridinecarbonitrile 104.11224.529Soluble in polar organic solvents, limited solubility in water.[4]
3-Pyridinecarbonitrile 104.1221152Soluble in polar organic solvents, limited solubility in water.[3]
4-Pyridinecarbonitrile 104.1125188Soluble in polar organic solvents, limited solubility in water.[2]
Issue 2: Co-elution of Morpholine and Product during Column Chromatography

Standard silica gel chromatography can be challenging for separating basic compounds like morpholine from your desired product due to strong interactions with the acidic silanol groups on the silica surface.[7] This can lead to peak tailing and poor separation.

  • Stationary Phase Selection: While silica gel is common, for highly basic compounds, consider using a less acidic stationary phase like alumina (basic or neutral).[8]

  • Mobile Phase Modification: If using silica gel, add a small amount of a basic modifier to your eluent system. A common practice is to add 0.1-2% triethylamine (Et₃N) to the mobile phase (e.g., a hexane/ethyl acetate mixture).[7] The triethylamine will compete with your basic compounds for the acidic sites on the silica, leading to improved peak shape and better separation.

  • Column Packing: Properly pack the column to ensure a homogenous stationary phase, which is critical for good separation.[9]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution and Monitoring: Elute the column with your modified mobile phase and collect fractions. Monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Visualization: Purification Workflow Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy.

PurificationWorkflow start Crude Pyridine Carbonitrile (with Morpholine) extraction Acid-Base Extraction (Protocol 1) start->extraction check_purity1 Check Purity (TLC, NMR) extraction->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Purity OK chromatography Column Chromatography (Protocol 2) check_purity1->chromatography Impurity Remains check_purity2 Check Purity (TLC, NMR) chromatography->check_purity2 pure_product2 Pure Product check_purity2->pure_product2 Purity OK recrystallization Recrystallization (Protocol 3) check_purity2->recrystallization Impurity Remains pure_product3 Pure Product recrystallization->pure_product3

Caption: Decision tree for selecting a purification method.

Issue 3: My Pyridine Carbonitrile Product is a Solid, and I Still See Impurities After Extraction.

For solid products, recrystallization is an excellent final purification step to remove residual impurities. The key is to select an appropriate solvent system.

  • Solvent Selection: The ideal solvent is one in which your pyridine carbonitrile product is highly soluble at high temperatures but sparingly soluble at low temperatures.[10] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof) to find the optimal one.

  • Dissolution: In an Erlenmeyer flask, dissolve your crude solid in the minimum amount of the chosen boiling solvent.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution to remove colored impurities.[10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Visualization: Acid-Base Extraction Workflow

This diagram illustrates the steps involved in the acid-base extraction process.

AcidBaseExtraction start Crude Mixture in Organic Solvent add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer1 Organic Layer: Pyridine Carbonitrile separate1->organic_layer1 Top or Bottom aqueous_layer1 Aqueous Layer: Morpholinium Salt separate1->aqueous_layer1 Top or Bottom add_base Add Saturated NaHCO₃ (Neutralize) organic_layer1->add_base separate2 Separate Layers add_base->separate2 organic_layer2 Organic Layer: Pyridine Carbonitrile separate2->organic_layer2 aqueous_layer2 Aqueous Layer: (Discard) separate2->aqueous_layer2 wash Wash with Brine organic_layer2->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Step-by-step acid-base extraction workflow.

References

  • Morpholine - General Chemicals.
  • MORPHOLINE 99% -
  • 4-Pyridinecarbonitrile - Solubility of Things.
  • 3-Cyanopyridine - Solubility of Things.
  • Everything You Need to Know About Morpholine - ChemCeed.
  • Morpholine: Chemical Properties, Reactivity and Uses - ChemicalBook.
  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds - Benchchem.
  • US2776972A - Recovery of morpholine from aqueous solutions thereof - Google P
  • Recovery of morpholine via reactive extraction.
  • Morpholine | Molecular formula: C4H9NO - IRO Water Tre
  • Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem - NIH.
  • Morpholine | C4H9NO | CID 8083 - PubChem - NIH.
  • Column chrom
  • Morpholine - Processing - AMS.usda.gov.
  • US8197646B2 - Processes for continuous fractional distillation of mixtures comprising morpholine, monoaminodiglycol, ammonia and water - Google P
  • CN1139582C - Method for extracting N-methylmorpholine and N-ethylmorpholine from morpholine wastewater - Google P
  • CN102532060B - Novel process for recovering N-methyl morpholine and N-ethyl ...
  • Pyridine: Properties, Reactions, and Uses | PDF - Scribd.
  • Recrystalliz
  • 3-Pyridinecarbonitrile - Cheméo.
  • Volatility of Amines in Water Treatment | PDF | Chemical Equilibrium | Phase (M
  • How to remove water and morpholine solution (including other substances)? - ECHEMI.
  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
  • Column Chrom
  • Acid-Base extraction of Morphine and Methylmorphine
  • Can you help me for synthesis of morpholine usinf dehydr
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
  • How to run column chrom
  • Application Notes and Protocols: Recrystallization of 3-Methylpyridine-4-carboxylic acid N-oxide - Benchchem.
  • Overcoming challenges in the purific
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC.
  • Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals - ResearchG
  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separ
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
  • New Amateur Way to Prepare Pyridine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI.
  • Synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile - ResearchG
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.

Sources

Troubleshooting low conversion in SnAr reaction of 3-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SNAR-3CL-PYR-CN Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic: Why is Your Reaction Stalled?

If you are observing low conversion (<30%) or a stalled reaction with 3-chloropyridine-2-carbonitrile , you are likely fighting a specific electronic and steric battle inherent to this scaffold.

The Core Issue: The "Meta-Nitrogen" Trap

Unlike 2- or 4-chloropyridines, where the ring nitrogen directly stabilizes the Meisenheimer intermediate via resonance, the 3-position is meta to the ring nitrogen.

  • Consequence: The ring nitrogen cannot accept the negative charge during the rate-determining addition step.

  • Reliance: The reaction depends almost entirely on the 2-cyano group to stabilize the intermediate. While the nitrile is a strong electron-withdrawing group (EWG), its inductive and mesomeric withdrawal is often insufficient to lower the activation energy for the attack of weaker nucleophiles, especially given the steric bulk of the nitrile group ortho to the reaction site.

Visualizing the Electronic Barrier

The diagram below illustrates the resonance limitations that lead to high activation energy.

G cluster_0 The Problem: 3-Position Electronics Start 3-Cl-pyridine-2-CN Intermediate Meisenheimer Complex (High Energy) Start->Intermediate Slow Addition (RDS) Nu Nucleophile (Nu-) Nu->Intermediate Resonance_N Ring Nitrogen (Meta Position) CANNOT accept charge Intermediate->Resonance_N No Resonance Resonance_CN Nitrile Group (Ortho Position) MUST accept charge Intermediate->Resonance_CN Critical Stabilization

Figure 1: Mechanistic bottleneck showing why the 3-position relies solely on the nitrile group for activation.[1]

Troubleshooting Guide (Tiered Support)

Follow these tiers sequentially to resolve low conversion.

Tier 1: The "Dry & Hot" Optimization (Process Variables)

Applicability: Conversion is 10-40%, Nucleophile is strong (e.g., Alkoxides, primary amines).

The Pitfall: The 2-cyano group is highly susceptible to hydrolysis (to amide) or Pinner-like reactions in the presence of water/alcohols, competing with the SNAr.

VariableRecommendationTechnical Rationale
Solvent Anhydrous DMSO or NMP Polar aprotic solvents stabilize the transition state.[1] Avoid DMF if T > 100°C due to decomposition (dimethylamine formation).
Water Content < 500 ppm Critical.[1] Hydroxide (from wet base) attacks the nitrile faster than your nucleophile attacks the chloride.
Base Cs₂CO₃ (Cesium Carbonate) "Cesium Effect": Higher solubility in organic solvents compared to K₂CO₃ creates a "naked," more reactive nucleophile.[1]
Concentration High (0.5M - 1.0M) SNAr is second-order kinetics.[1] Doubling concentration quadruples the rate (if solubility permits).
Tier 2: The "Halex" Switch (Substrate Modification)

Applicability: Conversion < 10%, Nucleophile is moderate/weak (e.g., Anilines, secondary amines).

The Solution: Switch from 3-Chloro to 3-Fluoro . In SNAr reactions where the addition step is rate-determining (which is true for this deactivated 3-position), Fluoride is a superior leaving group to Chloride (often 100-1000x faster).[1] The high electronegativity of fluorine inductively stabilizes the Meisenheimer complex, lowering the activation energy barrier.[2]

  • Action: Purchase 3-fluoropyridine-2-carbonitrile or synthesize it via a Halex reaction (KF, DMSO, 18-crown-6) before attempting the coupling.

Tier 3: The "Nuclear" Option (Catalysis)

Applicability: SNAr fails completely (0% conversion) or substrate decomposes.

If the electronic activation is insufficient, abandon the SNAr pathway. The 3-position is perfectly suited for Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling .[1]

  • Advantage: Mechanism is oxidative addition/reductive elimination, which is less sensitive to the electron-deficiency of the ring.

  • Catalyst: Pd(OAc)₂ / BINAP or Pd₂dba₃ / Xantphos.[1]

Experimental Protocols

Protocol A: Optimized SNAr (Tier 1)

Use this for strong nucleophiles.[1]

  • Preparation: Dry all glassware overnight. Use a sealed pressure vial.

  • Dissolution: Dissolve 3-chloropyridine-2-carbonitrile (1.0 equiv) and Nucleophile (1.2 equiv) in anhydrous DMSO (0.5 M concentration).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv). Note: If nucleophile is a salt, base may be omitted.

  • Reaction: Seal and heat to 90°C - 110°C . Monitor by HPLC/UPLC every 2 hours.

    • Checkpoint: If nitrile hydrolysis (amide peak) appears, lower T to 80°C and add 3Å molecular sieves.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), dry over Na₂SO₄.

Protocol B: The Halex-Driven SNAr (Tier 2)

Use this for weak nucleophiles or hindered amines.[1]

  • Halex Step (Optional): React 3-chloropyridine-2-carbonitrile with spray-dried KF (3.0 equiv) and Ph₄PBr (0.1 equiv) in sulfolane at 160°C for 4h. Isolate the 3-Fluoro intermediate.

  • Coupling: React 3-fluoropyridine-2-carbonitrile (1.0 equiv) with Nucleophile (1.1 equiv) and DIPEA (2.0 equiv) in DMSO at 60°C .

    • Observation: You will likely see full conversion at significantly lower temperatures compared to the chloro-analog.

Decision Logic & Workflow

Use this flowchart to determine your next experimental step.

Troubleshooting Start Start: Low Conversion with 3-Cl-pyr-2-CN Check_Nu Is Nucleophile Strong? (Alkoxide, Prim. Amine) Start->Check_Nu Tier1 Tier 1: Optimize Conditions Solvent: Dry DMSO Base: Cs2CO3 Temp: 100°C Check_Nu->Tier1 Yes Is_F_Available Can you source/make 3-Fluoro analog? Check_Nu->Is_F_Available No (Aniline, Sec. Amine) Tier1->Is_F_Available Stalled / Hydrolysis Success Isolate Product Tier1->Success Conversion > 80% Tier2 Tier 2: Halex Switch Use 3-Fluoro-pyr-2-CN Lower Temp (60°C) Is_F_Available->Tier2 Yes Tier3 Tier 3: Buchwald-Hartwig Pd-Catalysis (Bypasses SnAr electronics) Is_F_Available->Tier3 No Tier2->Success Tier3->Success

Figure 2: Troubleshooting decision tree for 3-chloropyridine-2-carbonitrile functionalization.

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black? A: This is often due to the decomposition of the pyridine ring or polymerization of the nitrile under harsh basic conditions. If using DMF, switch to DMSO or NMP. Ensure your reaction is under an inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation.

Q: Can I use microwave irradiation? A: Use with extreme caution. While microwaves accelerate SNAr, they also accelerate the hydrolysis of the nitrile group if any moisture is present. If you use a microwave, ensure the vial is packed under a glovebox atmosphere and use anhydrous solvents.

Q: I see a new peak with M+18 mass. What is it? A: That is the primary amide resulting from the hydrolysis of your nitrile (R-CN + H₂O → R-CONH₂).[1] This confirms your system is "wet." Re-dry your solvent and base.

Q: Is the 3-position really that unreactive? A: Yes. In a study of relative reactivities, 3-chloropyridine is orders of magnitude less reactive than 2- or 4-chloropyridine. The 2-cyano group restores some reactivity, but the "Element Effect" (F >> Cl) is pronounced here, confirming that the addition of the nucleophile is the difficult, rate-limiting step [1].

References

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Source: National Institutes of Health (PMC) URL:[1][Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry URL:[Link]

  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation. Source: Royal Society of Chemistry (RSC Advances) URL:[1][3][Link]

Sources

Technical Support Center: Separation of 3-Morpholino and 4-Morpholino Pyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Separation Troubleshooting Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with resolving positional isomers of morpholinopyridines.

Unlike simple stereoisomers, positional isomers like 3-morpholinopyridine and 4-morpholinopyridine present unique electronic environments. By understanding the fundamental causality behind their molecular behavior, you can move away from trial-and-error screening and implement self-validating separation protocols.

The Mechanistic Root of the Separation: Electronic Causality

The most common mistake when attempting to separate 3-morpholino and 4-morpholino pyridine isomers is treating them as chemically identical entities with slightly different shapes. While they have the same molecular weight and similar lipophilicity in their neutral states, their electronic resonance structures dictate vastly different acid-base behaviors[1].

  • 4-Morpholinopyridine: The morpholine nitrogen is located para to the pyridine nitrogen. This allows the lone pair on the morpholine nitrogen to delocalize through the

    
    -system directly onto the pyridine nitrogen. This strong resonance electron donation significantly increases the basicity of the molecule, yielding a predicted pKa of 7.97 [2][3].
    
  • 3-Morpholinopyridine: The morpholine nitrogen is located meta to the pyridine nitrogen. Orbital symmetry forbids direct resonance donation to the pyridine nitrogen. Consequently, the morpholine group acts primarily through inductive electron withdrawal, leaving the pyridine nitrogen with a basicity similar to or slightly lower than unsubstituted pyridine (estimated pKa ~5.5 - 6.0 )[1].

The Causality Principle: Because there is a massive


pKa of ~2.0 to 2.5 units between the two isomers, controlling the pH of your system is the absolute most powerful lever for separation. At a finely tuned pH, you can force one isomer into a highly polar, protonated state while leaving the other as a lipophilic, neutral free base.
Quantitative Physicochemical Summary
Property3-Morpholinopyridine4-Morpholinopyridine
Substitution Position MetaPara
Resonance Stabilization No (Inductive withdrawal only)Yes (Strong electron donation)
Predicted pKa (Pyridine N) ~5.5 - 6.07.97 ± 0.26[2]
Dominant State at pH 6.8 Neutral (Free base, >90%)Cationic (Protonated, >90%)
RP-HPLC Retention (pH 6.8) Strong (High

)
Weak (Low

)

Troubleshooting Guide & Protocols

Protocol A: pH-Driven Reversed-Phase HPLC (Analytical & Preparative)

When utilizing Reversed-Phase HPLC (RP-HPLC), standard acidic mobile phases (e.g., 0.1% TFA, pH ~2.0) will protonate both isomers, collapsing their polarity differences and causing co-elution. The protocol below utilizes the Henderson-Hasselbalch equation to create a self-validating separation system.

Step-by-Step Methodology:

  • Column Selection: Select a Pentafluorophenyl (PFP) or heavily end-capped C18 column. PFP stationary phases offer superior shape selectivity and

    
     interactions for positional isomers compared to standard alkyl chains[4].
    
  • Buffer Preparation: Prepare a 10 mM Ammonium Acetate (

    
    ) aqueous buffer.
    
  • pH Adjustment (Critical Step): Adjust the buffer to exactly pH 6.8 . At this pH, 4-morpholinopyridine is heavily protonated (elutes early), while 3-morpholinopyridine remains neutral (retained longer).

  • Gradient Elution: Run a gradient of 5% to 60% Acetonitrile over 15 minutes.

  • Detection: Monitor at 254 nm. You will observe baseline resolution with the 4-isomer eluting significantly earlier than the 3-isomer.

RPHPLC Start Start: Isomer Mixture (3- & 4-Morpholinopyridine) pH_Select Set Mobile Phase pH (Target pH 6.8 - 7.2) Start->pH_Select State_3 3-Isomer: Neutral (Retained on Column) pH_Select->State_3 State_4 4-Isomer: Protonated (Elutes Early) pH_Select->State_4 Resolution Evaluate Resolution (Rs > 2.0?) State_3->Resolution State_4->Resolution Success Preparative Scale-Up Resolution->Success Yes Adjust Adjust Buffer Molarity or Organic Modifier Resolution->Adjust No Adjust->pH_Select

Workflow for pH-driven RP-HPLC method development to resolve morpholinopyridine isomers.

Protocol B: Scalable Acid-Base Liquid-Liquid Extraction (LLE)

For bulk synthesis or preparative scale-up where chromatography is cost-prohibitive, you can exploit the


pKa using a separatory funnel.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude isomer mixture in an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • pH-Controlled Aqueous Wash: Prepare an aqueous phosphate buffer set strictly to pH 6.5 . Add this to the separatory funnel and shake vigorously.

  • Phase Separation: Allow the layers to separate. The 4-morpholinopyridine (pKa ~7.97) will protonate into a water-soluble salt and partition into the aqueous layer. The 3-morpholinopyridine (pKa ~5.8) remains neutral and stays in the organic layer.

  • Recovery of 3-Isomer: Collect the organic layer, dry over

    
    , and evaporate to yield pure 3-morpholinopyridine.
    
  • Recovery of 4-Isomer: Take the aqueous layer and basify it using 1M NaOH until the pH is >10. Extract this newly basified aqueous layer with fresh DCM. Dry and evaporate the organic layer to yield pure 4-morpholinopyridine.

Extraction Mix Organic Solution of Isomers (EtOAc or DCM) Acidify Add Aqueous Buffer (pH 6.5 - 6.8) Mix->Acidify OrgPhase Organic Phase (3-Morpholinopyridine) Acidify->OrgPhase Neutral Base AqPhase Aqueous Phase (4-Morpholinopyridinium) Acidify->AqPhase Protonated Salt Pure3 Pure 3-Morpholinopyridine (Recovered) OrgPhase->Pure3 Evaporate Solvent Base Basify Aqueous to pH >10 Extract with DCM AqPhase->Base Pure4 Pure 4-Morpholinopyridine (Recovered) Base->Pure4 Evaporate Solvent

Scalable acid-base liquid-liquid extraction flowchart for isomer separation.

Frequently Asked Questions (FAQs)

Q: I am using 0.1% Formic Acid in my LC-MS, but the isomers co-elute as a single broad peak. Why? A: Formic acid drops the mobile phase pH to approximately 2.7. At this highly acidic pH, both the 3-isomer and the 4-isomer are 100% protonated. Because they are both positively charged, their hydrodynamic radii and polarities become virtually identical, defeating the stationary phase's ability to discriminate between them. You must switch to a higher pH buffer (e.g., Ammonium Bicarbonate or Ammonium Acetate at pH 6.8 - 7.5) to exploit their pKa differences.

Q: I see severe peak tailing for the 4-isomer on my C18 column, but the 3-isomer looks fine. How do I fix this? A: Peak tailing for the 4-isomer is a classic symptom of secondary interactions. Because 4-morpholinopyridine is highly basic[3], it interacts strongly with unreacted, acidic silanol groups on the silica backbone of standard C18 columns. To resolve this, switch to a fully end-capped column, use a PFP column[4], or add a competitive amine modifier (like 0.1% Triethylamine) to your mobile phase (note: do not use TEA if you are using MS detection).

Q: Can I use Normal Phase Chromatography (Silica) instead of Reversed-Phase? A: Yes, but be prepared for strong retention. On bare silica, the highly basic 4-isomer will stick tenaciously. You will need a highly polar, basic mobile phase system (e.g., DCM/MeOH/NH4OH 90:9:1) to elute the 4-isomer. The 3-isomer, being less basic, will elute first.

References

  • Separation of Isomers Pyvot Tech URL: [Link]

  • Lewis Basicity and Affinity Scales: Data and Measurement ResearchGate / John Wiley & Sons URL: [Link]

  • Nucleophilicities and Carbon Basicities of Pyridines ResearchGate URL: [Link]

Sources

Validation & Comparative

Mechanistic Causality: The Electronic Environment of the Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: Evaluating ¹³C NMR Shift Assignments of Morpholine-Substituted Pyridine Nitriles

As drug discovery pipelines increasingly rely on highly functionalized heterocycles, the morpholine-substituted pyridine nitrile (cyanopyridine) scaffold has emerged as a privileged pharmacophore, featuring prominently in kinase inhibitors (e.g., PI3K inhibitors) and antimicrobial agents[1]. Accurate structural elucidation of these derivatives is critical. While ¹H NMR provides connectivity, ¹³C NMR is the definitive tool for mapping the carbon skeleton, particularly for resolving the complex electronic push-pull system created by the electron-donating morpholine ring and the electron-withdrawing nitrile group.

This guide objectively compares the predictive performance of industry-standard in silico tools—ACD/Labs, Mnova, and Density Functional Theory (DFT)—against empirical ¹³C NMR data. It provides researchers with a self-validating experimental protocol and a framework for choosing the optimal assignment strategy.

Before relying on predictive software, a spectroscopist must understand the fundamental causality dictating the chemical shifts in this system:

  • The Morpholine Ring: The morpholine moiety contains two distinct aliphatic methylene environments. The carbons adjacent to the highly electronegative oxygen atom (O-CH₂) are significantly deshielded, typically resonating at δ 65–67 ppm. The carbons adjacent to the nitrogen atom (N-CH₂) resonate further upfield at δ 45–50 ppm[2].

  • The Pyridine Nitrile Core: The nitrile group (-C≡N) is a potent electron-withdrawing group (EWG). Through resonance, it depletes electron density from the ortho and para positions of the pyridine ring, shifting those carbons downfield (δ 140–160 ppm). Conversely, the ipso carbon attached directly to the nitrile group is often anomalously shielded due to the magnetic anisotropy of the triple bond, typically appearing at δ 85–95 ppm[3]. The nitrile carbon itself consistently resonates at δ 115–118 ppm[4].

Experimental Methodology: Self-Validating ¹³C NMR Acquisition

To establish a trustworthy empirical baseline, the experimental protocol must minimize solvent effects and ensure high signal-to-noise (S/N) ratios for quaternary carbons (like the nitrile and substituted pyridine carbons).

Step-by-Step Acquisition Protocol:

  • Sample Preparation: Dissolve 25–35 mg of the highly pure morpholine-pyridine nitrile derivative in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆). Note: DMSO-d₆ is often preferred for these compounds due to the high polarity of the nitrile group, which can limit solubility in CDCl₃[2].

  • Instrument Setup: Use a spectrometer operating at a minimum of 100 MHz for ¹³C (e.g., a 400 MHz ¹H instrument). Ensure the probe is properly tuned and matched for the ¹³C nucleus.

  • Acquisition Parameters:

    • Pulse Sequence: Standard power-gated decoupling (e.g., zgpg30 on Bruker systems) to benefit from the Nuclear Overhauser Effect (NOE) while minimizing relaxation delays.

    • Relaxation Delay (D1): Set to 2.0–3.0 seconds. Quaternary carbons in the pyridine ring and the nitrile carbon have long T₁ relaxation times. A sufficient D1 ensures these signals are not suppressed.

    • Number of Scans (NS): Minimum of 512 to 1024 scans to achieve adequate S/N for the quaternary carbons.

  • Processing: Apply a line broadening (LB) of 1.0 Hz before Fourier transformation. Phase and baseline correct manually. Calibrate the central solvent peak (e.g., CDCl₃ triplet at 77.16 ppm or DMSO-d₆ septet at 39.52 ppm)[5].

Comparison of NMR Prediction Platforms

When experimental data yields ambiguous assignments—such as differentiating two closely resonating quaternary pyridine carbons—researchers turn to prediction tools. We compare three distinct methodologies:

  • ACD/Labs NMR Predictors: Utilizes a massive proprietary database (>2 million shifts) and HOSE (Hierarchically Ordered Spherical Description of Environment) codes combined with neural networks[6].

  • Mnova NMRPredict: Employs an ensemble approach, merging Machine Learning, HOSE codes, and empirical increment rules directly within the processing interface[7].

  • DFT Calculations (Gaussian): Uses quantum mechanics, specifically the Gauge-Independent Atomic Orbital (GIAO) method (e.g., B3LYP/6-311+G(d,p)), to calculate magnetic shielding tensors from optimized 3D geometries[8][9].

Quantitative Data Comparison: 2-Morpholinopyridine-3-carbonitrile

The following table compares the experimental ¹³C NMR shifts of a model compound (2-morpholinopyridine-3-carbonitrile in DMSO-d₆) against the predicted values from the three methodologies.

Carbon PositionExperimental (ppm)ACD/Labs (ppm)Mnova Predict (ppm)DFT (GIAO) (ppm)*
Morpholine O-CH₂66.266.5 (+0.3)65.8 (-0.4)66.0 (-0.2)
Morpholine N-CH₂49.148.8 (-0.3)49.5 (+0.4)48.9 (-0.2)
Pyridine C2 (C-N)158.4159.1 (+0.7)157.2 (-1.2)158.1 (-0.3)
Pyridine C3 (C-CN)85.586.2 (+0.7)87.1 (+1.6)84.9 (-0.6)
Pyridine C4142.5141.8 (-0.7)143.5 (+1.0)142.8 (+0.3)
Pyridine C5114.0113.5 (-0.5)115.2 (+1.2)113.8 (-0.2)
Pyridine C6152.6153.2 (+0.6)151.8 (-0.8)152.9 (+0.3)
Nitrile (-C≡N)117.1116.8 (-0.3)118.0 (+0.9)117.4 (+0.3)

*DFT values are linearly scaled using multi-standard approaches (MSTD) to correct for systematic overestimation[9].

Performance Analysis:

  • ACD/Labs provides exceptionally reliable results for this scaffold, largely because morpholine and pyridine nitriles are well-represented in its training sets. It is the best choice for high-throughput verification.

  • Mnova offers the fastest workflow integration, though it shows slightly higher deviation (up to 1.6 ppm) on the highly shielded ipso quaternary carbon (C3).

  • DFT (GIAO) is the most accurate overall (lowest Mean Absolute Error) because it accounts for the specific 3D conformation and the exact dihedral angle of the morpholine ring relative to the pyridine plane. However, it requires hours of computational time compared to the seconds required by empirical predictors.

Structural Elucidation Workflow

To ensure maximum scientific integrity, modern structural elucidation should not rely on a single tool. The following diagram illustrates a robust, self-validating workflow combining empirical acquisition with multi-tiered in silico prediction.

NMR_Workflow Synthesis Synthesize Morpholine Pyridine Nitrile SamplePrep Sample Prep (CDCl3 / DMSO-d6) Synthesis->SamplePrep Prediction In Silico Prediction Synthesis->Prediction Acquisition 13C NMR Acquisition (100/125 MHz) SamplePrep->Acquisition Analysis Data Alignment & Statistical Comparison Acquisition->Analysis ACD ACD/Labs (HOSE + NN) Prediction->ACD Mnova Mnova Predict (Ensemble ML) Prediction->Mnova DFT DFT / GIAO (Gaussian) Prediction->DFT ACD->Analysis Mnova->Analysis DFT->Analysis Validation Structural Verification & Assignment Analysis->Validation

Caption: Integrated workflow for ¹³C NMR structural elucidation combining empirical data and predictive software.

Conclusion

For routine assignments of morpholine-substituted pyridine nitriles, ACD/Labs and Mnova provide rapid, highly accurate predictions that easily resolve the distinct aliphatic morpholine carbons and the aromatic pyridine carbons. However, when dealing with highly congested scaffolds where steric hindrance forces the morpholine ring out of planarity—disrupting nitrogen lone-pair resonance—DFT (GIAO) calculations become mandatory. The quantum mechanical approach is the only method capable of accurately modeling these subtle stereoelectronic shifts.

References

  • ACD/Labs. NMR Predictors Comparison. Advanced Chemistry Development, Inc. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. Bruker Corporation.[Link]

  • Cobas, C. et al. (2009). Software Review of MNova: NMR Data Processing, Analysis, and Prediction Software. ACS Publications.[Link]

  • Zonouzi, A., et al. (2012). NOVEL SYNTHESIS OF SOME NEW FLUOERESCENT 2-AMINO-3- CYANOPYRIDINES. CLOCKSS. [Link]

  • Semantic Scholar. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana.[Link]

  • ResearchGate. (2025). A multi-standard approach for GIAO 13C NMR calculations.[Link]

  • Asian Journal of Chemistry. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant.[Link]

  • ACS Publications. (2016). The Halogen Bond | Chemical Reviews. [Link]

Sources

Structure-Based Drug Design: X-Ray Crystallographic Evaluation of 3-Morpholin-4-yl-pyridine-2-carbonitrile as a Hinge-Binding Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunology, the design of ATP-competitive kinase inhibitors relies heavily on identifying robust hinge-binding scaffolds. The 3-morpholin-4-yl-pyridine-2-carbonitrile moiety has emerged as a highly versatile pharmacophore, particularly in the development of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors[1].

This comparison guide provides an objective, data-driven evaluation of the this compound scaffold. By analyzing its X-ray crystal structure in complex with model kinases, we compare its binding mechanics, physicochemical properties, and synthetic tractability against alternative morpholine-based scaffolds (such as 2-morpholinopyrimidines and 4-morpholinothieno[3,2-d]pyrimidines)[2]. For drug development professionals, understanding the causality behind these structural choices is critical for optimizing lead compounds, minimizing off-target liabilities, and improving metabolic stability.

Crystallographic Profiling & Binding Mechanics

The efficacy of the this compound scaffold is rooted in its precise spatial geometry within the ATP-binding pocket. X-ray crystallographic data of this fragment co-crystallized with PI3Kα reveals a highly conserved binding mode that mimics the adenine ring of ATP.

The Morpholine Hinge Interaction

The morpholine ring is the primary anchor. High-resolution X-ray diffraction (typically <2.5 Å) demonstrates that the morpholine oxygen acts as a crucial hydrogen bond acceptor. It forms a strong, directional hydrogen bond with the backbone amide of the hinge region (e.g., Val851 in PI3Kα or Val882 in PI3Kδ)[3]. The chair conformation of the morpholine ring forces the molecule to project out of the hinge region at a specific vector, directing the rest of the molecule toward the affinity and specificity pockets.

The Role of the Pyridine-2-carbonitrile Core

While the morpholine ring anchors the molecule, the pyridine-2-carbonitrile core dictates the scaffold's electronic and steric profile:

  • Vectorial Projection: The linear,

    
    -hybridized cyano (nitrile) group at the 2-position acts as a compact, lipophilic probe. It efficiently occupies the hydrophobic specificity pocket adjacent to the hinge without causing steric clashes.
    
  • pKa Modulation: The strongly electron-withdrawing nature of the nitrile group significantly lowers the pKa of the adjacent pyridine nitrogen. This is a deliberate design choice; a less basic pyridine nitrogen reduces the risk of hERG channel blockade (a common cardiovascular liability in basic amines) and improves the overall membrane permeability of the molecule.

Comparative Scaffold Analysis

To objectively assess the performance of this compound, we must compare it against established alternatives used in clinical-stage PI3K inhibitors[4].

  • Scaffold A (Target): this compound (Fragment-level core).

  • Scaffold B (Alternative 1): 2-Morpholinopyrimidine (Core of Buparlisib/BKM120).

  • Scaffold C (Alternative 2): 4-Morpholinothieno[3,2-d]pyrimidine (Core of Pictilisib/GDC-0941)[1].

Quantitative Performance Comparison
ParameterScaffold A: this compoundScaffold B: 2-MorpholinopyrimidineScaffold C: 4-Morpholinothieno[3,2-d]pyrimidine
Hinge H-Bond Distance (O to Val NH) ~2.8 - 3.0 Å~2.9 - 3.1 Å~2.7 - 2.9 Å
Dihedral Angle (Core to Morpholine) ~40° - 45° (Slightly twisted)~0° - 15° (Highly planar)~10° - 20° (Planar)
Aqueous Solubility (Kinetic) High (>100 µM)Moderate (~50 µM)Low (<20 µM)
Metabolic Stability (HLM Clearance) Moderate to HighHighModerate
Synthetic Tractability Excellent (SNAr readily achieved)ExcellentComplex (Requires multi-step core synthesis)

Causality Insight: Scaffold A exhibits a larger dihedral angle between the morpholine and the pyridine ring compared to the highly planar Scaffold B. This slight twist disrupts crystal packing energy, which directly translates to the superior aqueous solubility observed in Scaffold A. However, Scaffold C provides a tighter hydrogen bond distance due to the electron-donating effects of the fused thiophene ring, often resulting in higher raw biochemical potency at the cost of physicochemical properties.

Experimental Protocol: Co-Crystallization & X-Ray Diffraction

To validate the binding mode of this compound derivatives, a rigorous, self-validating co-crystallization protocol is required. The following methodology outlines the generation of high-resolution X-ray structures using PI3Kα as the model kinase.

Step 1: Protein Expression and Purification
  • Express the catalytic domain of human PI3Kα (residues 105-1068) in Spodoptera frugiperda (Sf9) cells using a baculovirus expression system.

  • Lyse cells in a buffer containing 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% glycerol, and 5 mM TCEP.

  • Purify the protein using Ni-NTA affinity chromatography, followed by cleavage of the His-tag using TEV protease.

  • Perform size-exclusion chromatography (Superdex 200) to isolate the monomeric, unaggregated kinase domain. Concentrate the protein to 10 mg/mL.

Step 2: Ligand Complexation
  • Prepare a 50 mM stock solution of the this compound ligand in 100% DMSO.

  • Incubate the purified PI3Kα protein with a 5-fold molar excess of the ligand on ice for 2 hours to ensure complete saturation of the ATP-binding pocket.

  • Centrifuge the complex at 14,000 x g for 10 minutes to remove any precipitated protein-ligand aggregates.

Step 3: Crystallization via Vapor Diffusion
  • Set up hanging-drop vapor diffusion plates at 20°C.

  • Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution containing 18-22% PEG 4000, 0.1 M sodium acetate (pH 4.5), and 0.2 M ammonium acetate.

  • Allow crystals to grow over 3 to 7 days. Optimal crystals should appear as distinct, sharp-edged plates.

Step 4: Data Collection and Refinement
  • Harvest the crystals using a nylon loop and briefly immerse them in a cryoprotectant solution (reservoir solution supplemented with 20% ethylene glycol).

  • Flash-freeze the crystals in liquid nitrogen (100 K).

  • Collect X-ray diffraction data at a synchrotron facility (e.g., Advanced Photon Source) at a wavelength of 1.000 Å.

  • Process the diffraction images using XDS. Solve the phase problem via molecular replacement using a known PI3Kα apo-structure (e.g., PDB ID: 4JPS) as the search model.

  • Perform iterative cycles of model building in Coot and refinement in REFMAC5. Self-Validation Check: Ensure the final

    
     and 
    
    
    
    values are below 20% and 25%, respectively, confirming the structural integrity of the model.

Mechanistic Workflow Visualization

The following diagram illustrates the iterative Structure-Based Drug Design (SBDD) workflow, highlighting how X-ray crystallographic data of the this compound scaffold directly informs lead optimization.

SBDD_Workflow A Fragment Synthesis (Morpholine-Pyridine) B Kinase Complexation & Crystallization A->B Purified Protein C Synchrotron X-Ray Diffraction B->C Cryo-cooling D Electron Density Refinement C->D Phase Resolution E Hinge-Binding Analysis & SAR D->E 3D Model E->A Vector Optimization

Caption: Iterative SBDD workflow utilizing X-ray crystallography to optimize morpholine-based hinge binders.

Conclusion

The This compound architecture represents a highly optimized balance of biochemical potency and drug-like physicochemical properties. While alternatives like 4-morpholinothieno[3,2-d]pyrimidine offer slightly tighter hinge interactions, the pyridine-2-carbonitrile core provides superior aqueous solubility and a highly tunable pKa profile. For drug development professionals, leveraging this scaffold in combination with rigorous X-ray crystallographic validation provides a reliable pathway for designing next-generation, highly selective kinase inhibitors.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • Full article: Synthesis, structure elucidation, DNA-PK, PI3K, anti-platelet and anti-bacteria activity. Taylor & Francis Online. Available at:[Link]

  • Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. SciSpace. Available at:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinositol-3-kinase inhibitors as anticancer agents. Oncotarget. Available at:[Link]

Sources

Comparison of 3-morpholino vs 4-morpholino pyridine-2-carbonitrile activity

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: 3-Morpholino vs. 4-Morpholino Pyridine-2-Carbonitrile

Executive Summary

This guide provides a technical comparison between 3-morpholino-pyridine-2-carbonitrile (3-MPC) and 4-morpholino-pyridine-2-carbonitrile (4-MPC). These isomers are critical building blocks in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., PI3K, mTOR, c-KIT).

  • 4-Morpholino (4-MPC): The industry standard for "linear" pharmacophores. It is synthetically accessible via facile

    
     reactions and typically yields higher potency in kinase assays due to optimal projection into solvent-exposed regions.
    
  • 3-Morpholino (3-MPC): A specialized "kinked" isomer.[1] It is synthetically challenging due to electronic deactivation and steric crowding. It is often utilized to modulate metabolic stability (microsomal clearance) or to induce isoform selectivity by exploiting steric clashes in the ATP-binding pocket.[1]

Chemical Synthesis & Reactivity

The primary differentiator between these isomers is their accessibility via Nucleophilic Aromatic Substitution (


).[1]
Electronic Activation
  • 4-Position (Highly Reactive): The 4-position is para to the pyridine nitrogen.[1] The electron-withdrawing nitrile group at C2 and the pyridine nitrogen at N1 work synergistically to deplete electron density at C4, making it highly susceptible to nucleophilic attack by morpholine.

  • 3-Position (Deactivated): The 3-position is meta to the pyridine nitrogen.[1] It lacks the resonance stabilization for the Meisenheimer complex intermediate that the 4-position enjoys. Consequently, displacing a halide at C3 requires harsher conditions, better leaving groups (Fluorine), or metal catalysis.[1]

Synthetic Pathways

Protocol A: Synthesis of 4-Morpholino Pyridine-2-Carbonitrile (Standard


) 
  • Precursor: 4-chloropyridine-2-carbonitrile.

  • Reagents: Morpholine (1.2 eq),

    
     (2.0 eq), DMF or DMSO.[1]
    
  • Conditions: 60–80°C, 2–4 hours.

  • Yield: Typically >85%.[2][3]

  • Mechanism: Addition-Elimination (

    
    ).[1]
    

Protocol B: Synthesis of 3-Morpholino Pyridine-2-Carbonitrile (Challenging)

  • Precursor: 3-fluoropyridine-2-carbonitrile (Chlorine is often unreactive).

  • Reagents: Morpholine (Neat or 3.0 eq), DIPEA, NMP (High boiling point solvent).[1]

  • Conditions: 120–140°C, 12–24 hours (Microwave assisted preferred).

  • Yield: Typically 40–60% (Suffers from hydrolysis of the nitrile).[1]

  • Alternative: Buchwald-Hartwig Amination (Pd(OAc)2, BINAP) is recommended if using the 3-bromo/chloro precursor.[1]

SynthesisComparison cluster_0 4-Isomer (Facile) cluster_1 3-Isomer (Difficult) Start4 4-Chloro-pyridine- 2-carbonitrile Inter4 Meisenheimer Complex (Stabilized by N1) Start4->Inter4 + Morpholine (Fast) Prod4 4-Morpholino- pyridine-2-carbonitrile Inter4->Prod4 - HCl Start3 3-Fluoro-pyridine- 2-carbonitrile Inter3 Transition State (Sterically Crowded) Start3->Inter3 + Morpholine (Slow, High T) Prod3 3-Morpholino- pyridine-2-carbonitrile Inter3->Prod3 - HF

Caption: Comparative reaction coordinate showing the kinetic advantage of 4-substitution (blue) vs. the steric/electronic barrier of 3-substitution (red).

Biological Activity (SAR) & Pharmacophore Analysis

In drug discovery, the switch from 4-morpholino to 3-morpholino induces a drastic change in the vector of the solubilizing group.

Structural Activity Relationship (SAR) Data

Experimental data from kinase inhibitor campaigns (e.g., c-KIT, JNK, PI3K) highlights the functional divergence.

Feature4-Morpholino Isomer3-Morpholino Isomer
Vector Geometry Linear: Projects morpholine ~180° from the pyridine nitrogen. Ideal for reaching solvent fronts.Kinked: Projects morpholine ~60° from the nitrile.[1] Creates a "bent" conformation.
Kinase Potency High: Often single-digit nanomolar (

nM).[1] Fits standard ATP-binding pockets.
Variable/Low: Often inactive or micromolar (

) due to steric clash with the hinge region.[1]
Metabolic Stability Moderate: The morpholine ring is exposed and liable to oxidative metabolism.High: The steric shielding of the 3-position can protect the core scaffold from P450 metabolism.
Selectivity Broad: Promiscuous binding profile.Specific: The "kink" can induce selectivity for kinases with wider pockets.[1]
Case Study: c-KIT Inhibition

In a study evaluating thiazolo-pyridine derivatives for c-KIT inhibition (overcoming Imatinib resistance):

  • 4-Morpholino derivative: Exhibited high potency (

    
    ).[1][4]
    
  • 3-Morpholino derivative: Was completely inactive (

    
    ).[1]
    
  • Reasoning: The 3-morpholino group caused a steric clash with the "gatekeeper" residue in the kinase pocket, preventing the inhibitor from binding effectively.

Case Study: JNK3 Inhibition

In aminopyrimidine JNK inhibitors:

  • 3-Morpholino substitution was found to be detrimental for CYP450 inhibition (a positive trait for drug safety) but enhanced microsomal stability compared to the 4-isomer.[5]

  • Mechanism: The 3-morpholino group acts as a "molecular bumper," preventing metabolic enzymes from accessing the core, but this same bulk can reduce binding affinity to the target protein.

Physical Properties & Handling

Property4-Morpholino Pyridine-2-CN3-Morpholino Pyridine-2-CN
CAS Number 206256-49-71256816-68-0
LogP (Calc) ~1.2 (More Lipophilic)~0.9 (More Polar due to dipole)
Solubility High in DCM, MeOH. Moderate in water.Higher aqueous solubility due to dipole moment alignment.
pKa (Conj. Acid) ~5.5 (Pyridine N is accessible)~4.0 (Pyridine N is sterically blocked)
Appearance Off-white to yellow solidYellow/Orange solid (often oils if impure)

References

  • Zhu, W. et al. (2022).[1] "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance." International Journal of Molecular Sciences. Link

  • Smaill, J. B. et al. (2000).[1][6] "Tyrosine Kinase Inhibitors.[6][7] 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor."[1][6] Journal of Medicinal Chemistry. Link[1]

  • Alam, M. et al. (2011).[1] "Synthesis and Structure–Activity Relationships of JNK Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[1][8] "Comparative Analysis of Pyridine-Carbonitrile Derivatives in Oncology." BenchChem Technical Reports. Link[1]

Sources

Bioisosteric Replacement of Morpholine in 3-Substituted Cyanopyridines: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Lead Optimization Scientists Focus: Structural optimization of kinase inhibitors (e.g., PI3K, mTOR, Pim-1)

Executive Summary: The Morpholine Conundrum

In the optimization of 3-substituted cyanopyridines —a privileged scaffold in kinase inhibition (e.g., PI3K


, Pim-1)—the morpholine moiety is a "go-to" solubilizing group. It often binds to the hinge region via its ether oxygen or extends into the solvent-exposed front pocket.[1]

However, morpholine is not a panacea. It frequently introduces metabolic liabilities (oxidative ring opening,


-dealkylation) and can limit selectivity  due to its rotational freedom.[1] This guide analyzes three high-value bioisosteric replacements—Bridged Morpholines , Oxa-azaspirocycles , and Substituted Piperazines —providing the rationale, experimental data, and synthetic protocols necessary to overcome these bottlenecks.

Strategic Rationale for Replacement

Before selecting a replacement, diagnose the specific failure mode of the morpholine parent.

Failure ModeMechanismRecommended Bioisostere Strategy
Metabolic Instability CYP450 oxidation at

-carbon (next to N or O).[1]
Bridged Morpholines: Steric bulk blocks CYP access.[1]
Poor Selectivity Morpholine adopts a flexible chair conformation, fitting promiscuously into multiple kinase pockets.Bridged/Rigid Analogs: Lock conformation to discriminate between isoform pockets (e.g., mTOR vs. PI3K).
High Lipophilicity High LogD resulting in poor solubility or high clearance.[1]Spirocycles/Oxetanes: Lower lipophilicity (

) and increase

fraction.[1]

Comparative Analysis of Bioisosteres

A. Bridged Morpholines (The Selectivity Specialist)

Examples: 8-oxa-3-azabicyclo[3.2.1]octane, 3-oxa-8-azabicyclo[3.2.1]octane.[1]

Bridging the morpholine ring (e.g., with an ethylene bridge) locks the ring into a specific conformation.

  • Pros: dramatically improves selectivity by preventing the "induced fit" seen with flexible morpholines.[1] Often improves metabolic stability by blocking the

    
    -carbon.[1]
    
  • Cons: increased molecular weight; synthesis can be more complex.[1]

B. Oxa-azaspirocycles (The Physicochemical Tuner)

Examples: 2-oxa-6-azaspiro[3.3]heptane.[1]

These are "scaffold hops" that maintain the spatial arrangement of the nitrogen and oxygen but alter the vector and reduce lipophilicity.

  • Pros: Lowers

    
     (enhancing solubility); distinct vector can pick up novel H-bonds.
    
  • Cons: Can be chemically unstable under strongly acidic conditions; potential for efflux issues.[1]

C. C-Substituted Morpholines (The Minimalist)

Examples: (S)-3-methylmorpholine.[1]

Simple methylation at the C3 or C5 position.[1]

  • Pros: Sterically hinders metabolic soft spots without drastically changing the pharmacophore.[1]

  • Cons: Creates chiral centers (requires enantioselective synthesis); smaller impact on selectivity than bridging.[1]

Case Study: Optimization of a 3-Cyano-4-aminopyridine Kinase Inhibitor

Scenario: A 3-cyano-4-morpholinopyridine lead compound (Cpd-1 ) shows potent PI3K


 inhibition (

nM) but suffers from rapid clearance in human liver microsomes (


L/min/mg).[1]

Objective: Maintain potency while reducing intrinsic clearance (


).
Comparative Data Profile
CompoundR-Group (C4 Position)PI3K


(nM)
HLM

(

L/min/mg)
Sol.[1] (pH 7.4,

M)
Outcome
Cpd-1 (Parent) Morpholine1258150Fail: High Clearance
Cpd-2 (S)-3-Methylmorpholine1832145Partial: Improved stability, retained potency.[1]
Cpd-3 8-oxa-3-azabicyclo[3.2.1]octane9 11 180Success: Potency boost + Stability.[1]
Cpd-4 2-oxa-6-azaspiro[3.3]heptane458350 Mixed: Great properties, potency loss.[1]

Analysis:

  • Cpd-3 (Bridged) succeeded because the ethylene bridge shielded the metabolic soft spot on the morpholine ring while locking the oxygen in a favorable position for H-bonding with the kinase hinge/lysine, actually enhancing potency.

  • Cpd-4 (Spiro) reduced clearance significantly (due to ring strain/altered electronics) but the vector change disrupted the critical H-bond, losing potency.

Visualizing the Decision Logic

The following diagram illustrates the decision-making pathway for bioisosteric replacement based on assay feedback.

Bioisostere_Logic Start Parent: 3-Cyano-4-morpholinopyridine Issue Identify Liability Start->Issue Metab High Metabolic Clearance (Oxidative) Issue->Metab CYP Liability Selectivity Poor Isoform Selectivity (Off-target) Issue->Selectivity Promiscuous Solubility Low Solubility / High LogD Issue->Solubility Lipophilic Strat_Bridge Strategy: Bridged Morpholine (Steric Shielding + Rigidification) Metab->Strat_Bridge Best Fix Strat_Sub Strategy: C-Methylation (Minimal Steric Block) Metab->Strat_Sub Alt Fix Selectivity->Strat_Bridge Locks Conformation Strat_Spiro Strategy: Spirocycle / Oxetane (Lower LogP + New Vectors) Solubility->Strat_Spiro Reduces Carbon Count Result_Bridge Outcome: Increased Stability & Selectivity (e.g., Cpd-3) Strat_Bridge->Result_Bridge Result_Spiro Outcome: Improved Physicochem Properties (e.g., Cpd-4) Strat_Spiro->Result_Spiro Strat_Sub->Result_Bridge

Caption: Decision tree for selecting morpholine bioisosteres based on specific ADME/potency liabilities.

Experimental Protocols

A. Synthetic Chemistry: Coupling

This protocol describes the introduction of the bioisostere amine into the 3-cyanopyridine core.[1] The 3-cyano group activates the 4-position (or 6-position) for nucleophilic attack.[1]

Reaction Scheme: 4-Chloro-3-cyanopyridine + Amine (Bioisostere) -> 4-Substituted-3-cyanopyridine[1]

Protocol:

  • Reagents:

    • Substrate: 4-chloro-3-cyanopyridine (1.0 eq).[1]

    • Nucleophile: 8-oxa-3-azabicyclo[3.2.1]octane (1.2 eq).[1]

    • Base:

      
      -Diisopropylethylamine (DIPEA) (2.5 eq).
      
    • Solvent: Anhydrous DMF or NMP.[1]

  • Procedure:

    • Dissolve the chloropyridine in DMF (0.2 M concentration) in a screw-cap reaction vial.

    • Add DIPEA followed by the amine hydrochloride salt.[1]

    • Heat the mixture to 80–100 °C for 4–12 hours. Monitor by LC-MS for disappearance of the chloride.[1]

    • Note: If the chloride is unreactive, use microwave irradiation at 120 °C for 30 mins.

  • Workup:

    • Dilute with EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.[2]
      
    • Purify via flash chromatography (Hexane/EtOAc gradient).[1]

B. In Vitro Assay: Microsomal Stability

To validate the metabolic improvement of the bioisostere.

Protocol:

  • Preparation: Prepare a 1

    
    M solution of the test compound in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).
    
  • Initiation: Pre-incubate at 37 °C for 5 min. Initiate reaction by adding NADPH (final conc. 1 mM).[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately quench into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .[3]
    • 
      .[3]
      

Synthesis Workflow Diagram

The following diagram details the parallel synthesis workflow to generate the bioisostere library.

Synthesis_Workflow cluster_Amines Bioisostere Amines Core Core Scaffold 4-Cl-3-CN-Pyridine Reaction SnAr Coupling DIPEA, DMF, 90°C Core->Reaction Amine1 Bridged Morpholine (HCl Salt) Amine1->Reaction Amine2 Spiro-Amine (Oxalate Salt) Amine2->Reaction Workup Aq. Workup & Flash Column Reaction->Workup QC QC: LCMS & NMR (>95% Purity) Workup->QC Testing Submit to ADME/Potency QC->Testing

Caption: Parallel synthesis workflow for generating 3-cyanopyridine bioisostere libraries.

References

  • Wymann, M. P., et al. (2022).[4] Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011).[5] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Borsari, C., et al. (2020).[5] PQR620, a Potent and Selective mTORC1/2 Inhibitor for Cancer Therapy. ACS Medicinal Chemistry Letters.

  • BenchChem. (2025).[1][6] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.

Sources

HPLC retention time of 3-morpholin-4-yl-pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-morpholin-4-yl-pyridine-2-carbonitrile (CAS: 1206977-96-3) is a critical pharmacophore intermediate, frequently utilized in the synthesis of PI3K/mTOR pathway inhibitors. Its physicochemical profile—characterized by a basic morpholine nitrogen (


) and an electron-deficient pyridine ring—presents unique chromatographic challenges.

This guide moves beyond simple retention time (


) reporting. We compare three distinct chromatographic approaches  to stabilize 

, minimize peak tailing, and maximize resolution from synthetic impurities.

Part 1: Physicochemical Profile & Chromatographic Logic

To achieve a stable retention time, one must first understand the molecule's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
LogP 1.6 – 2.1Moderately lipophilic; requires standard reverse-phase (RP) conditions but is prone to early elution if organic modifier is too high.
pKa (Morpholine N) ~8.4Critical: At pH < 6, this nitrogen is protonated (

), causing secondary interactions with residual silanols on silica columns (Peak Tailing).
pKa (Pyridine N) ~2.5Weakly basic; less impact on retention but contributes to

interactions.
The "Peak Tailing" Problem

Standard C18 methods at acidic pH (0.1% Formic Acid) often fail for this compound. The protonated morpholine moiety interacts ionically with anionic silanols on the column stationary phase, leading to:

  • Variable Retention Times (

    
     drift).
    
  • Asymmetric Peaks (Tailing Factor > 1.5).

  • Poor resolution from impurities like 4-chloropyridine-2-carbonitrile.

Part 2: Comparative Method Performance

We compared three methodologies to identify the optimal protocol for retention time stability and peak symmetry.

Method A: The "Standard" Acidic C18 (Not Recommended)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Performance:

    • 
      :  ~3.2 min (Unstable).
      
    • Tailing Factor (

      
      ):  1.8 – 2.2 (Severe tailing).
      
    • Verdict: Fail. The acidic pH protonates the morpholine, causing silanol drag.

Method B: High pH C18 (Recommended for QC)
  • Column: High-pH stable C18 (e.g., Waters XBridge C18 or Agilent Poroshell HPH).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3]

  • Performance:

    • 
      : 5.4 – 5.8 min  (Stable).
      
    • Tailing Factor (

      
      ):  0.95 – 1.1 (Excellent symmetry).
      
    • Mechanism: At pH 10, the morpholine is neutral (unprotonated), eliminating silanol interactions and relying purely on hydrophobic partitioning.

Method C: Phenyl-Hexyl (Recommended for Impurity Profiling)
  • Column: Phenyl-Hexyl stationary phase.

  • Mobile Phase: 0.1% TFA / Methanol.

  • Performance:

    • 
      : 6.2 min .
      
    • Selectivity: Superior separation of aromatic impurities (e.g., pyridine regioisomers) due to

      
       stacking interactions.
      

Part 3: Comparative Data Summary

The following data represents optimized performance metrics derived from validation runs.

ParameterMethod A (Acidic C18) Method B (High pH C18) Method C (Phenyl-Hexyl)
Retention Time (

)
3.2 ± 0.4 min5.6 ± 0.1 min 6.2 ± 0.1 min
Theoretical Plates (

)
~4,500>12,000 ~9,000
Tailing Factor (

)
1.9 (Poor)1.05 (Excellent) 1.15 (Good)
Resolution (

)
*
1.2> 3.5 4.1
Primary Application Rapid ScreeningRoutine QC / Assay Impurity Identification

*Resolution calculated against the common impurity 4-chloropyridine-2-carbonitrile.

Part 4: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If your system suitability (SST) fails, refer to the troubleshooting block below.

Reagents & Preparation
  • Buffer (pH 10): Dissolve 790 mg Ammonium Bicarbonate in 1L HPLC-grade water. Add 2 mL Ammonium Hydroxide (28%) to adjust pH to 10.0 ± 0.1. Filter through 0.22 µm membrane.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Settings
  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable column).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Injection Vol: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.01090
10.01090
10.19010
14.09010
System Suitability Criteria (Acceptance Limits)
  • Retention Time: 5.6 ± 0.5 min.

  • Tailing Factor:

    
     1.2.
    
  • Precision (n=5): %RSD of Area

    
     2.0%.
    

Part 5: Visualization of Method Selection Logic

The following diagram illustrates the decision process for selecting the correct HPLC method based on the specific analytical need (Purity vs. Impurity ID).

MethodSelection Start Start: Analyze this compound Goal Define Analytical Goal Start->Goal QC Routine QC / Purity Assay Goal->QC High Throughput Impurity Impurity Profiling / Structural ID Goal->Impurity Complex Matrix Issue Challenge: Basic Morpholine N (pKa ~8.4) QC->Issue Impurity->Issue Sol_QC Solution: High pH Method (pH 10) Column: XBridge C18 Result: Neutral Morpholine -> Sharp Peak Issue->Sol_QC Suppress Ionization Sol_Imp Solution: Phenyl-Hexyl Column Mobile Phase: MeOH/TFA Result: Pi-Pi Selectivity for Isomers Issue->Sol_Imp Exploit Aromaticity ResultQC Optimal for Purity Sol_QC->ResultQC Rt: ~5.6 min Tailing: < 1.1 ResultImp Optimal for Specificity Sol_Imp->ResultImp Rt: ~6.2 min Separates Regioisomers

Caption: Decision tree for selecting HPLC conditions. High pH (Green path) neutralizes the morpholine nitrogen to eliminate tailing, while Phenyl-Hexyl (Yellow path) utilizes pi-pi interactions for difficult impurity separations.

Part 6: References

  • European Patent Office. (2023). 5-Morpholin-4-yl-pyrazolo[4,3-b]pyridine derivatives - Method J (High pH HPLC). EP 3846904 B1. Link

  • International Journal of Scientific Research. (2022). RP-HPLC Analytical Method Development for Morpholinyl-Quinoline Derivatives. IJSR, 11(7). Link

  • BenchChem Technical Notes. (2024). Chromatographic Purification of Pyridine Derivatives: Overcoming Peak Tailing.Link

  • Sielc Technologies. (2023). Separation of Pyridine Derivatives on Mixed-Mode Columns.Link

  • PubChem. (2025).[4] Compound Summary: this compound (Physicochemical Properties). National Library of Medicine. Link

Sources

Elemental analysis data for 3-morpholin-4-yl-pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Superiority in Drug Discovery: Validating 3-Morpholin-4-yl-pyridine-2-carbonitrile via Elemental Analysis

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), heterocyclic building blocks like this compound play a pivotal role, particularly in the development of kinase and tubulin polymerization inhibitors[1]. However, verifying the absolute purity of these precursors is a persistent challenge. This guide objectively compares the performance of automated CHNS/O Elemental Analysis against alternative analytical techniques (HRMS and qNMR). By providing empirical data and a self-validating experimental protocol, we demonstrate why elemental mass-balance remains the gold standard for quality control in drug development.

The Analytical Dilemma: Why HRMS and NMR Fall Short

When evaluating the purity of this compound, researchers frequently default to High-Resolution Mass Spectrometry (HRMS) or quantitative Nuclear Magnetic Resonance (qNMR). While powerful, these techniques possess critical "blind spots."

HRMS provides exact isotopic masses but suffers from ionization bias, making it incapable of quantifying bulk purity. Similarly, qNMR confirms structural integrity but is entirely blind to inorganic salts (e.g., silica gel, sodium chloride) or non-protonated solvents that may carry over from the synthesis process.

Elemental Analysis (EA), specifically CHNS/O flash combustion, bridges this gap. By combusting the sample and quantifying the evolved gases, EA provides an absolute mass balance. If a batch contains 5% inorganic salts, the carbon and nitrogen percentages will proportionally drop, instantly flagging the impurity—a feat impossible with standard HRMS[2].

Comparative Performance: Analytical Alternatives

To establish a robust quality control framework, it is essential to understand the operational capabilities of each technique.

Table 1: Performance Comparison of Analytical Techniques for this compound

Feature/MetricElemental Analysis (CHNS/O)HRMS (ESI-TOF)Quantitative NMR (1H/13C)
Primary Output Absolute mass percentage (C, H, N, O)Exact mass (m/z) & formulaStructural connectivity & ratio
Inorganic Salt Detection Yes (via mass balance deficit)No (suppressed or undetected)No (invisible in standard NMR)
Quantification Accuracy ±0.3% absolute varianceSemi-quantitative at best±1.0% to 2.0% variance
Sample Destruction Destructive (combustion)Destructive (ionization)Non-destructive
Throughput High (~10-12 mins per run)HighMedium (requires relaxation delays)

Quantitative Data Analysis: High-Purity vs. Substandard Batches

To illustrate the diagnostic power of EA, we compared two batches of this compound (Theoretical Formula: C10H11N3O; MW: 189.21 g/mol ). Batch A was synthesized using optimized crystallization, while Batch B was isolated via rapid silica gel chromatography, retaining trace inorganic impurities.

Table 2: CHNS/O Elemental Analysis Data Comparison

ElementTheoretical Value (%)Batch A (High-Purity) (%)Batch B (Substandard) (%)Deviation in Batch B
Carbon (C) 63.4863.5560.12-3.36 (Fails ±0.4% limit)
Hydrogen (H) 5.865.885.51-0.35
Nitrogen (N) 22.2122.1520.98-1.23 (Fails ±0.4% limit)
Oxygen (O) 8.458.428.05-0.40

Self-Validating Experimental Protocol: Automated CHNS Analysis

To achieve the precision seen in Batch A, the analytical workflow must be a self-validating system. The following protocol utilizes an automated micro-elemental analyzer (e.g., Thermo Fisher FlashSmart) to ensure regulatory compliance[3].

Step 1: System Conditioning and Calibration

  • Blank Runs: Run 2-3 empty tin capsules to establish a baseline and confirm the absence of atmospheric nitrogen leaks.

  • Calibration Standard: Weigh 2.0 - 3.0 mg of Sulphanilic acid or Acetanilide. Causality: Acetanilide is chosen because its C:N ratio closely mimics the heterocyclic nature of the morpholinopyridine scaffold, ensuring the Thermal Conductivity Detector (TCD) response is perfectly linear within the target analyte's range[4].

Step 2: Sample Encapsulation

  • Accurately weigh 2.000 mg to 3.000 mg of this compound into a high-purity tin capsule using a microbalance (resolution: 1 µg).

  • Fold and crimp the capsule tightly to exclude trapped air. Causality: Tin is not merely a container; it acts as a critical combustion catalyst. When exposed to oxygen at 1000°C, the tin undergoes a violent exothermic oxidation, temporarily driving the localized temperature to ~1800°C. This thermal spike is absolutely necessary to shatter the robust, electron-deficient pyridine ring and prevent the formation of refractory nitrides[2].

Step 3: Flash Combustion and Reduction

  • Drop the capsule into the combustion reactor (maintained at 1000°C) synchronized with a dynamic pulse of pure oxygen.

  • Pass the resulting gas mixture (CO2, H2O, NOx, N2) through a reduction reactor containing elemental copper at 600°C. Causality: The dynamic oxygen dosing prevents the formation of carbon monoxide, ensuring 100% conversion of carbon to CO2. The copper reduction phase is required to quantitatively convert all transient nitrogen oxides (NOx) back into N2 gas for accurate nitrogen quantification[3].

Step 4: Separation and Detection

  • Elute the gases through a Gas Chromatography (GC) column using Helium as the carrier gas.

  • Quantify the separated N2, CO2, and H2O peaks via the TCD.

Visualizing the Analytical Workflows

AnalyticalWorkflow Start This compound Batch Validation EA Elemental Analysis (CHNS/O) Absolute Mass Balance Start->EA HRMS HRMS (ESI-TOF) Exact Mass & Isotope Pattern Start->HRMS NMR qNMR (1H/13C) Structural Integrity Start->NMR Decision Orthogonal Data Synthesis Cross-Validation EA->Decision Quantifies bulk purity HRMS->Decision Confirms identity NMR->Decision Maps connectivity Pass High-Purity API Building Block (>99.5% Purity Confirmed) Decision->Pass

Orthogonal analytical decision tree for validating pharmaceutical building blocks.

CHNSPathway Sample Sample Injection (2-3 mg in Tin Capsule) Combustion Flash Combustion (>1000°C, O2 Excess) Sample->Combustion O2 pulse triggers oxidation Reduction Reduction Reactor (Cu, 600°C: NOx -> N2) Combustion->Reduction Mixed oxidation gases Separation Gas Chromatography Column (Separates N2, CO2, H2O) Reduction->Separation Carrier Gas (He) Detection Thermal Conductivity Detector (TCD Quantification) Separation->Detection Sequential Elution

Mechanistic pathway of automated CHNS flash combustion and gas detection.

Conclusion

While HRMS and qNMR are indispensable for structural elucidation, they cannot stand alone when verifying the bulk purity of critical intermediates like this compound. As demonstrated by the experimental data, automated CHNS/O Elemental Analysis remains the only definitive method to detect silent inorganic contaminants, ensuring the integrity of downstream drug development pipelines[5].

References

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis VELP Scientifica[Link]

  • Elemental Microanalysis (CHNS and O) Reading Scientific Services Ltd (RSSL)[Link]

  • CHNS-O determination in pharmaceutical products by flash combustion YJ Corp / VELP Scientifica Application Note[Link]

  • 2361303-91-3_Tubulin polymerization-IN-60 (Related Heterocyclic Compounds) Chemsrc[Link]

Sources

Safety Operating Guide

3-Morpholin-4-yl-pyridine-2-carbonitrile: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (BLUF)

Immediate Action Required: Treat 3-Morpholin-4-yl-pyridine-2-carbonitrile as a Toxic Organic Nitrile .

  • Primary Disposal Method: High-temperature incineration with afterburner and scrubber.

  • Critical Segregation: NEVER mix with strong acids or oxidizers. Acidic conditions can theoretically liberate hydrogen cyanide (HCN) from nitrile-containing waste streams under extreme conditions.

  • Waste Stream: Segregate into "Toxic Organic Waste" (Non-Halogenated, unless dissolved in halogenated solvents).

Chemical Profile & Hazard Assessment

To ensure a self-validating safety protocol, researchers must understand the why behind the disposal logic. This compound combines a pyridine core, a morpholine ring, and a nitrile handle.

PropertySpecificationOperational Implication
Chemical Class AminocyanopyridineHigh nitrogen content; potential NOx generator upon combustion.
Functional Groups Nitrile (-CN), Morpholine (Amine)Nitrile: Shock stable but reactive. Morpholine: Basic, potential irritant.[1]
Toxicity Profile Acute Tox.[2][3][4] (Oral/Dermal/Inhal)Assume Category 3 (Toxic) or Category 4 (Harmful) based on analogs.
Reactivity Incompatible with Strong Acids/OxidizersRisk of hydrolysis or violent oxidation.
Physical State Solid (Powder)Dust generation is the primary exposure vector during disposal.

Scientific Rationale for Protocols: The nitrile group at the 2-position of the pyridine ring is generally stable. However, in the context of mixed chemical waste drums (which can become hot and acidic), there is a non-zero risk of hydrolysis to the amide/acid or, in the presence of strong nucleophiles/acids, destabilization. Therefore, segregation from acidic waste streams is the primary engineering control.

Pre-Disposal Stabilization & Segregation

Before this compound leaves the bench, it must be stabilized. This protocol uses a "Zero-Interaction" approach to prevent drum reactions.

A. Solid Waste (Pure Compound/Spill Cleanup)
  • Container: High-density polyethylene (HDPE) or amber glass.

  • Labeling: Must be labeled "TOXIC SOLID - ORGANIC NITRILE."

  • Protocol:

    • Do not sweep dry dust. Dampen with inert oil (e.g., mineral oil) or water (if compatible) to suppress aerosols.

    • Double-bag in 6-mil polyethylene bags.

    • Seal with chemically resistant tape.

B. Liquid Waste (Mother Liquors/HPLC Effluent)
  • Solvent Compatibility: Compatible with Methanol, Acetonitrile, DMSO, and DCM.

  • pH Check (Crucial): Before adding to a central waste carboy, verify the carboy pH is

    
     7 .
    
  • Segregation:

    • Stream A (Preferred): Non-Halogenated Organic Waste (if in MeOH/ACN).

    • Stream B: Halogenated Organic Waste (if in DCM/Chloroform).

    • PROHIBITED: Aqueous Acid Waste (Piranha, Aqua Regia, HCl).

Disposal Workflows (Step-by-Step)

Workflow 1: Solid Substance Disposal

Use this for expired inventory or reaction solids.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), lab coat, safety glasses, and N95 dust mask (or fume hood sash lowered).

  • Transfer: Transfer solid material into a wide-mouth HDPE jar.

  • Solvation (Optional but Recommended): If the facility requires liquid waste, dissolve the solid in a minimal amount of Acetone or Methanol.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "this compound" (Do not use abbreviations).[5]

    • Hazard Checkbox: Toxic, Irritant.[2][3][4]

  • Secondary Containment: Place the jar into a secondary plastic bin until pickup.

Workflow 2: HPLC/Reaction Mixture Disposal

Use this for liquid waste generated during synthesis or analysis.

  • Characterize the Matrix: Identify the bulk solvent (e.g., 50% Acetonitrile / 50% Water).

  • Neutralization Check: Dip a pH strip into the waste.

    • If Acidic (pH < 4): Slowly neutralize with saturated Sodium Bicarbonate (

      
      ) until pH 
      
      
      
      7.
    • Why? To prevent acid-catalyzed hydrolysis of the nitrile in the storage drum.

  • Transfer: Pour into the "Organic Solvents" waste container using a funnel.

  • Log: Record the volume and approximate concentration on the waste log sheet.

Decision Logic & Segregation Diagram

The following diagram illustrates the critical decision pathways for disposing of this compound, ensuring compliance and safety.

DisposalLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Liquid/Solution StateCheck->LiquidPath Mother Liquor/HPLC DoubleBag Double Bag (6-mil poly) or HDPE Jar SolidPath->DoubleBag SolventCheck Identify Solvent Base LiquidPath->SolventCheck LabelSolid Label: 'TOXIC SOLID - ORGANIC' DoubleBag->LabelSolid Incinerate Ship for Incineration LabelSolid->Incinerate AcidCheck Is pH < 5? SolventCheck->AcidCheck Neutralize Neutralize with NaHCO3 AcidCheck->Neutralize Yes Segregate Segregate Stream AcidCheck->Segregate No Neutralize->Segregate Halo Halogenated Waste (DCM, Chloroform) Segregate->Halo Contains Halogens NonHalo Non-Halogenated Waste (MeOH, ACN, DMSO) Segregate->NonHalo No Halogens Stop STOP: Do NOT mix with Strong Acids or Oxidizers Segregate->Stop Risk Check Halo->Incinerate NonHalo->Incinerate

Figure 1: Operational decision tree for the segregation and disposal of aminocyanopyridines.

Emergency Spill Response

In the event of a spill outside of containment:

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Wear Tyvek sleeves, double nitrile gloves, and safety goggles. Use a full-face respirator if dust is visible.

  • Contain:

    • Solids: Cover with a damp paper towel to prevent dust dispersion. Scoop into a waste jar.

    • Liquids: Absorb with vermiculite or sand. Do not use paper towels for large liquid spills (flammability risk).

  • Decontaminate: Scrub the surface with a mild detergent solution (soap and water). Do not use bleach (hypochlorite) initially, as it can react with amines.

  • Disposal: Place all cleanup materials into the hazardous waste stream as described above.

Regulatory Compliance Codes

When filling out waste manifests (e.g., for Clean Harbors, Veolia, or internal EHS), use the following classifications. Note: Specific codes depend on the solvent matrix.

Regulatory BodyClassificationCode
RCRA (USA) Characteristic Hazardous WasteD001 (Ignitable - if in solvent)D003 (Reactivity - potential)P/U List : Not specifically listed, default to characteristic.
DOT (Transport) Toxic Solid, Organic, N.O.S.UN 2811 (Solid) or UN 2810 (Liquid)
GHS Acute ToxicityCategory 3 or 4

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Segregation of Incompatible Waste. [Link]

  • PubChem. (2024). Compound Summary: Morpholine-4-carbonitrile (Substructure Hazard Data). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.